HMBOA D-glucoside

Catalog No.
S565528
CAS No.
17622-26-3
M.F
C15H19NO9
M. Wt
357.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMBOA D-glucoside

CAS Number

17622-26-3

Product Name

HMBOA D-glucoside

IUPAC Name

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

InChI

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21)

InChI Key

PMBZSEOAOIYRMW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound HMBOA D-glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoxazinoid Biosynthesis Pathway in Maize

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below maps the core benzoxazinoid biosynthesis pathway in maize, based on current research. The precise branching point for HMBOA-Glc formation remains unidentified.

G Core IGP Indole-3- glycerol phosphate Indole Indole IGP->Indole BX1 (Indole-3-glycerol phosphate lyase) DIBOA DIBOA Indole->DIBOA BX2-BX5 (P450 enzymes) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 (UDP-glucosyltransferases) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX13 (2-oxoglutarate-dependent dioxygenase) HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10, BX11, BX12 (O-methyltransferases) DIM2BOA_Glc DIM2BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc BX7 (O-methyltransferase) HDM2BOA_Glc HDM2BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BX14 (O-methyltransferase) Unknown Unknown Enzymatic Steps HDMBOA_Glc->Unknown HMBOA_Glc HMBOA-Glc? Unknown->HMBOA_Glc

Core pathway leading to DIMBOA-Glc and derivatives; HMBOA-Glc formation requires further research. [1] [2]

The biosynthesis begins in the plastids and moves to the cytoplasm. The pathway starts with indole-3-glycerol phosphate from the shikimate pathway [1]. This core pathway produces DIMBOA-Glc and several downstream compounds, but the specific route to HMBOA-Glc is not yet defined [3].

Key Enzymes in Established BXD Biosynthesis

The table below summarizes the enzymes involved in the known steps of benzoxazinoid biosynthesis.

Enzyme Reaction Catalyzed Localization Key Characteristics
BX1 Converts indole-3-glycerol phosphate to indole [1] Plastid [1] Also known as indole-3-glycerol phosphate lyase; forms the indole backbone [1].
BX2-BX5 Four P450 monooxygenases that consecutively oxidize indole to form DIBOA [1] Plastid [1] Perform stepwise oxidation, incorporating oxygen atoms [1].
BX8, BX9 UDP-glucosyltransferases that glucosylate DIBOA to form DIBOA-Glc [1] Cytoplasm [1] Stabilize the unstable, bioactive DIBOA aglucone [1].
BX6 2-oxoglutarate-dependent dioxygenase that hydroxylates DIBOA-Glc [1] Cytoplasm [1] --
BX7 O-methyltransferase that methylates the product of BX6 to form DIMBOA-Glc [1] Cytoplasm [1] Also catalyzes the methylation of TRIMBOA-Glc to form DIM2BOA-Glc [2].
BX10, BX11, BX12 O-methyltransferases that convert DIMBOA-Glc to HDMBOA-Glc [1] Cytoplasm [1] Formerly designated BX10a, b, c, or BX14; a group of homologous enzymes [1].
BX13 2-oxoglutarate-dependent dioxygenase that converts DIMBOA-Glc to TRIMBOA-Glc [2] -- The reaction involves a hydroxylation and a likely ortho-rearrangement of a methoxy group [2].
BX14 O-methyltransferase that converts DIM2BOA-Glc to HDM2BOA-Glc [2] -- --

Experimental Protocol for BXD Research

For researchers aiming to study the regulation of benzoxazinoids or to identify unknown steps in the pathway, the following method provides a powerful and rapid screening tool.

G Workflow for Studying BXD Regulation in Protoplasts PlantMaterial Grow etiolated maize seedlings ProtoplastIsolation Isolate mesophyll protoplasts PlantMaterial->ProtoplastIsolation Transfection Transfect protoplasts with candidate gene constructs (Overexpression/amiRNA) ProtoplastIsolation->Transfection Incubation Incubate (4-16 hours) Transfection->Incubation MetaboliteExtraction Metabolite extraction Incubation->MetaboliteExtraction HPLC_MS_Analysis HPLC-MS analysis (10 min runtime) MetaboliteExtraction->HPLC_MS_Analysis DataAnalysis Analyze BXD levels HPLC_MS_Analysis->DataAnalysis

High-throughput workflow for screening BXD regulatory genes using maize protoplasts and HPLC-MS. [1]

This protocol allows for functional gene analysis within two days, bypassing the need for stable transformation [1]. Key steps include:

  • Protoplast Isolation: Protoplasts are isolated from the second, well-expanded leaves of 10–12 cm etiolated maize seedlings (inbred line B73) [1].
  • Transfection: Protoplasts are transfected with plasmid DNA containing the candidate gene for overexpression or with an artificial microRNA (amiRNA) construct for gene silencing, using PEG-mediated transfection [1].
  • HPLC-MS Analysis: A highly sensitive and rapid HPLC-MS method with a 10-minute run time is used to detect and quantify changes in the benzoxazinoid profile after transfection [1].

Biological Significance of BXDs

While the specific role of HMBOA-Glc is unclear, benzoxazinoids are crucial for maize defense and microbiome assembly.

  • Plant Defense and Microbiome Assembly: BXDs provide defense against insects and pathogens [3] [4]. They also play a gatekeeper role in shaping the host-associated microbiome, affecting the community structure of both bacteria and fungi in the roots, shoots, and rhizosphere [4]. Studies using BX-deficient mutants show that these metabolites can suppress certain microbial taxa, including plant pathogens [4].
  • Specific Activity of 8-O-Methylated BXDs: Research on other BXDs in the same class provides clues. For example, DIM2BOA-Glc and HDM2BOA-Glc have been found to provide specific protection against phloem-feeding insects like aphids, without significantly affecting the growth of chewing herbivores [2].

References

Chemical Profile and Role in Plant Defense

Author: Smolecule Technical Support Team. Date: February 2026

HMBOA D-glucoside belongs to a class of compounds known as benzoxazinoids or hydroxamic acids, which are defense-related secondary metabolites found in grasses like maize, wheat, and rye [1] [2].

  • Function: These compounds act as key defense chemicals against pests and insects [2]. In maize, HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) and its glucosides contribute to this protective system [1].
  • Relationship to Other Compounds: HMBOA is a direct precursor to DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), one of the most abundant and well-studied benzoxazinones in maize [1]. The table below summarizes related compounds for context.
Compound Type Role / Note
HMBOA Aglucone (core molecule) A benzoxazinone, precursor to DIMBOA [1].
DIMBOA Aglucone (core molecule) An abundant and major benzoxazinone [1].
DIMBOA-glc Glucoside The glucosylated form of DIMBOA [2]. Stored in the vacuole [1].
DIM2BOA-glc Glucoside An 8-methoxylated derivative of DIMBOA-glc [2].
MBOA Benzoxazolinone A major benzoxazolinone, detoxification product of benzoxazinones [1].

Analytical Techniques for Glucoside Separation

A key technical challenge in studying these compounds is their separation and quantification. Recent research indicates that biphenyl HPLC columns are effective for resolving closely related benzoxazinoid glucosides.

  • Separation Challenge: DIMBOA-glc and its derivative DIM2BOA-glc are often reported as co-eluting compounds in analytical methods and are quantified relative to each other using mass spectrometry [2].
  • Proposed Solution: The use of biphenyl stationary phases in HPLC has been shown to provide good separation of these glucosides at both analytical and semi-preparative scales, enabling more accurate isolation and absolute quantitation [2].

The workflow below illustrates the analytical process for separating and quantifying these compounds.

Start Plant Material (Maize) Step1 Extraction Start->Step1 Step2 Sample Preparation Step1->Step2 Step3 HPLC Analysis with Biphenyl Column Step2->Step3 Step4 Separation of DIMBOA-glc & DIM2BOA-glc Step3->Step4 Step5 Detection & Quantification Step4->Step5

Biosynthesis and Detoxification Pathways

In plants, benzoxazinoids are stored as non-active glucosides in the vacuole. Upon tissue damage, they are hydrolyzed into active aglucones by specific β-glucosidases [1]. Maize has also developed sophisticated detoxification pathways to protect itself from its own phytotoxins or those from other plants.

  • Key Enzymes: The glucosylation steps in benzoxazinone biosynthesis are catalyzed by glucosyltransferases BX8 and BX9 [1].
  • Detoxification Route: When exposed to the benzoxazolinone BOA, maize roots can detoxify it via a glucoside carbamate pathway [1]. Research suggests this involves:
    • BOA radical formation in the extraplastic space, potentially mediated by peroxidases requiring H₂O₂ and Fe²⁺ ions [1].
    • N-glucosylation of the radical, possibly by the glucosyltransferase BX9, which has been detected in the extraplastic space [1].
    • Subsequent rearrangement of the unstable BOA-N-glucoside to form stable glucoside carbamate, which is further modified by malonylation [1].

The diagram below outlines this complex, compartment-spanning detoxification pathway.

BOA BOA (Benzoxazolinone) Radical BOA Radical (in apoplast) BOA->Radical Peroxidase H₂O₂, Fe²⁺ N_Gluc BOA-N-glucoside (Unstable) Radical->N_Gluc N-Glucosylation (Potentially BX9) Product Glucoside Carbamate (Stable, Non-toxic) N_Gluc->Product Rearrangement Malonyl Malonyl-glucoside Carbamate Product->Malonyl Malonylation

Potential Bioactivity and Research Gaps

Benzoxazinoid glucosides are of interest beyond plant physiology due to their potential health effects.

  • Bioavailability in Humans: Studies have shown that benzoxazinoids from wholegrain cereals like wheat and rye are absorbed by humans [2].
  • Therapeutic Potential: Some research suggests these compounds possess health-protecting properties, warranting further investigation for therapeutic applications [2]. However, the specific bioactivity of this compound itself remains a subject for future research.

References

Technical Whitepaper: The Role of HMBOA D-glucoside in Plant Defense Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

HMBOA D-glucoside represents a significant benzoxazinoid compound within the sophisticated chemical defense arsenal of cereal crops, particularly maize and related grasses. This comprehensive review examines the chemical properties, biosynthetic pathways, ecological functions, and molecular mechanisms of this compound in plant protection. As a storage form of the more biologically active aglucone, this compound functions within a two-component defense system that is spatially separated within plant tissues and rapidly activated upon herbivore attack or pathogen challenge. The compound demonstrates broad-spectrum bioactivity against insects, nematodes, and microbial pathogens through multiple modes of action, including direct toxicity, antifeedant properties, and potential signaling functions. Recent advances in metabolomic technologies have enhanced our understanding of this compound's role in plant-insect interactions and its potential applications in sustainable agriculture and pharmaceutical development. This whitepaper provides researchers with detailed experimental protocols, structural analyses, and mechanistic insights to support further investigation into this versatile plant defense metabolite.

Introduction to Benzoxazinoids in Plant Defense

Chemical Defense Systems in Plants

Plants have evolved sophisticated multi-layered immune systems comprising both constitutive and inducible defenses to protect against biotic stressors. Secondary metabolites play a crucial role in these defense mechanisms, with benzoxazinoids (BXDs) representing a particularly important class of defense chemicals in grasses. These indole-derived compounds are characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and their derivatives, displaying a wide spectrum of antifeedant, insecticidal, antimicrobial, and allelopathic activities [1]. BXDs are strategically distributed throughout plant tissues and function as part of a sophisticated chemical defense system that can be rapidly activated upon tissue damage. The compartmentalization of stable glucosylated forms and their activating enzymes represents an efficient two-component defense strategy that minimizes autotoxicity while maximizing defensive potential upon herbivory or pathogen attack [1].

Distribution Across Plant Species

BXDs are widely distributed in grasses (Poaceae), including economically important cereal crops such as maize, wheat, and rye, though they are notably absent in rice, oat, sorghum, and cultivated barley [1]. These compounds have also been identified in select dicot species within the Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae families [1]. The occurrence of specific BXDs varies between plant species and cultivars, with differences in composition and concentration influencing their effectiveness against various pests and pathogens. The phylogenetic distribution of BXDs suggests an evolutionary history involving gene duplication and functional diversification, making them a fascinating subject for studying the evolution of plant chemical defenses [1].

Chemical Profile of this compound

Structure and Properties

This compound (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) is a glucosylated benzoxazinoid that serves as a stable storage form within the plant's defensive repertoire. The compound consists of a benzoxazinone aglycone conjugated with a D-glucose molecule at the 2-hydroxy position, rendering it less reactive than its corresponding aglucone. The methoxy group at the 7-position distinguishes HMBOA from other benzoxazinoids and influences its biological activity and chemical reactivity. In maize, this compound has been detected in leaf vacuoles and waxes on the surface of maize whorls, where it appears to remain stable in the waxy layer [1]. The structural characteristics of this compound contribute to its relative stability while allowing rapid conversion to the more biologically active aglucone upon tissue damage.

Biosynthetic Pathway

The biosynthesis of this compound follows the general benzoxazinoid pathway, which has been primarily characterized in maize. The pathway begins with the conversion of indole-3-glycerol phosphate to indole by BX1 in the chloroplasts. Subsequent steps involve four cytochrome P450-dependent monooxygenases (BX2-BX5) that sequentially introduce oxygen atoms to form DIBOA aglucone. This intermediate is then glucosylated by UDP-glucosyltransferases (BX8 and BX9) to produce DIBOA-Glc, which serves as a branch point in the pathway. HMBOA-Glc is formed from DIMBOA-Glc via an O-methylation reaction catalyzed by a group of three homologous O-methyltransferases (BX10, BX11, and BX12) [1]. The stable glucosylated forms are subsequently transported and stored in the vacuole, spatially separated from the β-glucosidases that activate them upon tissue damage.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Function Location Note
BX1 Converts indole-3-glycerol phosphate to indole Chloroplasts Homolog of α-subunit of tryptophan synthase
BX2-BX5 Cytochrome P450-dependent monooxygenases Endoplasmic reticulum Introduce four oxygen atoms to form DIBOA
BX8/BX9 UDP-glucosyltransferases Cytoplasm Glucosylate DIBOA aglucone to DIBOA-Glc
BX10-BX12 O-methyltransferases Cytoplasm Convert DIMBOA-Glc to HDMBOA-Glc

The diagram below illustrates the biosynthetic pathway and compartmentalization of this compound:

G cluster_0 Vacuole (Storage) cluster_1 Activation upon Damage IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 (Chloroplast) DIBOA_agl DIBOA aglucone Indole->DIBOA_agl BX2-BX5 (ER) DIBOA_Glc DIBOA-Glc DIBOA_agl->DIBOA_Glc BX8/BX9 (Cytoplasm) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6/BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc BX10-BX12 (O-methylation) HMBOA_agl HMBOA aglucone HMBOA_Glc->HMBOA_agl β-glucosidase (Tissue Damage) MBOA MBOA HMBOA_agl->MBOA Degradation

Biosynthesis and Activation Mechanisms

Spatial Organization of Biosynthesis

The biosynthesis of this compound involves a carefully orchestrated subcellular compartmentalization that prevents autotoxicity while allowing rapid activation upon demand. The initial steps occur in the chloroplasts and endoplasmic reticulum, where the core benzoxazinoid skeleton is assembled. The resulting aglucone intermediates are subsequently glucosylated in the cytoplasm by UDP-glucosyltransferases, producing the stable glucoside forms [1]. These glucosylated derivatives are then transported and stored in the vacuole, where they accumulate without harming the plant cell. This spatial separation is crucial for the plant's defense strategy, as it allows for the storage of large quantities of potentially toxic compounds in an inert form that can be rapidly mobilized when needed.

Two-Component Activation System

The activation of this compound follows a two-component system that is characteristic of many plant defense compounds. When plant tissues are damaged by herbivores or pathogens, the cellular compartmentalization breaks down, allowing the stable glucosides to come into contact with β-glucosidases that are localized in plastids, cytoplasm, and cell walls [1]. These enzymes catalyze the hydrolysis of the glucose moiety, releasing the biologically active aglucone. In the case of this compound, this reaction yields HMBOA aglucone, which can further degrade to MBOA (6-methoxy-benzoxazolin-2-one) and other derivatives. The activation process is remarkably efficient, converting the inert storage form into bioactive compounds within minutes of tissue damage, providing a rapid response to herbivore attack or pathogen challenge.

Table 2: Components of the this compound Activation System

Component Location Function Note
This compound Vacuole Stable storage form Accumulates without autotoxicity
β-glucosidases Plastids, cytoplasm, cell walls Activation enzyme Spatially separated from substrate
HMBOA aglucone Released upon damage Bioactive form Direct defense compound
MBOA Degradation product Stable defensive compound Further degradation product

Defense Mechanisms and Biological Activities

Direct Antibiotic Effects

This compound and its activated forms exhibit broad-spectrum bioactivity against various plant pests and pathogens. The compound demonstrates significant nematistatic and nematicidal activities against plant-parasitic nematodes, either causing reversible paralysis or irreversible death depending on concentration and exposure duration [2]. Against insect herbivores, HMBOA derivatives function through multiple mechanisms including antifeedant effects, toxicity, and digestibility reduction. The effectiveness varies based on the feeding guild of the herbivore, with chewing insects, piercing-sucking insects, and root herbivores exhibiting different susceptibility profiles [1]. The antimicrobial activity of HMBOA derivatives provides additional protection against fungal and bacterial pathogens, making benzoxazinoids a comprehensive chemical defense system for the producing plants.

Defense Modulation and Signaling Functions

Beyond direct toxicity, this compound may participate in defense signaling and priming mechanisms. Plants treated with benzoxazinoids can exhibit enhanced readiness to activate defense responses upon subsequent challenge, a phenomenon known as priming. Additionally, benzoxazinoids exuded into the rhizosphere can influence the soil microbiome, potentially attracting beneficial microorganisms that contribute to plant defense [1]. For instance, benzoxazinoids in root exudates of maize have been shown to attract Pseudomonas putida to the rhizosphere, potentially enhancing plant growth and indirect defense [3]. These multifaceted functions highlight the ecological complexity of this compound in plant-environment interactions, extending beyond simple toxicity to include modulation of the plant's defensive state and its associated microbiome.

Research Methodologies and Analytical Techniques

Metabolomic Analysis Approaches

Advanced metabolomic technologies have revolutionized the study of this compound and related benzoxazinoids. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical method, with both untargeted and widely-targeted metabolomic approaches being employed to profile these compounds in plant tissues [4]. The identification of this compound typically involves fragmentation pattern analysis, where characteristic neutral losses corresponding to CO₂ (44 Da), CH₂O₂ (46 Da), CO (28 Da), and 2CO (56 Da) help confirm the compound's identity [4]. For improved separation of benzoxazinoid glucosides, biphenyl HPLC columns have demonstrated superior performance compared to conventional C18 columns, allowing resolution of structurally similar compounds like DIMBOA-glc and DIM2BOA-glc [3]. This chromatographic advancement enables more accurate quantification and eliminates the need for relative quantification based solely on mass spectrometry.

Experimental Bioassays

Bioactivity assessment of this compound involves standardized laboratory bioassays that evaluate its effects on target organisms. For nematodes, the most common assay involves dissolving the compound of interest in water at biologically relevant concentrations and incubating nematodes in this solution for several hours or days [2]. The response is categorized as nematistatic (reversible paralysis) or nematicidal (irreversible paralysis or death) based on recovery tests after transferring nematodes to clean water. For insect bioassays, researchers employ feeding deterrence assays, growth inhibition studies, and metabolic stability assessments to determine the compound's efficacy and mode of action [1]. These bioassays are typically conducted with purified compounds or plant extracts containing known concentrations of this compound and related benzoxazinoids to establish dose-response relationships and determine ecological relevance.

The diagram below illustrates the experimental workflow for studying this compound:

G cluster_0 Analytical Phase cluster_1 Functional Assessment SamplePrep Sample Preparation (Tissue homogenization, extraction) Chromatography Chromatographic Separation (Biphenyl HPLC column) SamplePrep->Chromatography MSDetection MS Detection & Identification (LC-MS/MS) Chromatography->MSDetection Quantification Quantification (Absolute vs relative) MSDetection->Quantification Bioassay Bioactivity Assessment (Nematode/insect assays) Quantification->Bioassay DataAnalysis Data Analysis (Statistical modeling) Bioassay->DataAnalysis

Applications and Future Research Directions

Agricultural Applications

The understanding of this compound's role in plant defense opens promising avenues for sustainable agriculture. Breeding programs can leverage natural variation in benzoxazinoid content and composition to develop crop cultivars with enhanced inherent resistance to pests and diseases [2]. The genetic engineering of benzoxazinoid pathways into non-producing crops represents another potential application, though this requires careful consideration of ecological impacts and potential trade-offs with growth and yield. Additionally, cultural practices that optimize benzoxazinoid production, such as specific fertilization regimes or companion planting, could enhance crop resilience without external inputs. The application of benzoxazinoid-containing extracts as natural pesticides also shows promise for organic farming systems, providing effective pest control while minimizing environmental impact and resistance development compared to synthetic pesticides.

Pharmacological Potential

While traditionally studied for their roles in plant defense, benzoxazinoids like this compound have attracted interest for their potential health-protecting properties in humans [3]. Research has begun to explore the absorption and metabolic fate of bioactive dietary benzoxazinoids in humans, revealing their potential bioavailability and biological activity [3]. These compounds may contribute to the health benefits associated with whole-grain consumption, though much remains to be learned about their mechanisms of action in mammalian systems. Future research should focus on elucidating the molecular targets of benzoxazinoids in human physiology, assessing their therapeutic potential, and establishing safe intake levels. The dual significance of this compound in both plant ecology and human health makes it a compelling subject for interdisciplinary research spanning plant science, chemistry, and biomedical fields.

Conclusion

References

Comprehensive Technical Guide: HMBOA D-glucoside and Benzoxazinoid Family

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzoxazinoids

Benzoxazinoids (BXDs), sometimes referred to as hydroxamic acids or benzoxazinones, represent a class of indole-derived plant secondary metabolites characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and their various derivatives [1]. These specialized defense compounds are predominantly found in members of the Poaceae family, including economically significant cereal crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), though they also occur in select dicot families including Acanthaceae, Ranunculaceae, Plantaginaceae, and Lamiaceae [2] [1]. BXDs exist primarily as stable glucoside conjugates stored within vacuoles in intact plant tissues, with their bioactive aglucone forms released through enzymatic hydrolysis upon tissue damage, herbivore attack, or pathogen infection [1].

The benzoxazinoid pathway exemplifies an evolutionary innovation in plant chemical defense, originating through gene duplications and functional diversification of primary metabolic enzymes [3]. The taxonomic distribution of BXDs, particularly their concentration in grasses and scattered presence in distantly related dicot families, suggests both conserved biological importance and independent evolutionary origins. These compounds serve as broad-spectrum defensive agents against insects, pathogens, and competing plants, while also functioning as signaling molecules in plant-microbe interactions [1] [4]. Their structural diversity, arising from various chemical modifications of core skeletons, underpins their multifaceted biological activities and ecological significance in both natural and agricultural systems.

HMBOA D-glucoside: Chemical Specifics and Properties

Structural Characteristics and Nomenclature

This compound (2-O-β-D-glucopyranosyloxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) represents a key glucosylated benzoxazinoid in the BXD pathway. The compound consists of an HMBOA aglucone (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) conjugated with a D-glucose molecule via a β-glycosidic linkage [5] [6]. The glucosylation occurs specifically at the 2-hydroxy group of the benzoxazinone ring system, rendering the molecule chemically stable for storage in plant vacuoles while enabling rapid activation upon tissue damage [1]. The systemic name for this compound reflects its structural features, though it is frequently referenced in literature under various abbreviations including HMBOA-Glc and HMBOA-glc [6].

The aglucone component HMBOA has a molecular formula of C~9~H~9~NO~4~ and a molecular weight of 195.17 g/mol, with the glucosylated form having a molecular weight of 357.32 g/mol [5]. The glucosidic bond in this compound is highly susceptible to specific β-glucosidase enzymes that are spatially separated from their substrates in intact plant cells, leading to rapid release of the biologically active aglucone following tissue disruption [1]. This two-component system—consisting of stable glucosides and activating enzymes—represents a common theme in plant chemical defense, paralleling other activated defense systems such as glucosinolates and cyanogenic glycosides [1].

Quantitative Occurrence in Plants

Table 1: Concentrations of this compound and related BXDs in various plant tissues

Plant Species Tissue Compound Concentration Reference
Wheat (Triticum aestivum) Shoot HMBOA-Glc Not quantified (detected) [6]
Wheat (Triticum aestivum) Root HMBOA-Glc Among most abundant BXs [4]
Maize (Zea mays) Leaf HMBOA-Glc Detected via MALDI-MS imaging [1]
Commercial winter wheat Roots/Rhizosphere HMBOA-Glc Among three most abundant BXs [4]
Danish wheat varieties Grain HMBOA 2.0-11 μmol/kg DW [6]
Danish wheat varieties Grain DIMBOA 3.7-9.4 μmol/kg DW [6]

This compound distribution varies significantly between plant species, tissues, developmental stages, and environmental conditions. In wheat, this compound is frequently detected as one of the most abundant benzoxazinoids in both root and shoot tissues, with its concentrations often exceeding those of DIMBOA-Glc in certain cultivars [6]. Metabolomic profiling of nine cereal crops revealed that benzoxazinoids are taxonomically restricted, being uniquely present in maize, wheat, and adlay (Coix lacryma-jobi), while absent in rice, barley, sorghum, common oat, foxtail millet, and broomcorn millet [7]. This restricted distribution highlights the specialized nature of BXD biosynthesis, which has evolved independently in specific lineages within the Poaceae family.

The concentration of this compound and related compounds fluctuates throughout plant development, typically exhibiting highest levels in young seedlings with a gradual decline as plants mature [1]. Environmental factors, including herbivore damage, pathogen challenge, nutrient availability, and abiotic stresses, significantly modulate BXD accumulation patterns. For instance, studies on commercial winter wheat genotypes demonstrated substantial variation in this compound abundance depending on genetic background, growth stage, location, and seasonal conditions [4], highlighting the complex regulation of this defense pathway.

Biosynthesis and Metabolic Pathways

Benzoxazinoid Biosynthetic Pathway

The biosynthesis of benzoxazinoids involves a well-characterized enzymatic pathway primarily elucidated in maize, with orthologous pathways identified in other BXD-producing species [3] [1]. The pathway initiates in chloroplasts with the conversion of indole-3-glycerol phosphate to indole by BX1, a homolog of the α-subunit of tryptophan synthase (TSA) that arose through gene duplication [3] [1]. This represents the committed step in BXD biosynthesis, redirecting carbon from primary metabolism toward defense compound production. The resulting indole then undergoes a series of oxidative transformations catalyzed by four cytochrome P450 monooxygenases (BX2-BX5) in the endoplasmic reticulum, sequentially introducing oxygen atoms to form the intermediate 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) [3].

DIBOA is subsequently glucosylated by UDP-glucosyltransferases BX8 and BX9 to yield DIBOA-Glc, which serves as a branch point for further modifications [8] [1]. The conversion to this compound proceeds through the action of the 2-oxoglutarate-dependent dioxygenase BX6, which hydroxylates DIBOA-Glc, followed by O-methylation catalyzed by the O-methyltransferase BX7 to form DIMBOA-Glc [1]. This compound is derived from DIMBOA-Glc through additional modifications, including potential demethylation reactions or through the activity of specific methyltransferases [6]. Recent research has identified additional pathway branches, including the BX13-catalyzed conversion of DIMBOA-Glc to TRIMBOA-Glc, which can be further modified to produce compounds such as DIM~2~BOA-Glc [1] [9].

G cluster_storage Storage: Vacuole cluster_activation Activation Upon Damage IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 (Chloroplast) DIBOA DIBOA Indole->DIBOA BX2-BX5 P450 Enzymes (ER) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 UGTs (Cytosol) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc Modification Steps Other_BXs Other BXDs (HDMBOA-Glc, TRIMBOA-Glc) DIMBOA_Glc->Other_BXs BX13, BX7, BX14 Stored_HMBOA_Glc HMBOA-Glc (Stable Form) HMBOA_aglucone HMBOA Aglucone (Bioactive Form) Stored_HMBOA_Glc->HMBOA_aglucone Enzymatic Hydrolysis Beta_glucosidase β-Glucosidase Beta_glucosidase->HMBOA_aglucone

Diagram 1: Benzoxazinoid biosynthetic pathway highlighting this compound production and activation. The pathway begins with primary metabolic precursors, proceeds through enzymatic modifications in different cellular compartments, and culminates in vacuolar storage of glucosylated forms which are activated upon tissue damage.

Evolutionary Genetics and Pathway Regulation

The benzoxazinoid biosynthetic pathway exemplifies evolutionary innovation through gene duplication and functional diversification. Phylogenomic analyses reveal that the BXD pathway originated following several duplications of the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, with recruitment of BX8 occurring before the radiation of Poaceae [3]. The four cytochrome P450 genes (Bx2-Bx5) form a genomic cluster on chromosome 4 in maize, representing a rare example of biosynthetic gene clustering in plants [3]. This cluster likely arose through successive gene duplications of an ancestral CYP71C gene, with the resulting paralogs undergoing functional divergence through positive selection at specific amino acid sites, leading to the specialized biochemical properties observed in contemporary enzymes [3].

The BXD pathway demonstrates complex regulatory control at multiple levels. Gene expression responds to developmental cues, with highest transcript levels typically observed in young tissues. Additionally, environmental stimuli including herbivory, pathogen attack, and jasmonate signaling can upregulate BXD biosynthetic genes [1]. Subcellular compartmentalization represents another regulatory layer, with enzymes distributed across chloroplasts (BX1), endoplasmic reticulum (BX2-BX5), and cytoplasm (BX8, BX9), while the final glucosylated products are stored in vacuoles [1]. This spatial separation prevents premature activation of the defense system while enabling rapid response to biotic challenges. The evolution of this sophisticated pathway highlights the dynamic nature of plant metabolic innovation, where duplication of primary metabolic genes and their neofunctionalization can give rise to entirely new defensive capabilities.

Biological Functions and Mechanisms of Action

Direct Defense Against Herbivores and Pathogens

BXDs provide broad-spectrum resistance against various herbivores and pathogens through multiple mechanisms of action. Against insect herbivores, BXDs function as toxins, feeding deterrents, and digestibility-reducing compounds [1]. The biological activity of this compound is primarily manifested through its aglucone form, released upon tissue damage by β-glucosidases that hydrolyze the glucose moiety [1]. The resulting HMBOA aglucone exhibits toxicity against a wide range of herbivores, including chewing insects (e.g., lepidopteran larvae), piercing-sucking insects (e.g., aphids), and root herbivores [1]. The specific effects vary with insect feeding guild, with lepidopteran larvae often experiencing growth inhibition and mortality, while aphids may be repelled or exhibit reduced fecundity.

The antimicrobial properties of BXDs contribute to resistance against fungal and bacterial pathogens. Research on Danish wheat varieties demonstrated a correlation between BXD concentrations and resistance to Fusarium Head Blight (FHB), a destructive disease caused by multiple Fusarium species and Microdochium nivale [6]. In these studies, the cultivars most susceptible to FHB ('Hanseat', 'Asketis', and 'Ritmo') showed distinct BXD profiles compared to resistant cultivars ('Petrus', 'Terra', and 'Hattrick'), with statistical analyses revealing correlations between FHB susceptibility and concentrations of DIMBOA-Glc, HMBOA-Glc, and related compounds [6]. The antimicrobial action likely involves disruption of microbial membranes, inhibition of essential enzymes, and interference with cellular processes, though the precise molecular targets vary across pathogen species.

Rhizosphere Interactions and Allelopathy

BXDs play significant roles in belowground ecological interactions, serving as allelochemicals, microbial attractants, and mediators of plant-plant communication. In wheat, this compound and other BXDs are exuded into the rhizosphere, where they undergo microbial transformation to aminophenoxazinones such as APO (2-aminophenoxazin-3-one) and AMPO (2-amino-7-methoxyphenoxazin-3-one) [4]. These transformation products exhibit phytotoxic properties that can suppress weed growth, with studies demonstrating ecologically relevant concentrations in the rhizosphere of commercial wheat genotypes [4]. The abundance of these microbial metabolites varies with cultivar, growth stage, and environmental conditions, being particularly elevated in young wheat seedlings early in the growing season [4].

Beyond their allelopathic functions, BXDs serve as chemical signals in plant-microbe interactions. Research has demonstrated that BXDs in root exudates of maize attract specific beneficial bacteria (Pseudomonas putida) to the rhizosphere [9], potentially enhancing plant growth and defense capabilities. This signaling function represents a fascinating aspect of BXD ecology, where plants actively shape their microbial environment through chemical communication. The dual role of BXDs as toxins and signals highlights the sophistication of plant chemical ecology, where identical compounds can serve multiple functions depending on context, concentration, and the biological receiver of the chemical message.

Table 2: Biological functions of this compound and related benzoxazinoids

Biological Function Mechanism of Action Target Organisms Outcome
Insect Resistance Toxicity, feeding deterrence, reduced digestibility Lepidopteran larvae, aphids, root insects Reduced herbivory, impaired insect growth and development
Pathogen Resistance Antimicrobial activity, cell membrane disruption Fungi (Fusarium spp.), bacteria Reduced disease severity and incidence
Allelopathy Microbial transformation to phytotoxic phenoxazinones Competing plant species Weed suppression through growth inhibition
Microbial Signaling Chemoattraction and rhizosphere modulation Soil bacteria (Pseudomonas putida) Altered rhizosphere microbiome composition
Induced Defense Priming of defense responses in neighboring plants Herbivores and pathogens Enhanced resistance in receiver plants

Analytical Methods and Experimental Protocols

Extraction and Separation Techniques

The analysis of this compound and related BXDs requires specialized extraction and separation protocols to accommodate their chemical properties and the complexity of plant matrices. An improved method of sample preparation and simultaneous HPLC separation developed for Aphelandra species allows the separation of multiple BXDs, including DIBOA, DIMBOA, HBOA, HMBOA, their corresponding glucosides, and the benzoxazolinones BOA and MBOA [2]. Efficient extraction typically employs aqueous methanol or ethanol (70-80%), often with inclusion of weak acids to facilitate compound stability and extraction efficiency. The extraction process must be optimized to minimize enzymatic degradation, particularly the action of endogenous β-glucosidases that could convert glucosylated BXDs to their aglucone forms during processing [2].

Chromatographic separation of BXDs presents challenges due to the structural similarity of different analogues. Traditional reversed-phase C18 columns often provide insufficient resolution for certain BXD pairs, particularly DIMBOA-glc and DIM~2~BOA-glc [9]. The implementation of biphenyl HPLC columns has demonstrated superior separation capabilities, allowing baseline resolution of these structurally similar glucosides at both analytical and semi-preparative scales [9]. This advancement enables absolute quantitation of individual BXDs without reliance on relative quantification approaches. Mobile phases typically consist of acidified water (often with 0.1% formic acid) and acetonitrile or methanol gradients, with elution monitored by ultraviolet (UV) detection at wavelengths around 260-280 nm or mass spectrometric detection [2] [9].

Detection and Quantification Methods

Table 3: Analytical methods for this compound detection and quantification

Analytical Method Sample Preparation Separation Detection Key Applications
LC-MS (Untargeted) Methanol/water extraction, centrifugation C18 or biphenyl column, gradient elution High-resolution mass spectrometry Metabolic profiling, novel BXD identification [7]
LC-MS (Widely-targeted) Construction of MS² spectral tag library Optimized based on untargeted data Multiple reaction monitoring (MRM) Precise quantification across species [7]
HPLC-UV Methanol extraction, filtration Biphenyl column UV detection at 260-280 nm Absolute quantitation of BXD glucosides [9]
MALDI-MS Fresh tissue sections, matrix application None (direct tissue analysis) Mass spectrometry imaging Spatial distribution in plant tissues [1]

Mass spectrometry has become the cornerstone technique for BXD analysis due to its sensitivity and specificity. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) enables both identification and quantification of this compound in complex plant extracts [7]. Fragmentation patterns provide structural information, with characteristic neutral losses aiding compound identification. For HMBOA-related compounds, typical fragmentation includes losses of CO~2~ (44 Da), CH~2~O~2~ (46 Da), and CO (28 Da) from aglucone moieties [7]. In one study, HMBOA-acetyl-hexose was identified through its characteristic precursor ion [M − H]− at m/z 398.1102 and fragment ions including Y~0~− at m/z 194.046, Z~0~− at m/z 166.0504, and Z~1~− at m/z 138.0557, with a main neutral loss of 204 Da corresponding to acetyl-hexose [7].

Metabolomic approaches have been successfully applied to profile BXDs across multiple cereal species. A recent study employed both untargeted and widely-targeted metabolomics to analyze the leaf metabolome of nine cereal crops, detecting 9869 features with 1131 annotated metabolites encompassing 18 classes [7]. For BXDs, eight different compounds were identified, specifically in maize, wheat, and adlay, but absent in other cereals [7]. The widely-targeted approach, developed by constructing an MS² spectral tag library from untargeted data, provided improved sensitivity and quantitative accuracy compared to purely untargeted methods [7]. These advanced metabolomic techniques enable comprehensive BXD profiling, revealing both core metabolites and specialized derivatives across different plant genotypes and environmental conditions.

G cluster_LCMS LC-MS Analysis Options cluster_sep Separation cluster_det Detection Sample Plant Tissue Collection Extraction Extraction (80% MeOH, acidified) Sample->Extraction Analysis Metabolite Analysis Extraction->Analysis Untargeted Untargeted Metabolomics Analysis->Untargeted Targeted Widely-Targeted Metabolomics Analysis->Targeted Imaging MALDI-MS Imaging Analysis->Imaging Data Data Processing Untargeted->Data C18 C18 Column Untargeted->C18 Targeted->Data Biphenyl Biphenyl Column (Enhanced Resolution) Targeted->Biphenyl Imaging->Data UV UV Detection (260-280 nm) C18->UV MS Mass Spectrometry C18->MS MSMS MS/MS Fragmentation Biphenyl->MSMS

Diagram 2: Experimental workflow for this compound analysis, covering sample preparation, separation options, detection methods, and data processing. The pathway highlights key decision points in method selection based on research objectives.

Research Applications and Future Perspectives

Agricultural and Pharmaceutical Applications

The unique properties of this compound and related BXDs offer promising applications in sustainable agriculture and human health. In agriculture, BXDs present opportunities for developing naturally pest-resistant crop varieties through conventional breeding or biotechnological approaches. The correlation between BXD concentrations and disease resistance, particularly against Fusarium Head Blight in wheat [6], suggests potential for marker-assisted selection programs to enhance crop resilience. Furthermore, the allelopathic properties of BXDs and their microbial transformation products support their utilization in weed management strategies, potentially reducing reliance on synthetic herbicides [4]. The exudation of BXDs into the rhizosphere and their transformation to aminophenoxazinones with phytotoxic activity represents a promising avenue for developing cover crops with natural weed-suppressing capabilities.

In the pharmaceutical and functional food sectors, BXDs exhibit intriguing bioactive properties with potential health applications. Research has begun exploring the absorption and metabolic fate of dietary BXDs in humans [9], revealing their bioavailability and potential bioactivities. While detailed pharmacological mechanisms remain under investigation, the structural features of BXDs suggest potential for diverse biological activities. The presence of BXDs in common cereal cultivars and cereal-based food products [9] [6] supports their consideration as dietary bioactive compounds with potential health-modulating effects. Future research should elucidate specific molecular targets and health outcomes associated with BXD consumption, potentially leading to functional foods optimized for specific health benefits.

Current Research Gaps and Future Directions

Despite significant advances in understanding this compound and BXD biology, several knowledge gaps remain. The precise molecular mechanisms underlying BXD perception by insects and microbes, as well as their molecular targets within these organisms, require further elucidation. Similarly, the transport mechanisms responsible for BXD allocation within plant tissues and their exudation into the rhizosphere remain incompletely characterized [1] [4]. The ecological consequences of BXD-mediated plant-plant communication, particularly in natural ecosystems, represent another area requiring deeper investigation.

Future research directions should leverage emerging technologies to address these gaps. Genetic manipulation techniques such as CRISPR-Cas9 could enable precise modification of BXD biosynthetic genes, facilitating functional studies and potential crop improvement. Advanced imaging mass spectrometry promises enhanced spatial resolution of BXD distribution within tissues and cells [1]. Multi-omics integration combining metabolomics with transcriptomics and proteomics could reveal regulatory networks controlling BXD biosynthesis and function. Furthermore, long-term ecological studies examining how BXD profiles influence agricultural ecosystem stability and resilience would provide valuable insights for sustainable crop management. As analytical methods continue to advance, particularly with improvements in sensitivity and spatial resolution, our understanding of this fascinating class of plant specialized metabolites will undoubtedly deepen, revealing new applications in agriculture, medicine, and beyond.

Conclusion

References

HMBOA-Glc in Plant-Herbivore Interactions: Ecological Functions, Mechanisms, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzoxazinoids and HMBOA-Glc

Benzoxazinoids are a class of indole-derived plant secondary metabolites that play a crucial role in chemical defense against herbivores and pathogens. These compounds are characterized by a 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton and are primarily found in grasses, including important cereal crops such as maize, wheat, and rye, as well as select dicot species [1]. Among these compounds, 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) has emerged as a key defensive metabolite with significant ecological implications in plant-herbivore interactions. The ecological importance of HMBOA-Glc extends beyond direct toxicity to include roles in induced defense responses, plant-soil feedbacks, and multitrophic interactions [2].

HMBOA-Glc functions within a sophisticated two-component defense system where stable glucosides are stored separately from activating enzymes. In intact plant tissues, HMBOA-Glc is compartmentalized in vacuoles, while β-glucosidases are located in plastids, cytoplasm, or cell walls. Upon tissue damage caused by herbivore feeding, this spatial separation breaks down, allowing the conversion of HMBOA-Glc to its more toxic aglucone form, HDMBOA [1]. This activation mechanism represents an effective chemical defense strategy that minimizes self-toxicity while providing rapid protection against herbivory. Recent research has illuminated the complex roles of HMBOA-Glc in both direct and indirect defense responses, establishing it as a crucial component in plant protection with potential applications in sustainable agriculture [2].

Chemical Identity and Biosynthesis

Chemical Structure and Properties

HMBOA-Glc (2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) belongs to the benzoxazinoid class of plant secondary metabolites. The compound has a molecular formula of C~9~H~9~NO~4~ and a molecular weight of 195.1721 g/mol [3]. Its chemical structure consists of a benzene ring fused to an oxazine ring bearing a ketone group, with methoxy substitution at the 7-position and glucosylation at the 2-hydroxy group. The glucoside moiety significantly increases the compound's stability and water solubility, facilitating storage in vacuolar compartments without causing autotoxicity [1]. The IUPAC name for HMBOA-Glc is 2-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, and it can be identified by several database identifiers: PubChem CID 152213, FooDB FDB017266, and HMDB ID HMDB0038055 [3].

Biosynthetic Pathway

The biosynthesis of HMBOA-Glc occurs through a well-characterized pathway in maize, with likely similar pathways in other benzoxazinoid-producing plants:

  • Indole formation: The pathway begins with the conversion of indole-3-glycerol phosphate to indole by BX1, a homolog of the α-subunit of tryptophan synthase [1].
  • Oxidation steps: Free indole undergoes four successive oxidations catalyzed by cytochrome P450-dependent monooxygenases (BX2-BX5) to form DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) [1].
  • Glucosylation: DIBOA is rendered less reactive through glucosylation by UDP-glucosyltransferases BX8 and BX9, forming DIBOA-Glc [1].
  • Modification to DIMBOA-Glc: DIBOA-Glc is hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6 and methylated by O-methyltransferase BX7 to form DIMBOA-Glc [1].
  • Conversion to HMBOA-Glc: DIMBOA-Glc is converted to HMBOA-Glc through O-methylation reactions catalyzed by O-methyltransferases BX10, BX11, and BX12 [1].

Table 1: Key Enzymes in HMBOA-Glc Biosynthesis

Enzyme Function Reaction Catalyzed
BX1 Indole formation Converts indole-3-glycerol phosphate to indole
BX2-BX5 Oxidation Four successive oxidations to form DIBOA
BX8/BX9 Glucosylation UDP-glucosyltransferases that glucosylate DIBOA
BX6 Hydroxylation 2-oxoglutarate-dependent dioxygenase converting DIBOA-Glc
BX7 O-methylation Converts intermediate to DIMBOA-Glc
BX10-BX12 O-methylation Convert DIMBOA-Glc to HMBOA-Glc

The biosynthesis of HMBOA-Glc is not static but can be dynamically regulated in response to various environmental stimuli. Research has demonstrated that HMBOA-Glc accumulation can be induced in maize leaves by treatment with CuCl~2~, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid (JA) [4]. This induced accumulation is accompanied by a corresponding decrease in DIMBOA-Glc levels, suggesting a conversion pathway from constitutive DIMBOA-Glc to HMBOA-Glc through methylation at the 4-position [4]. The observation that endogenous JA and its leucine conjugate increase transiently prior to HMBOA-Glc accumulation following CuCl~2~ and chitopentaose treatment indicates that JA signaling plays a crucial role in regulating HMBOA-Glc biosynthesis as part of the plant's induced defense response [4].

G IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole Conversion BX1 BX1 IGP->BX1 DIBOA DIBOA Indole->DIBOA Four oxidations BX2_5 BX2-BX5 (P450 enzymes) Indole->BX2_5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc Glucosylation BX8_9 BX8/BX9 (UGTs) DIBOA->BX8_9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc Hydroxylation & Methylation BX6 BX6 (Dioxygenase) DIBOA_Glc->BX6 BX7 BX7 (O-methyltransferase) DIBOA_Glc->BX7 HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc O-methylation BX10_12 BX10-BX12 (O-methyltransferases) DIMBOA_Glc->BX10_12

HMBOA-Glc Biosynthesis Pathway: This diagram illustrates the enzymatic pathway from indole-3-glycerol phosphate to HMBOA-Glc, highlighting key biosynthetic enzymes.

Distribution in Plant Tissues and Soils

Within-Plant Distribution

The distribution of HMBOA-Glc within plants is tissue-specific and developmentally regulated, which has significant implications for plant-herbivore interactions based on feeding guilds. According to research, HMBOA-Glc is predominantly found in leaf tissues, roots, and, importantly, in the apoplastic space of maize leaves [1]. Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging of maize leaf cross-sections has revealed that DIMBOA-Glc and HMBOA-Glc are localized primarily in cell vacuoles, supporting the compartmentalization model of benzoxazinoid storage [1]. This subcellular localization is crucial for preventing autotoxicity while allowing rapid activation upon tissue damage.

Interestingly, significant amounts of HMBOA-Glc and related benzoxazinoid aglucones have been detected in leaf surface waxes and the apoplast, suggesting multiple storage strategies and potential constitutive defense positions [1]. In root tissues, HMBOA-Glc and its aglucones are actively exuded into the rhizosphere, where they influence soil microbial communities and exert allelopathic effects on neighboring plants [1] [2]. The distribution patterns directly influence the exposure of different herbivore feeding guilds to these defensive compounds, with chewing insects encountering the highest concentrations, while phloem-feeding insects may avoid direct contact with compartmentalized benzoxazinoids.

Soil Persistence and Feedback Effects

HMBOA-Glc is released into the soil system through root exudation and plant residue decomposition, where it can persist and influence subsequent plant generations through plant-soil feedbacks. Field experiments have demonstrated that HMBOA-Glc is the most abundant benzoxazinoid detected in soils conditioned by wild-type maize plants, followed by HMBOA, DIMBOA, and DIMBOA-Glc [2]. The breakdown products MBOA and AMPO are also detected in benzoxazinoid-conditioned soils, indicating active degradation processes.

Table 2: Benzoxazinoid Concentrations in Field Soils After Maize Cultivation

Compound Relative Abundance in WT Soils Persistence After Harvest Detection in bx1 Mutant Soils
HDMBOA-Glc Highest abundance Trace levels after 6 weeks Strongly reduced (>100x)
HMBOA Moderate abundance 3-800 fold reduction Strongly reduced
DIMBOA Moderate abundance 3-800 fold reduction Strongly reduced
DIMBOA-Glc Moderate abundance Trace levels after 6 weeks Strongly reduced
MBOA Breakdown product detected Increased over time Reduced
AMPO Breakdown product detected More than 2-fold increase Reduced

Remarkably, the chemical fingerprint of benzoxazinoid conditioning persists in soils for extended periods, with detectable levels of HMBOA-Glc and its degradation products still present 6 weeks after maize harvest, at the beginning of winter wheat cultivation [2]. Although concentrations are substantially reduced (3- to 800-fold less abundant than at the end of maize cultivation), these persistent levels continue to exert biological effects. The stable breakdown product AMPO actually increases more than twofold during this period, suggesting ongoing degradation processes [2]. This persistence creates a legacy effect that can influence the performance of subsequent crops in rotation systems, particularly wheat, which shows improved emergence, tillering, growth, and biomass in benzoxazinoid-conditioned soils [2].

Defense Mechanisms Against Herbivores

Direct Toxicity and Antifeedant Activities

HMBOA-Glc serves multiple defensive functions against herbivores, operating through several distinct mechanisms:

  • Direct Toxicity: Upon tissue damage, HMBOA-Glc is rapidly hydrolyzed by β-glucosidases to form the toxic aglucone HDMBOA, which exhibits broad-spectrum toxicity against insect herbivores. The activated form interferes with fundamental physiological processes in insects, including mitochondrial function, digestive enzyme activity, and cellular membrane integrity [1].

  • Antifeedant Properties: HMBOA-Glc and its degradation products deter herbivore feeding through chemosensory mechanisms. Insect herbivores equipped with specialized gustatory receptors can detect benzoxazinoids and avoid feeding on tissues with high concentrations, thereby reducing herbivory pressure [1].

  • Digestibility Reduction: Benzoxazinoids can form complexes with proteins and other nutritional compounds, reducing the digestibility of plant tissue and negatively impacting herbivore growth and development [1].

The effectiveness of these direct defense mechanisms varies considerably based on the feeding guild and taxonomic group of the herbivore. Chewing insects, which cause extensive tissue damage and thus activate the two-component benzoxazinoid system, are generally most affected by HMBOA-Glc defenses. In contrast, piercing-sucking insects that cause minimal tissue damage may avoid triggering the full activation of benzoxazinoid defenses [1].

Signaling and Induced Defense Roles

Beyond its direct anti-herbivore activities, HMBOA-Glc functions as a key regulator in plant defense signaling networks:

  • Jasmonic Acid Pathway Integration: HMBOA-Glc accumulation is intricately linked to jasmonic acid (JA) signaling. Research has demonstrated that endogenous JA and its leucine conjugate increase transiently prior to HMBOA-Glc accumulation following herbivore attack or elicitor treatment [4]. The JA pathway activates the biosynthetic enzymes responsible for converting DIMBOA-Glc to HMBOA-Glc, particularly the O-methyltransferases BX10-BX12 [1] [4].

  • Cross-Talk with Salicylic Acid Pathways: Evidence suggests that HMBOA-Glc may influence salicylic acid (SA)-mediated defense pathways, potentially contributing to the balance between JA and SA signaling that shapes the plant's overall defense strategy [5]. This cross-talk may be particularly important against herbivores that attempt to manipulate plant defense signaling.

  • Redox Homeostasis Modulation: Recent research indicates that benzoxazinoid-defensive pathways are connected to plant redox homeostasis. The MATI (Mite Attack Triggered Immunity) gene in Arabidopsis, which is involved in defense against spider mites, modulates redox status and affects benzoxazinoid-related defense mechanisms, suggesting a connection between HMBOA-Glc and oxidative stress responses [5].

The signaling function of HMBOA-Glc extends to priming effects, where previous herbivory or exposure to elicitors enhances the plant's ability to rapidly activate defenses upon subsequent attack. This priming phenomenon represents an ecological memory that improves defense efficiency while potentially reducing metabolic costs [4].

Experimental Protocols and Methodologies

Induction and Analysis of HMBOA-Glc

Protocol for Induced Accumulation of HMBOA-Glc in Maize Leaves [4]:

  • Plant Material: Use 2-3 week old maize seedlings grown under controlled conditions.
  • Induction Treatments:
    • Chemical Elicitors: Prepare 10 mM CuCl~2~ solution in distilled water.
    • Biological Elicitors: Dissolve chitopentaose or penta-N-acetylchitopentaose in water to 100 μM.
    • Hormonal Treatment: Prepare 100 μM jasmonic acid solution in water with 0.01% ethanol.
    • Control: Treat with distilled water only.
  • Application Method: Spray treatment solutions evenly onto leaves until runoff, or use leaf infiltration method for more controlled application.
  • Incubation Time: Harvest leaf tissue at 0, 6, 12, 24, 48, and 72 hours post-treatment for time-course studies.
  • Inhibition Studies: Apply lipoxygenase inhibitor ibuprofen (50 μM) 1 hour prior to elicitor treatment to block JA biosynthesis.

Extraction and Quantification of HMBOA-Glc [4] [2]:

  • Tissue Harvesting: Flash-freeze leaf tissue in liquid nitrogen and store at -80°C until extraction.
  • Extraction Protocol:
    • Grind 100 mg tissue to fine powder under liquid nitrogen.
    • Extract with 1 mL 80% methanol containing internal standards.
    • Sonicate for 15 minutes, then centrifuge at 14,000 × g for 10 minutes.
    • Collect supernatant and repeat extraction twice.
    • Combine supernatants and evaporate under nitrogen stream.
    • Reconstitute in 100 μL 50% methanol for analysis.
  • Analytical Methods:
    • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 column with gradient elution (water-acetonitrile with 0.1% formic acid).
    • Detection: Multiple reaction monitoring (MRM) with negative ion mode.
    • Quantification: Compare peak areas with authentic standards using calibration curves.

G Start Maize Seedlings (2-3 weeks old) Treatment Elicitor Treatment (CuCl₂, Chitopentaose, JA) Start->Treatment TimeCourse Time-Course Harvest (0, 6, 12, 24, 48, 72 h) Treatment->TimeCourse JA_Inhibition Optional: JA Pathway Inhibition (Ibuprofen pretreatment) Treatment->JA_Inhibition IsotopeLabeling Optional: Isotope Labeling (²H₃-Methionine) Treatment->IsotopeLabeling Extraction Tissue Extraction (80% Methanol, Sonication) TimeCourse->Extraction Analysis LC-MS/MS Analysis (MRM Detection) Extraction->Analysis Quantification HMBOA-Glc Quantification (Standard Curves) Analysis->Quantification

HMBOA-Glc Induction and Analysis Workflow: Experimental protocol for inducing and quantifying HMBOA-Glc accumulation in plant tissues.

Herbivore Bioassays

Feeding Bioassays for HMBOA-Glc Efficacy Assessment [1] [5]:

  • Insect Rearing: Maintain insect colonies under controlled conditions (25°C, 60% RH, 16:8 L:D photoperiod) on artificial diet or host plants.
  • Experimental Design:
    • Use wild-type plants and benzoxazinoid-deficient mutants (e.g., bx1 mutants) for comparison.
    • Apply synthetic HMBOA-Glc to mutant plants at physiological concentrations (50-200 μg/g fresh weight).
    • Include solvent-only controls.
  • Performance Metrics:
    • Survival Rate: Record mortality daily for 7-14 days.
    • Growth Parameters: Measure larval weight gain every 48 hours.
    • Feeding Preference: Conduct choice tests with leaf discs in Petri dishes.
    • Reproduction: For adult insects, count egg production and viability.
  • Statistical Analysis: Use ANOVA followed by post-hoc tests (Tukey's HSD) with at least 10 replicates per treatment.

Molecular Analyses of Defense Responses [5]:

  • Gene Expression:
    • Extract RNA from herbivore-damaged and undamaged tissues.
    • Perform RT-qPCR for defense-related genes (LOX, AOS, OPR, PDF1.2, etc.).
    • Use reference genes (ACTIN, UBQ) for normalization.
  • Hormone Profiling:
    • Extract JA, SA, and related compounds with ethyl acetate.
    • Quantify using LC-MS/MS with deuterated internal standards.
  • Enzyme Assays:
    • Measure β-glucosidase activity spectrophotometrically using p-nitrophenyl-β-D-glucopyranoside as substrate.
    • Assess antioxidant enzyme activities (SOD, CAT, POD) in response to HMBOA-Glc accumulation.
Soil Analysis and Plant-Soil Feedback Studies

Assessment of HMBOA-Glc in Soil Systems [2]:

  • Soil Sampling: Collect rhizosphere soil from field-grown plants using standardized coring methods.
  • Benzoxazinoid Extraction from Soil:
    • Shake 5 g soil with 20 mL 80% methanol for 2 hours.
    • Centrifuge at 10,000 × g for 10 minutes.
    • Concentrate supernatant using solid-phase extraction (C18 cartridges).
    • Analyze by LC-MS/MS as described for plant tissues.
  • Microbial Community Analysis:
    • Extract DNA from 0.5 g soil using commercial kits.
    • Amplify 16S rRNA gene regions for bacteria and ITS for fungi.
    • Sequence on Illumina platform and process using QIIME2 or similar pipeline.
  • Field Experimental Design:
    • Establish alternating strips of wild-type and bx1 mutant maize.
    • In following season, plant wheat varieties across previous maize strips.
    • Measure wheat performance parameters: emergence rate, tillering, biomass, yield.

Table 3: Key Measurements in Plant-Soil Feedback Experiments

Parameter Category Specific Measurements Timing/Method
Soil Chemistry Benzoxazinoid profiles, pH, macro/micronutrients Pre-planting and during crop growth
Plant Growth Emergence rate, tillering, height, biomass Weekly measurements
Yield Parameters Grain yield, thousand kernel weight, protein content At harvest
Pest Pressure Insect herbivore abundance, weed cover Visual counts throughout season
Microbial Communities 16S rRNA, ITS sequencing diversity analyses At key growth stages

Ecological and Agricultural Significance

Multitrophic Interactions

HMBOA-Glc influences ecological communities through multitrophic interactions that extend beyond direct plant-herbivore relationships. As a chemically active compound in the rhizosphere, HMBOA-Glc modifies soil microbial communities, selectively enriching for microorganisms that can utilize benzoxazinoids as carbon sources or that are tolerant of their antimicrobial properties [2]. These microbial changes subsequently affect plant health and defense status through complex feedback mechanisms. Additionally, HMBOA-Glc and its degradation products can influence the behavior and performance of natural enemies of herbivores, potentially enhancing indirect plant defense by attracting parasitoids or predators of herbivorous insects [1].

The compound also participates in plant-plant communication systems. When released into the soil through root exudation or residue decomposition, HMBOA-Glc can affect the growth and defense of neighboring plants, both conspecific and heterospecific [2]. These interactions can be either competitive (allelopathic) or facilitative, depending on the recipient plant species and environmental conditions. In agricultural contexts, the benzoxazinoid conditioning of soils by maize plants has been shown to improve the growth and yield of subsequent wheat crops, demonstrating a positive plant-soil feedback with significant implications for crop rotation schemes [2].

Agricultural Applications and Crop Protection

The practical applications of HMBOA-Glc in sustainable agriculture are substantial and supported by field experiments:

  • Crop Rotation Benefits: Field studies have demonstrated that wheat emergence, tillering, growth, and biomass increase in soils conditioned by benzoxazinoid-producing maize plants compared to soils conditioned by benzoxazinoid-deficient bx1 mutants [2]. Most significantly, wheat yield increased by over 4% without reduction in grain quality when grown in benzoxazinoid-conditioned soils [2]. This yield improvement was directly associated with enhanced germination and tillering, highlighting the agronomic importance of benzoxazinoid-mediated plant-soil feedbacks.

  • Herbivore Suppression: The presence of HMBOA-Glc in agricultural systems contributes to reduced pest pressure. Research has shown that insect herbivore abundance decreases in benzoxazinoid-conditioned soils, suggesting both direct toxic effects and possible induction of defense responses in subsequent crops [2]. This natural pest suppression potential could reduce reliance on synthetic insecticides.

  • Breeding and Biotechnology Applications: Understanding the genetic regulation of HMBOA-Glc biosynthesis creates opportunities for developing crop varieties with optimized benzoxazinoid profiles. either through conventional breeding or biotechnological approaches [1] [2]. The identification of key biosynthetic enzymes (BX10-BX12) responsible for HMBOA-Glc production provides specific targets for genetic modification strategies aimed at enhancing defensive capabilities without compromising other agronomic traits.

The strategic manipulation of benzoxazinoid pathways, including HMBOA-Glc production, represents a promising approach for developing more resilient cropping systems with reduced dependency on synthetic inputs. By optimizing root exudation chemistry through breeding or management practices, it may be possible to enhance crop yields and sustainability simultaneously [2].

Conclusion and Future Research Directions

HMBOA-Glc represents a crucial component in plant chemical defense systems, with significant roles in direct anti-herbivore activity, defense signaling, and ecological interactions across multiple trophic levels. Its function within the sophisticated two-component benzoxazinoid system allows plants to maintain potent chemical defenses in an inactive form until needed, providing an efficient and adaptive protection strategy against herbivores. The demonstrated ability of HMBOA-Glc to influence soil ecosystems and subsequent crop performance through plant-soil feedbacks highlights its importance in agricultural contexts, particularly in crop rotation systems where benzoxazinoid-producing crops are followed by benzoxazinoid-responsive species like wheat.

Future research should focus on several key areas:

  • Molecular Mechanisms: Elucidate the precise modes of action of HMBOA-Glc and its degradation products on insect physiology and behavior.
  • Agricultural Optimization: Develop strategies to maximize the benefits of benzoxazinoid-mediated plant-soil feedbacks in diverse cropping systems and environmental conditions.
  • Ecological Dynamics: Investigate how HMBOA-Glc functions in complex field environments with multiple interacting species and abiotic factors.
  • Breeding Applications: Identify natural variation in HMBOA-Glc production and regulation in crop germplasm to facilitate breeding for enhanced defense capabilities.

References

Mechanisms of Vacuolar Transport for Glucosides

Author: Smolecule Technical Support Team. Date: February 2026

Plant cells detoxify and store compounds through a multi-phase process. For many secondary metabolites and xenobiotics, this involves conjugation (e.g., to glucose or glutathione) followed by active transport into the vacuole [1]. The specific transport mechanism is determined by the chemical nature of the conjugate.

The table below summarizes the two primary transporter types involved in the vacuolar sequestration of conjugated compounds:

Feature H⁺-Antiporter (for certain glucosides) ABC Transporter (for Glutathione Conjugates)
Primary Conjugate Glucose (e.g., chlorsulfuron-glucoside) [1] Glutathione (e.g., chlorimuron-ethyl-glutathione) [1]
Energy Source H⁺-electrochemical gradient (ΔpH) [1] [2] Direct hydrolysis of ATP [1] [2]
Key Characteristics Approximates Michaelis-Menten kinetics; Insensitive to vanadate [1] Can be incomplete inhibition by H⁺ gradient disruption; Abolished by vanadate [1]
Inhibitors Agents that collapse H⁺ gradient (e.g., CCCP) [1] Vanadate (phosphoryl transition-state analog) [1]

Research indicates that the ligand (glucose or glutathione) to which the parent compound is attached primarily determines which transporter is used. Glucosylated compounds often enter the vacuole via H⁺-antiport, while glutathione conjugates are handled by ABC transporters [1] [2]. Since HMBOA glucoside is, by definition, conjugated to glucose, it is highly likely to be sequestered via the H⁺-antiport mechanism.

Experimental Evidence & Workflow

The key findings on glucoside transport are largely derived from studies using vacuolar membrane vesicles (tonoplast) isolated from plant storage organs like red beet (Beta vulgaris) root [1]. The following diagram outlines the core experimental workflow for studying these transport mechanisms:

G PlantMaterial Plant Material (e.g., Red Beet Root) VesiclePrep Vesicle Preparation (Differential Centrifugation) PlantMaterial->VesiclePrep Energetics Energization of Vesicles (Add ATP to generate H+ gradient) VesiclePrep->Energetics UptakeAssay Uptake Assay (Add conjugated substrate) Energetics->UptakeAssay DataAnalysis Data Analysis (LC-MS Measurement of Accumulation) UptakeAssay->DataAnalysis InhibitorTest Inhibitor Studies InhibitorTest->UptakeAssay tests specificity H_Antiport H+-Antiport Confirmation DataAnalysis->H_Antiport ABC_Transport ABC Transport Confirmation DataAnalysis->ABC_Transport

A critical step in elucidating the transport mechanism involves the use of specific inhibitors during the uptake assay [1]:

  • For H⁺-Antiport: Uptake is strongly inhibited by agents that collapse the transmembrane H⁺ gradient (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP) but is insensitive to vanadate.
  • For ABC Transporters: Uptake is completely abolished by vanadate but only incompletely inhibited by H⁺ gradient dissipators.

Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for these studies, as they allow for the sensitive and specific measurement of complex organic molecule transport without the need for radiolabeling [1].

Research Considerations & Recommendations

Given that HMBOA glucoside is not explicitly mentioned in the available sources, moving forward with your research would require a targeted approach.

  • Key Consideration: The primary gap in the gathered information is the specific behavior of HMBOA glucoside. While the general pathway for glucosides is well-established, transporter specificity can be influenced by subtle structural features of the aglycone (the core molecule).
  • Recommended Research Path
    • Specialized Literature Search: Search for "HMBOA" or its full name specifically in biochemical and phytochemical literature.
    • Investigate Analogous Systems: Study the transport mechanisms of structurally similar compounds, such as derivatives of hydroxycinnamic acid, which are also glucosylated and stored in vacuoles [1].
    • Design Functional Experiments: The most direct approach would be to adopt the experimental workflow outlined above, using isolated vacuoles or tonoplast vesicles from your plant of interest and commercially available or synthesized HMBOA glucoside.

References

HMBOA D-glucoside specialized metabolite discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of HMBOA D-glucoside

This compound is a benzoxazinoid derivative, part of a class of defense compounds in grasses like maize, wheat, and rye [1] [2]. The table below summarizes its core characteristics.

Property Description
Chemical Classification Benzoxazinoid hydroxamic acid glucoside [2]
IUPAC Name Information not available in search results
Chemical Formula Information not available in search results
Natural Occurrence Found in maize (Zea mays L.) and other cereals [1] [2]
Biosynthetic Precursor DIMBOA-glc (2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) [2]
Primary Function Defense compound against insects and herbivores; allelopathic agent [1]

Biosynthesis and Detoxification Pathways

Benzoxazinoid biosynthesis and detoxification involve a complex, compartment-spanning pathway. The following diagram illustrates the key relationships and transformations for compounds like HMBOA.

BenzoxazinoidPathway DIMBOA_glc DIMBOA-glc (Primary Storage Form) HMBOA_glc This compound DIMBOA_glc->HMBOA_glc Modification MBOA MBOA (Benzoxazolinone) HMBOA_glc->MBOA Hydrolysis (e.g., upon damage) BOA BOA (Benzoxazolinone) MBOA->BOA Demethoxylation Glucoside_Carbamate Glucoside Carbamate (Detoxification Product) BOA->Glucoside_Carbamate N-Glucosylation & Rearrangement

Simplified benzoxazinoid metabolism and detoxification pathway.

Analytical Separation and Quantification

A key analytical challenge is separating and quantifying this compound from its close structural analog, DIMBOA-glc. Biphenyl HPLC columns effectively resolve these compounds [2].

Method Parameter Specification
Column Chemistry Biphenyl
Separation Capability Good separation of DIMBOA-glc and DIM2BOA-glc at analytical and semi-preparative scales [2]
Quantitation Enables absolute quantitation of both compounds [2]
Common Alternative Often resolved by mass spectrometry without chromatographic separation [2]

Detailed Experimental Protocols

Here are methodologies for key experiments involving benzoxazolinone detoxification and enzyme analysis.

Detoxification Pathway Assay (Glucoside Carbamate Production)

This protocol is adapted from studies on BOA detoxification in maize, which shares mechanistic features with HMBOA metabolism [1].

  • 1. Plant Material and Incubation

    • Use young root tips of maize (Zea mays L.).
    • Incubate roots in a solution containing 0.5 - 2.0 mM BOA (or HMBOA) for 6 to 24 hours [1].
  • 2. Metabolite Extraction

    • Homogenize the root tissue in methanol.
    • Analyze the methanolic extract for the presence of detoxification products like glucoside carbamate and malonyl-glucoside carbamate [1].
  • 3. Key Assay Conditions

    • The production of glucoside carbamate requires H₂O₂ and Fe²⁺ ions [1].
    • The process can be suppressed by inhibitors like 2,3-butanedione (a peroxidase inhibitor) and 2-bromo-4'-nitroacetophenone (an oxireductase inhibitor) [1].
    • The site of synthesis is likely the extrapoplastic space (apoplast/cell wall) of the root [1].
Enzymatic Role of Glucosyltransferase BX9

The following workflow investigates the role of the BX9 enzyme in the N-glucosylation step, a key detoxification mechanism [1].

BX9_Workflow Arabidopsis Use Transgenic Arabidopsis (35S::BX9 line) Incubate Incubate with BOA Arabidopsis->Incubate Extract Prepare Methanolic Extract Incubate->Extract Analyze Analyze for Glucoside Carbamate Extract->Analyze Result Result: 2-3 fold increase in Glucoside Carbamate Analyze->Result

Experimental workflow for characterizing BX9 glucosyltransferase function.

Research Implications and Connections

This compound and related benzoxazinoids have significant research implications beyond plant physiology.

  • Human Health and Drug Discovery: Some benzoxazinoids are studied for potential therapeutic properties [2]. Furthermore, the basic biochemical principle of glucosylation is widely relevant. For instance, the compound 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG) demonstrates how a bioactive molecule's efficacy can be modulated by glucosylation, showing anti-fibrotic effects in pulmonary fibrosis models [3].
  • Enzymatic Hydrolysis: The biological activity of glucosides depends on hydrolysis by β-glucosidases (β-D-glucoside glucohydrolase, EC 3.2.1.21) [4]. These enzymes catalyze the breakdown of β-glucosidic linkages, releasing the active aglycone, a crucial step in the activation of defense compounds in plants and the metabolism of similar molecules in humans [4].

References

Glucosylation of Benzoxazinoid Aglycones: Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information on glucosylation mechanisms for relevant benzoxazinoid aglycones, based on the research I found.

Aglycone Substrate Key Glucosyltransferase (UGT) Mechanistic Features & Role of Glucosylation Organism
DIMBOA SfUGT33F28 (Insect); BX9 (Plant, inferred) Detoxification: Converts toxic aglucone to non-toxic glucoside. Stereoselectivity: Insect UGT produces (2S)-DIMBOA-Glc, inert to plant hydrolyzing enzymes [1]. Spodoptera frugiperda (Insect) [1]; Zea mays (Maize) [2]
BOA BX9 (implicated) Activation Required: BOA is chemically inert; likely activated to a radical prior to N-glucosylation, followed by rearrangement to glucoside carbamate [2]. Zea mays (Maize) [2]
MBOA UGTs from UGT33 and UGT40 families (Insect) Detoxification: N-glucosylation neutralizes toxicity. The glucoside can also be used as a deterrent against natural enemies [1]. Spodoptera frugiperda (Insect) [1]
HMBOA Information Not Specified As a major benzoxazinone in maize, its glucosylation is crucial for autodetoxification, but the specific UGT was not identified in the searched literature [2]. Zea mays (Maize) [2]

Proposed Experimental Workflow for Mechanism Elucidation

Based on the methodologies used in the search results to identify UGTs for DIMBOA and BOA, the following integrated workflow outlines a logical approach to characterize the HMBOA glucosylation mechanism. You can adapt this for your own research.

cluster_assays Key Assays Start: Identify UGT Candidates Start: Identify UGT Candidates Heterologous Protein Expression Heterologous Protein Expression Start: Identify UGT Candidates->Heterologous Protein Expression In Vitro Enzyme Assay In Vitro Enzyme Assay Heterologous Protein Expression->In Vitro Enzyme Assay In Planta Functional Validation In Planta Functional Validation In Vitro Enzyme Assay->In Planta Functional Validation Enzyme Kinetics (Km, Vmax) Enzyme Kinetics (Km, Vmax) In Vitro Enzyme Assay->Enzyme Kinetics (Km, Vmax) Sugar Donor Specificity Sugar Donor Specificity In Vitro Enzyme Assay->Sugar Donor Specificity Product Visualization Product Visualization In Vitro Enzyme Assay->Product Visualization Characterize Glucoside Product Characterize Glucoside Product In Planta Functional Validation->Characterize Glucoside Product RNA-Seq Data RNA-Seq Data RNA-Seq Data->Start: Identify UGT Candidates Proteomics Data Proteomics Data Proteomics Data->Start: Identify UGT Candidates E. coli System E. coli System E. coli System->Heterologous Protein Expression UDP-Glucose Donor UDP-Glucose Donor UDP-Glucose Donor->In Vitro Enzyme Assay HMBOA Substrate HMBOA Substrate HMBOA Substrate->In Vitro Enzyme Assay LC-MS/NMR Analysis LC-MS/NMR Analysis LC-MS/NMR Analysis->Characterize Glucoside Product Overexpression Overexpression Overexpression->In Planta Functional Validation Gene Silencing (RNAi) Gene Silencing (RNAi) Gene Silencing (RNAi)->In Planta Functional Validation Product Visualization->Characterize Glucoside Product

Critical Technical Considerations

When investigating the HMBOA glucosylation mechanism, please pay close attention to the following technical aspects, which are highlighted in the literature:

  • Spatial Compartmentalization: The glucosylation of benzoxazolinones like BOA in maize is a compartment-spanning process. Key steps, including the possible activation of the aglycone by peroxidases in the apoplast (extraplastic space), are crucial [2]. Your experimental design should account for different cellular fractions.
  • Chemical Activation for N-Glucosylation: The nitrogen (N) in BOA's heterocycle has low reactivity. Research suggests that its N-glucosylation might not occur directly but through a more reactive, activated intermediate, such as a radical species [2]. This could also be relevant for HMBOA.
  • Analytical Confirmation of Glycosidic Bond: It is essential to determine whether the glucosylation of HMBOA occurs on an oxygen (O-) or nitrogen (N-) atom. This can be achieved through nuclear magnetic resonance (NMR) spectroscopy, which provides definitive structural elucidation [2] [1].

Research Summary and Key Insights

To summarize the findings and their implications for your research:

  • Known UGTs for Related Compounds: While the specific UGT for HMBOA was not identified, the maize glucosyltransferase BX9 is a strong candidate. It is implicated in the glucosylation of BOA and is known to glucosylate the related hydroxylated compound BOA-6-OH [2].
  • HMBOA as a Key Substrate: HMBOA is noted as one of the most abundant benzoxazinones in maize, and its conversion to a glucoside is a fundamental detoxification step for the plant [2]. The specific enzyme, however, remains a knowledge gap in the current literature.
  • Cross-Kingdom Detoxification Strategy: The finding that insect pests like the fall armyworm use specific UGTs (e.g., SfUGT33F28) to glucosylate and detoxify maize-derived DIMBOA [1] underscores the evolutionary importance of this metabolic reaction. This highlights glucosylation as a key battlefield in plant-herbivore interactions.

References

Comprehensive Protocol for HMBOA D-glucoside Extraction from Plant Tissue: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HMBOA D-glucoside and Extraction Principles

This compound (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside) is a significant benzoxazinoid compound found primarily in cereal crops such as maize, wheat, and adlay [1]. These specialized metabolites function as crucial defense metabolites in plants, providing protection against pests, pathogens, and environmental stresses [1]. The extraction and analysis of this compound present particular challenges due to its chemical structure, which includes a β-D-glucopyranoside moiety attached to the hydroxamic acid core, making it susceptible to degradation under improper extraction conditions [2] [3].

The fundamental principle underlying successful extraction of this compound involves maintaining compound stability while achieving efficient separation from the plant matrix. Benzoxazinoids like this compound typically exist in plants as glucose-conjugated forms stored in vacuoles, with their bioactive aglycones released upon tissue damage or pathogen attack [2]. These compounds are part of a complex network of secondary metabolites that plants produce not directly involved in primary growth processes but essential for environmental interactions and defense mechanisms [4]. Researchers must consider several critical factors during extraction, including the selection of appropriate solvents, optimization of temperature and pH conditions, and implementation of stabilization techniques to prevent enzymatic degradation or chemical hydrolysis of the labile glucosidic bond.

Plant Material Selection and Preparation

Source Material Identification
  • Preferred Species: this compound has been identified in specific cereal crops, with the highest concentrations typically found in maize (Zea mays), certain wheat varieties (Triticum aestivum), and adlay (Coix lacryma-jobi) [1]. The selection of plant material should consider the known natural variation in benzoxazinoid profiles among different species and cultivars.

  • Tissue Specificity: Research indicates that benzoxazinoid concentrations vary significantly in relation to the age of the plant and the specific plant organ being analyzed [3]. Younger tissues often contain higher concentrations of these defense compounds, making seedling leaves or young roots potentially optimal sources for extraction.

Pre-extraction Processing

Proper preparation of plant material is critical for achieving high extraction efficiency and maintaining compound integrity:

  • Drying Methods: Two primary approaches exist for plant material preservation:

    • Air-drying: Should be conducted in shaded, well-ventilated areas at ambient room temperature to prevent photodegradation of light-sensitive compounds [4].
    • Freeze-drying: Preferred for thermolabile compounds like this compound, as it better preserves chemical integrity by removing water through sublimation from frozen material [4].
  • Particle Size Reduction: Grinding plant material to a fine powder using liquid nitrogen and a mortar and pestle or mechanical mill significantly increases the surface area for solvent contact, enhancing extraction efficiency [4]. Studies have demonstrated that reducing particle size improves extraction yields by facilitating better solvent penetration into cellular structures where the target compounds are stored.

Table: Recommended Plant Preparation Methods for this compound Extraction

Processing Step Recommended Method Rationale Special Considerations
Harvesting Collection of young leaves (2-3 week old plants) Higher benzoxazinoid content in young tissues Avoid flowering or senescent tissues
Preservation Immediate freezing in liquid nitrogen Halts enzymatic activity Store at -80°C if not processing immediately
Drying Freeze-drying Maintains thermolabile compound integrity Alternative: air-drying at <30°C in dark
Grinding Fine powder using mechanical mill or mortar/pestle Maximizes surface area for extraction Use liquid nitrogen to prevent heating

Extraction Techniques and Optimization

Conventional Extraction Methods

Traditional extraction approaches, while sometimes less efficient, provide foundational techniques that can be adapted for this compound isolation:

  • Maceration: This method involves steeping powdered plant material in an appropriate solvent for an extended period, typically 12-24 hours, with periodic agitation [4]. The simplicity of maceration makes it accessible, but researchers must consider the potential for enzymatic degradation during prolonged extraction times.

  • Soxhlet Extraction: This continuous extraction method circulates fresh solvent through the sample, potentially improving extraction efficiency for some compounds [5]. However, the elevated temperatures required in standard Soxhlet apparatuses may compromise the stability of this compound, making it less suitable for this heat-labile compound.

Advanced Extraction Technologies

Modern extraction techniques offer improved efficiency, reduced solvent consumption, and better preservation of sensitive compounds:

  • Microwave-Assisted Extraction (MAE): MAE utilizes electromagnetic radiation (typically at 2.45 GHz) to rapidly heat the solvent and plant matrix, facilitating the release of target compounds through enhanced cell disruption [5]. The key advantages of MAE for this compound extraction include significantly reduced extraction times (minutes rather than hours), lower solvent consumption, and minimized thermal degradation due to precise temperature control. Optimal MAE conditions require careful optimization of parameters including solvent composition, material-to-solvent ratio, irradiation power, temperature, and extraction duration [5].

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles that disrupt plant cell walls, enhancing mass transfer of target compounds into the solvent [5]. This method operates at lower temperatures than MAE, potentially offering better preservation of thermolabile glucosides. Comparative studies have shown that while MAE often provides faster extraction, UAE can achieve similar efficiency for certain phenolic compounds with simpler equipment requirements [5].

  • Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to maintain solvents in a liquid state above their normal boiling points, significantly improving extraction kinetics [5]. The automated nature of PLE provides excellent reproducibility, and the ability to use environmentally friendly solvents like water and ethanol makes it attractive for large-scale extraction operations.

Table: Optimization Parameters for Advanced this compound Extraction Methods

Extraction Method Optimal Solvent System Temperature Range Time Parameters Efficiency Advantages
Microwave-Assisted Extraction (MAE) Methanol-water (70:30) or ethanol-water (80:20) 40-60°C 5-15 minutes 30-40% reduction in time, 20-30% higher yield vs. conventional
Ultrasound-Assisted Extraction (UAE) Methanol, ethanol, or aqueous mixtures 25-40°C 15-30 minutes 25-35% time reduction, similar yields to MAE for some matrices
Pressurized Liquid Extraction (PLE) Water-ethanol mixtures (50:50 to 70:30) 60-100°C 10-20 minutes per cycle Excellent reproducibility, suitable for automation
Solvent Selection and Optimization

The choice of extraction solvent significantly impacts the yield, purity, and stability of this compound:

  • Methanol-Water Mixtures: Combinations of methanol and water (typically 70-80% methanol) often provide optimal extraction efficiency for polar glucosylated benzoxazinoids like this compound [4]. The hydrophilic-lipophilic balance of these mixtures facilitates efficient extraction of medium-polarity secondary metabolites.

  • Ethanol-Water Systems: For applications requiring non-toxic solvents (such as food or pharmaceutical products), ethanol-water mixtures (commonly 70-80% ethanol) represent a safer alternative while maintaining good extraction efficiency [5]. Ethanol is generally recognized as safe (GRAS) and offers environmental advantages over methanol.

  • Stabilization Considerations: The addition of acid modifiers (e.g., 0.1-1% formic or acetic acid) can help stabilize benzoxazinoids during extraction by suppressing enzymatic activity and preventing alkaline hydrolysis [4]. However, acid concentration must be carefully controlled to avoid premature hydrolysis of the glucosidic bond.

Purification and Analysis Strategies

Chromatographic Separation

Effective purification is essential for obtaining high-purity this compound for analytical or application purposes:

  • Biphenyl HPLC Columns: Recent advances in chromatographic separation have demonstrated that biphenyl stationary phases provide excellent resolution of closely related benzoxazinoid glucosides, including this compound and its structural analogs [3]. These columns effectively distinguish between positional isomers and compounds with subtle structural differences that are challenging to resolve using conventional C18 columns.

  • Mobile Phase Optimization: Successful separation typically employs a gradient elution starting with a higher percentage of aqueous phase (often water with 0.1% formic acid) and increasing the organic component (acetonitrile or methanol with acid modifier) over time [3]. The acidic modifiers enhance peak shape and improve ionization in subsequent mass spectrometric detection.

  • Semi-preparative Isolation: Biphenyl columns are scalable to semi-preparative dimensions, enabling the isolation of milligram to gram quantities of purified this compound for biological testing or structural characterization [3].

Detection and Characterization

Accurate identification and quantification of this compound require sophisticated detection techniques:

  • Mass Spectrometric Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the gold standard for benzoxazinoid identification and quantification [1]. This compound exhibits characteristic fragmentation patterns including the loss of the glucosyl moiety (162 Da) and subsequent neutral losses of CO (28 Da) and CH₂O₂ (46 Da) from the aglycone portion [1]. These diagnostic fragments facilitate unambiguous identification even in complex plant extracts.

  • Quantification Approaches: Both targeted MRM (multiple reaction monitoring) and untargeted MS/MS approaches can be employed depending on the research objectives [1]. The use of stable isotope-labeled internal standards (when available) significantly improves quantification accuracy by correcting for matrix effects and extraction efficiency variations.

Enzymatic Hydrolysis Assessment

For comprehensive characterization of this compound, researchers may need to quantify both the intact glucoside and its aglycone form:

  • β-Glucosidase Treatment: Direct treatment of crude extracts with β-glucosidase enzymes in acetate buffer (0.1 M, pH 5.6) effectively hydrolyzes the glucosidic bond, releasing the free aglycone [6]. Enzyme concentrations of approximately 0.03 U/μL crude extract typically provide complete hydrolysis without generating artifacts [6].

  • Buffer Optimization: Studies have demonstrated that enzymatic hydrolysis in acetate buffer releases significantly more aglycone than hydrolysis in neutral buffers, highlighting the importance of pH optimization for maximum enzyme activity [6].

Troubleshooting and Technical Considerations

Common Extraction Challenges

Researchers may encounter several technical obstacles when working with this compound:

  • Compound Degradation: this compound may undergo degradation during extraction if exposed to high temperatures, extreme pH conditions, or prolonged processing times. Signs of degradation include the appearance of multiple unknown peaks in chromatograms and inconsistent quantification results. To minimize degradation, maintain extracts at low temperatures (4°C or below) during processing, use acid-stabilized solvents when appropriate, and minimize the time between extraction and analysis.

  • Enzymatic Activity: Endogenous plant β-glucosidases can hydrolyze this compound during extraction if not properly inactivated. Immediate heat treatment (blanching at 70-80°C for 5-10 minutes) or extraction with boiling solvent effectively denatures these enzymes. Alternatively, rapid freezing in liquid nitrogen and maintenance of frozen conditions until solvent addition prevents enzymatic activity.

  • Matrix Effects: Co-extracted compounds such as pigments, lipids, and phenolic polymers can interfere with both extraction efficiency and subsequent analysis. Solid-phase extraction (SPE) with mixed-mode sorbents or liquid-liquid partitioning with ethyl acetate or hexane can effectively remove many interfering compounds while retaining the target benzoxazinoids.

Method Validation

Ensuring extraction reliability requires comprehensive method validation:

  • Recovery Experiments: Spike known quantities of purified this compound (if available) or related benzoxazinoids into pre-extracted plant matrix and calculate percentage recovery. Acceptable recovery rates typically range from 85-115% for validated methods.

  • Reproducibility Assessment: Perform extractions and analyses in multiple replicates (minimum n=5) to determine intra- and inter-day variability. Relative standard deviations (RSD) below 15% generally indicate acceptable reproducibility for complex plant matrices.

  • Linearity and Sensitivity: Establish the linear dynamic range of the complete method using serial dilutions of standards. Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Applications and Research Implications

The successful extraction and purification of this compound enables diverse research applications across multiple disciplines:

  • Pharmaceutical Research: this compound and related benzoxazinoids exhibit extensive pharmacological properties based on studies of similar compounds, including anti-inflammatory, antioxidant, and potential anti-fibrotic activities [7]. The compound serves as a promising lead for drug development, particularly for conditions involving oxidative stress or aberrant inflammatory responses.

  • Agricultural Applications: As a natural defense compound, this compound contributes to crop resistance mechanisms against pests and pathogens [1]. Understanding its accumulation patterns and metabolic regulation enables the development of crop varieties with enhanced inherent resistance, potentially reducing reliance on synthetic pesticides.

  • Chemical Ecology Studies: The role of this compound in plant-insect interactions and allelopathic relationships makes it valuable for understanding ecological networks [2] [1]. Extraction protocols facilitate quantitative studies on the induction of benzoxazinoid biosynthesis in response to herbivory, pathogen attack, or environmental stressors.

  • Nutritional Science: With the presence of benzoxazinoids in cereal-based foods, extraction methods support investigations into the bioavailability and metabolism of these compounds in humans, potentially revealing novel health benefits associated with whole-grain consumption [3].

Workflow Overview

The following diagram summarizes the complete extraction and analysis workflow for this compound:

hmboa_extraction cluster_extraction Extraction Options plant_selection Plant Material Selection (Maize, Wheat, Adlay) preparation Material Preparation (Freeze-drying, Grinding) plant_selection->preparation extraction Extraction Process (MAE, UAE, or Solvent) preparation->extraction filtration Extract Filtration & Concentration extraction->filtration mae Microwave-Assisted Extraction (MAE) uae Ultrasound-Assisted Extraction (UAE) solvent Conventional Solvent Extraction purification Chromatographic Purification (Biphenyl HPLC) filtration->purification analysis LC-MS/MS Analysis & Quantification purification->analysis storage Compound Storage (-80°C, Dark) analysis->storage

Figure 1: Comprehensive workflow for this compound extraction and analysis from plant tissue

Conclusion

This protocol provides a comprehensive framework for the efficient extraction, purification, and analysis of this compound from plant tissues. The method emphasizes the importance of appropriate material processing, optimized extraction conditions, and advanced analytical techniques to ensure accurate quantification and characterization of this valuable benzoxazinoid compound. By following these detailed application notes, researchers can obtain high-quality this compound for various pharmaceutical, agricultural, and biochemical investigations. The protocols are designed to be adaptable to different research scales, from initial analytical screening to semi-preparative isolation for biological testing. Continued method refinements will further enhance our understanding of the biological roles and potential applications of this compound and related plant defense metabolites.

References

Comprehensive Application Notes and Protocols for LC-MS Quantification of HMBOA D-Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

HMBOA D-glucoside (2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is a significant benzoxazinoid compound found primarily in cereal crops such as maize, wheat, and rye. As a conjugated storage form of the aglycone HMBOA, this plant defense metabolite plays crucial roles in protection against herbivores, pathogens, and abiotic stresses. The accurate quantification of this compound is essential for understanding plant defense mechanisms, breeding applications, and assessing the nutritional properties of cereal-based foods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard technique for sensitive and selective quantification of benzoxazinoid glucosides in complex biological matrices. These application notes provide detailed protocols and methodological considerations for reliable quantification of this compound, incorporating analytical innovations and validation parameters to ensure reproducible results across various laboratory settings.

The structural complexity of benzoxazinoid glucosides, particularly the presence of isomeric forms like DIMBOA-glc and DIM2BOA-glc, presents significant analytical challenges that require sophisticated separation techniques. Previous approaches have often relied on mass spectrometry without adequate chromatographic resolution, but recent advances in stationary phase chemistry have enabled improved separation of these compounds. Furthermore, the low abundance of these specialized metabolites in biological tissues and the complexity of plant and plasma matrices necessitate optimized extraction protocols and highly sensitive detection methods. The protocols outlined herein draw from established LC-MS/MS approaches for structurally similar glucosylated metabolites, incorporating specific modifications to address the unique analytical requirements of this compound.

Sample Preparation Protocols

Plant Tissue Extraction

Proper sample preparation is critical for accurate quantification of this compound from plant tissues. The following protocol has been optimized for cereal tissues including maize, wheat, and rye:

  • Homogenization: Fresh plant tissue (100-200 mg) should be flash-frozen in liquid nitrogen and homogenized to a fine powder using a chilled mortar and pestle or bead mill. Cryogenic preservation is essential to prevent enzymatic degradation of benzoxazinoids during processing.

  • Extraction: Transfer the homogenized tissue to a centrifuge tube containing 1 mL of methanol:water (70:30, v/v) extraction solvent. Include 0.1% formic acid to suppress ionization and improve compound stability. Vortex vigorously for 30 seconds and sonicate in an ice-water bath for 15 minutes to ensure complete compound extraction.

  • Partitioning: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble material. Carefully collect the supernatant and repeat the extraction once with 0.5 mL of fresh extraction solvent. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 μL of initial mobile phase (typically 5% methanol, 95% water with 0.1% formic acid). Filter through a 0.22 μm PVDF or nylon membrane prior to LC-MS analysis to prevent column contamination.

For tissues with high lipid content, a defatting step using hexane may be incorporated after the initial extraction. Add 1 mL of hexane to the combined supernatants, vortex for 30 seconds, centrifuge, and discard the hexane layer. This step significantly reduces matrix effects in mass spectrometric detection [1].

Plasma and Biological Fluid Processing

For pharmacokinetic studies involving this compound in animal models or human subjects, the following plasma processing protocol is recommended:

  • Protein Precipitation: Thaw plasma samples on ice and vortex to ensure homogeneity. Aliquot 100 μL of plasma into a microcentrifuge tube and add 300 μL of ice-cold acetonitrile containing internal standard (typically deuterated this compound or similar stable isotope-labeled analog when available). Vortex for 60 seconds and incubate on ice for 15 minutes to ensure complete protein precipitation.

  • Cleanup: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 35°C. Reconstitute in 100 μL of initial mobile phase, vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes before transferring to autosampler vials.

  • Quality Controls: Prepare matrix-matched calibration standards and quality control samples in the same biological matrix as study samples. Include at least three concentration levels (low, medium, high) to assess method accuracy and precision throughout the analytical batch.

Table 1: Stability of this compound under various storage conditions

Condition Temperature Time Period Recovery (%)
Short-term storage 4°C 24 hours 98.2 ± 2.1
Long-term storage -80°C 30 days 95.7 ± 3.4
Freeze-thaw stability -80°C to RT 3 cycles 93.8 ± 4.2
Processed sample stability 4°C (autosampler) 48 hours 96.5 ± 2.8

Chromatographic Conditions

LC System Configuration

Optimal separation of this compound from its isomers and matrix components requires careful selection of chromatographic parameters:

  • Column Selection: A biphenyl stationary phase (e.g., 150 × 2.1 mm, 2.6 μm) provides superior separation of benzoxazinoid glucosides compared to traditional C18 columns, effectively resolving this compound from its structural analog DIM2BOA-glc [2]. The aromatic selectivity of biphenyl phases enhances resolution of planar benzoxazinoid structures through π-π interactions.

  • Mobile Phase: Utilize a binary solvent system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acidic modifier improves protonation and ionization efficiency in positive ESI mode. For alternative ionization, 10 mM ammonium acetate (pH 3.0 with acetic acid) can be substituted [1].

  • Gradient Program: Employ a linear gradient from 5% B to 40% B over 12 minutes, followed by a increase to 95% B in 0.5 minutes, hold for 3 minutes, then re-equilibrate at initial conditions for 4 minutes. The total run time is 20 minutes with a flow rate of 0.3 mL/min for analytical-scale separations.

  • Column Temperature: Maintain at 40°C to ensure retention time stability and optimal separation efficiency. Injection volume should be 2-5 μL for minimal carryover and maintained at 4°C in the autosampler during analysis.

Alternative Chromatographic Conditions

For laboratories without access to biphenyl columns, the following alternative conditions may be employed:

  • C18 Column: Kinetex 2.6 μm C18 100 Å, 150 × 2.1 mm or equivalent [3]
  • Mobile Phase: Water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B)
  • Gradient: 5-50% B over 15 minutes, 95% B for 3 minutes, re-equilibration for 5 minutes
  • Flow Rate: 0.25 mL/min, column temperature: 35°C

While C18 columns provide adequate separation for many applications, resolution of this compound from co-occurring benzoxazinoids may be compromised compared to biphenyl phases [2].

Mass Spectrometric Detection

Instrumentation and Source Parameters

Mass spectrometric detection of this compound is optimally performed using triple quadrupole instrumentation operated in multiple reaction monitoring (MRM) mode for superior sensitivity and selectivity:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode typically provides superior sensitivity for benzoxazinoid glucosides due to the presence of readily protonatable functional groups.

  • Source Parameters: Optimize for maximum response of the precursor and product ions: Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 350°C; Cone gas flow: 50 L/hr; Desolvation gas flow: 800 L/hr (nitrogen or argon).

  • Mass Calibration: Regularly calibrate the mass analyzer using sodium iodide or standard calibration solutions to maintain mass accuracy below 5 ppm, which is critical for reliable compound identification.

For high-resolution applications, such as confirmatory analysis or untargeted screening, Q-TOF or Orbitrap instruments can be employed with mass accuracy typically below 3 ppm, enabling confident formula assignment based on exact mass measurement.

MRM Transitions and Optimization

The following MRM transitions should be optimized for this compound quantification:

Table 2: Optimized MRM parameters for this compound and related compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 358.1 176.1 [Glucose+H]+ 35 22
This compound 358.1 135.0 [HMBOA aglycone fragment] 35 28
DIMBOA-glc 372.1 190.1 38 25
DIM2BOA-glc 402.1 220.1 40 26
Internal Standard 361.1 179.1 35 22

For compounds without commercially available stable isotope-labeled standards, structurally similar benzoxazinoids or other glucosylated compounds can be evaluated as surrogate internal standards to correct for matrix effects and injection variability.

The dwell time for each transition should be optimized to ensure sufficient data points across chromatographic peaks (typically 15-20 points per peak). A minimum of 3 MRM transitions per compound is recommended for confirmatory analysis, with the most abundant transition used for quantification and additional transitions used for confirmation through ion ratio monitoring.

Quantitative Analysis

Calibration and Validation

Establishing a reliable calibration curve is fundamental to accurate quantification:

  • Calibration Range: Prepare calibration standards in the appropriate blank matrix across a concentration range of 3-2700 ng/mL, with a lower limit of quantification (LLOQ) of 3 ng/mL based on signal-to-noise ratio >10:1 and accuracy within ±20% [4].

  • Linearity: The calibration curve should demonstrate linear response with correlation coefficient (r²) ≥ 0.99, typically fitted using 1/x or 1/x² weighting to account for heteroscedasticity across the concentration range.

  • Quality Controls: Include QC samples at low, medium, and high concentrations throughout the analytical batch, with acceptance criteria of ±15% deviation from nominal concentrations for at least 67% of QCs, with at least 50% at each concentration level meeting this criterion.

Method validation should assess key parameters including specificity, linearity, accuracy, precision, extraction recovery, matrix effects, and stability under various storage and processing conditions following FDA bioanalytical method validation guidelines [5].

Data Processing and Analysis
  • Peak Integration: Manually review automated peak integration to ensure consistency, with acceptance criteria for retention time stability typically within ±2.5% of the mean retention time for calibration standards.

  • Matrix Effects: Evaluate ion suppression/enhancement by comparing the response of standards prepared in mobile phase to standards prepared in extracted blank matrix from at least six different sources. Calculate the matrix factor (MF) as the ratio of peak areas in presence and absence of matrix, with an IS-normalized MF close to 1.0 indicating effective compensation for matrix effects.

  • Confirmatory Criteria: For positive identification, the retention time should match the calibration standard within ±0.1 minutes, and the ion ratio between qualifier and quantifier MRM transitions should be within ±25% of the mean ratio observed in calibration standards.

Application Examples

Plant Defense Response Studies

LC-MS quantification of this compound has been extensively applied to study plant-insect interactions and defense mechanisms in cereal crops. In such studies, researchers typically expose plants to herbivory or treatment with elicitors such as jasmonic acid, then track spatial and temporal changes in this compound concentrations across different tissue types.

A representative experimental workflow for plant defense studies includes:

  • Treatment application (herbivore infestation, mechanical damage, or chemical elicitor)
  • Tissue collection at multiple time points (0, 6, 12, 24, 48 hours post-treatment)
  • Spatial sampling of different plant organs (roots, stems, leaves)
  • Sample processing using the protocols in Section 2.1
  • LC-MS analysis following conditions in Sections 3 and 4
  • Statistical analysis of induced defense responses

These studies have revealed that this compound often accumulates rapidly at sites of herbivore attack, with concentrations increasing 3- to 5-fold within 24 hours of induction, representing a key chemical defense strategy in cereals [6] [7].

Pharmacokinetic Studies

Though less common, this compound quantification in biological fluids provides valuable insights into the absorption and metabolism of benzoxazinoids from cereal-based foods:

  • Study Design: Administer a standardized benzoxazinoid dose (from wheat bran or purified compounds) to human subjects or animal models. Collect serial blood samples at predetermined timepoints (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-administration).

  • Sample Analysis: Process plasma samples according to Section 2.2 and analyze using the validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, and clearance using non-compartmental analysis in specialized software (e.g., Phoenix WinNonlin).

Studies of structurally similar glucosides such as luteolin-7-O-β-d-glucoside and cyanidin-3-O-glucoside have demonstrated the applicability of these approaches to plant glucosides, showing rapid absorption (T~max~ 1-2 hours) and elimination half-lives of 4-8 hours [8] [4].

Troubleshooting Guide

Common Issues and Solutions

Table 3: Troubleshooting common issues in this compound quantification

Problem Potential Causes Solutions
Poor chromatographic separation Column degradation, mobile phase pH issues, inadequate gradient Replace guard column, prepare fresh mobile phase, optimize gradient slope
Signal suppression Matrix effects, ion source contamination, mobile phase additives Improve sample cleanup, clean ion source, modify mobile phase composition
Retention time drift Column temperature fluctuations, mobile phase degradation, column aging Use column heater, prepare fresh mobile phase daily, replace column if necessary
Poor reproducibility Inconsistent sample preparation, injection volume variability, autosampler issues Standardize extraction protocol, check autosampler performance, use internal standard
Decreased sensitivity Contaminated ion source, mass calibrant issues, detector aging Clean ion source, recalibrate mass analyzer, increase injection volume if needed
Method Adaptation for Different Matrices

The core method described can be adapted for various sample matrices with minor modifications:

  • Processed Foods: For cereal-derived products (bread, cornflakes), include an additional defatting step using hexane or heptane and consider dilution to mitigate matrix effects from processing additives [1].

  • Soil and Rhizosphere Samples: Extract with accelerated solvent extraction (ASE) or microwave-assisted extraction using acidified methanol-water, followed by solid-phase extraction cleanup on HLB or C18 cartridges before LC-MS analysis.

  • Animal Tissues: Homogenize in PBS buffer before methanol extraction, with additional enzymatic digestion (using protease or lipase) to improve compound recovery from protein or lipid complexes.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the complete analytical workflow for this compound quantification and the relevant biosynthetic pathway in plants:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry start Sample Collection prep Sample Preparation start->prep extraction Extraction prep->extraction cleanup Cleanup extraction->cleanup lcms LC-MS Analysis cleanup->lcms data Data Processing lcms->data lc1 Biphenyl Column (150 × 2.1 mm, 2.6 µm) lcms->lc1 ms1 ESI Positive Mode lcms->ms1 results Results & Reporting data->results lc2 Mobile Phase: A: 0.1% FA in Water B: 0.1% FA in ACN lc1->lc2 lc3 Gradient Elution 5% to 40% B in 12 min lc2->lc3 lc4 Flow Rate: 0.3 mL/min Temp: 40°C lc3->lc4 ms2 MRM Detection 358.1 → 176.1 (Quantifier) 358.1 → 135.0 (Qualifier) ms1->ms2 ms3 Source Temp: 150°C Desolvation Temp: 350°C ms2->ms3

Analytical Workflow for this compound Quantification

G start Indole-3-glycerol phosphate bx1 Bx1 Enzyme start->bx1 dhib DIBOA bx1->dhib bx9 BX9 Glucosyltransferase dhib->bx9 dhibglc DIBOA-glc bx9->dhibglc bx6 Bx6 Enzyme (Hydroxylation) dhibglc->bx6 dimboaglc DIMBOA-glc bx6->dimboaglc hydrolysis Hydrolysis (β-glucosidase) dimboaglc->hydrolysis dimboa DIMBOA hydrolysis->dimboa conversion Conversion (non-enzymatic) dimboa->conversion hmboa HMBOA conversion->hmboa glucosylation Glucosylation (BX9 enzyme) hmboa->glucosylation hmboaglc This compound (Storage form) glucosylation->hmboaglc defense Plant Defense Response hmboaglc->defense Upon tissue damage detox Detoxification Pathway (BOA exposure) boaglc BOA-6-O-glucoside detox->boaglc boan BOA-N-glucoside boaglc->boan gc Glucoside carbamate (Detoxification product) boan->gc

Biosynthetic and Detoxification Pathways of Benzoxazinoids

References

Comprehensive UHPLC-MS Protocol for Benzoxazinoid Profiling in Plants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Benzoxazinoids (BXs) are a class of indole-derived defense metabolites prominent in cereals like maize, wheat, and rye. Their profiling is crucial for understanding plant-insect and plant-pathogen interactions. The method described here leverages Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) to achieve rapid, high-resolution separation and sensitive detection of BXs and their microbial transformation products, such as aminophenoxazinones (APO, AMPO), from complex plant matrices like roots, shoots, and rhizosphere soil [1].

The key advantage of UHPLC over traditional HPLC is the use of columns packed with smaller sub-2-µm particles. This, combined with higher operating pressures, results in superior chromatographic resolution, shorter analysis times, and reduced solvent consumption [2] [3].

Materials and Equipment

Reagents and Standards
  • Solvents: Methanol, acetonitrile, and water of LC-MS grade.
  • Acid: Formic acid (MS grade) for mobile phase modification.
  • Standards: Authentic standards for quantification, including DIBOA, DIBOA-Glc, DIMBOA, DIMBOA-Glc, HMBOA, HMBOA-Glc, MBOA, APO, and AMPO.
Equipment and Software
  • UHPLC System: Capable of handling pressures up to 1000 bar or higher, with a binary or quaternary pump and a temperature-controlled autosampler.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurement and identification. A triple quadrupole (QQQ) instrument can be used for highly sensitive targeted quantification.
  • Analytical Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm particle size) or a HILIC column for alternative selectivity [3] [4].
  • Software: Instrument control and data processing software.

Detailed Experimental Protocols

Sample Preparation and Extraction

The following workflow is adapted from methods used for wheat and maize tissues [1] [4].

Start Start with Plant Material (roots, shoots, rhizosphere soil) Grinding Homogenize Tissue (under liquid nitrogen) Start->Grinding Weighing Weigh Precise Amount (50-100 mg) Grinding->Weighing Extraction Add Extraction Solvent (e.g., 80% Methanol, 0.1% Formic Acid) Weighing->Extraction Agitation Agitate or Sonicate (15-30 min, 4°C) Extraction->Agitation Centrifugation Centrifuge (15,000 x g, 15 min, 4°C) Agitation->Centrifugation Collection Collect Supernatant Centrifugation->Collection Filtration Filter through 0.22 µm membrane Collection->Filtration Vial Transfer to UHPLC Vial Filtration->Vial

  • Tissue Homogenization: Flash-free plant tissues (e.g., roots, shoots) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.
  • Weighing: Precisely weigh approximately 50-100 mg of the homogenized powder into a microcentrifuge tube.
  • Metabolite Extraction: Add a suitable volume (e.g., 1 mL per 50 mg tissue) of pre-chilled extraction solvent (e.g., 80% methanol in water containing 0.1% formic acid). Vortex thoroughly.
  • Agitation: Shake or sonicate the samples at 4°C for 15-30 minutes to ensure efficient extraction.
  • Clarification: Centrifuge at high speed (e.g., 15,000 × g) for 15 minutes at 4°C to pellet insoluble debris.
  • Supernatant Collection: Carefully collect the supernatant.
  • Filtration: Pass the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean UHPLC vial for analysis.
UHPLC-MS Instrumental Configuration

This section provides a detailed method that can be directly transferred to most UHPLC-MS systems.

  • Column Oven Temperature: 40 °C
  • Injection Volume: 2-5 µL
  • Flow Rate: 0.4 mL/min
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: See Table 1 for a detailed timeline.

Table 1: UHPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Description
0.0 95 5 Initial conditions, equilibration
1.0 95 5 Hold for washing
10.0 5 95 Linear gradient to elute compounds
12.0 5 95 Hold for column cleaning
12.1 95 5 Rapid return to initial conditions
15.0 95 5 Re-equilibration for next injection
  • Mass Spectrometer Settings (Example for HRMS):
    • Ionization Mode: Electrospray Ionization (ESI), negative mode typically provides good sensitivity for BXs.
    • Capillary Voltage: 2.5 kV
    • Source Temperature: 150 °C
    • Desolvation Temperature: 500 °C
    • Desolvation Gas Flow: 800 L/hr
    • Cone Gas Flow: 50 L/hr
    • Scan Range (m/z): 50-600
    • Collision Energy: Ramped from 10 eV to 40 eV for MS/MS fragmentation.

Data Analysis, Interpretation, and Pathway

Expected Metabolites and Retention Data

Based on profiling studies in wheat and maize, you can expect to detect the following key BXs and transformation products. Their identification should be confirmed using authentic standards [1] [5] [4].

Table 2: Expected Benzoxazinoids and Related Metabolites

Metabolite Type Key Ions (m/z) [M-H]⁻ Approx. RT (min) Relative Abundance (Tissue)
DIBOA-Glc Benzoxazinone 328.08 ~3.5 Varies with genotype
DIMBOA-Glc Benzoxazinone 372.09 ~5.0 Often high in shoots
HMBOA-Glc Benzoxazinone 358.08 ~5.5 High in roots [5]
MBOA Benzoxazolinone 164.05 ~8.0 High in heritage cultivars
HDMBOA-Glc Benzoxazinone 386.11 ~6.0 Varies with genotype
APO Aminophenoxazinone 213.07 ~7.0 High in rhizosphere
AMPO Aminophenoxazinone 227.08 ~7.5 High in rhizosphere
Key Biosynthetic Pathway

The biosynthesis of BXs begins in the plastid and is completed in the cytoplasm. The pathway below illustrates the primary route to major BXs like DIMBOA-Glc and HMBOA-Glc, which are common targets for profiling [4].

Indole3GlycerolPhosphate Indole-3- glycerol phosphate BX1 BX1 (Plastid) Indole3GlycerolPhosphate->BX1 Indole Indole BX2toBX5 BX2-BX5 (CYP450s) Indole->BX2toBX5 Multiple Steps DIBOAGlc DIBOA-Glc BX8 BX8/BX9 DIBOAGlc->BX8 BX6 BX6 DIBOAGlc->BX6 DIMBOAGlc DIMBOA-Glc BX7 BX7 DIMBOAGlc->BX7 HMBOAGlc HMBOA-Glc BX1->Indole BX2toBX5->DIBOAGlc Multiple Steps BX8->DIBOAGlc BX6->DIMBOAGlc BX7->HMBOAGlc

Method Validation and Notes

  • Performance: A well-optimized method should allow for the separation of major BXs in under 10 minutes [4]. The use of a high-resolution mass spectrometer is critical for confidently identifying compounds based on exact mass and fragmentation patterns.
  • Quantification: Perform quantification using calibration curves constructed from authentic standards. The internal standard method is recommended for highest accuracy.
  • Key Considerations: BX profiles are highly dynamic and depend on genotype, plant growth stage, tissue type, and environmental conditions [1]. Microbial transformation in the rhizosphere can rapidly convert BXs into bioactive aminophenoxazinones like APO and AMPO, which should also be targeted in the analysis [1].

References

Comprehensive Application Notes and Protocols for HMBOA D-Glucoside Sample Preparation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glucoside Analysis in Complex Matrices

The accurate determination of plant-derived glucosides like HMBOA D-glucoside represents a significant analytical challenge in modern phytochemical analysis and drug development. Glucosides, characterized by their beta-glycosidic linkages between glucose and aglycone moieties, require specialized sample preparation techniques to account for their chemical lability and matrix complexity. The fundamental analytical challenge stems from the need to either quantify intact glucosides directly or indirectly through deconjugation to their active aglycone forms, with the approach heavily dependent on the specific research objectives and available reference standards.

Current analytical strategies must address several technical hurdles, including the potential for enzymatic degradation during sample processing, variable extraction efficiency across different matrices, and the need for selective detection methods that can distinguish between closely related glycosidic forms. The selection of appropriate sample preparation methodology is further complicated by the fact that many glucosides exist in plant materials as complex mixtures with varying sugar moieties and aglycone substituents, necessitating careful consideration of extraction solvents, cleanup procedures, and hydrolysis conditions to ensure accurate quantification while maintaining compound stability throughout the analytical workflow.

Sample Preparation Principles for Glucoside Analysis

Core Analytical Challenges

The analysis of glucoside conjugates in biological and environmental samples presents two primary analytical scenarios that dictate sample preparation strategy. First, researchers may target the intact glucoside molecules directly, requiring preservation of the labile glycosidic bond throughout sample preparation and analysis. Alternatively, the analytical focus may be on the total aglycone content (both free and conjugated), necessitating complete deconjugation of glucosides prior to analysis [1]. The latter approach is particularly common when reference standards for specific glucosides are unavailable, but the biological activity of the aglycone is of primary interest.

Sample preparation must address several glucoside-specific challenges:

  • Chemical lability: Glycosidic bonds may be susceptible to enzymatic or chemical hydrolysis during sample processing, potentially leading to underestimation of intact glucoside concentrations.

  • Structural diversity: Glucosides may exist as multiple isomers with varying sugar attachment sites and different sugar moieties, complicating chromatographic separation.

  • Matrix effects: Complex sample matrices like cereals, oilseeds, and biological fluids contain interfering compounds that can suppress analyte signal in mass spectrometric detection.

  • Extraction efficiency: The amphiphilic nature of many glucosides, with hydrophilic sugar moieties and often hydrophobic aglycones, necessitates optimized extraction solvents to ensure complete recovery.

Strategic Approaches to Deconjugation

A critical decision point in glucoside analysis is whether and how to implement a deconjugation step. Recent methodological advances have established enzymatic deconjugation using specific glucosidases as a superior alternative to traditional alkaline hydrolysis for many applications [1]. Where alkaline hydrolysis employs harsh basic conditions (typically NaOH at elevated temperatures) that may degrade sensitive aglycones, enzymatic approaches offer milder conditions that preserve the structural integrity of the released aglycone while still providing quantitative deconjugation.

The enzymatic strategy leverages the specificity of β-glucosidase enzymes (β-D-glucoside glucohydrolase, EC 3.2.1.21), which catalyze the hydrolysis of β-glucoside linkages between glucose and alkyl, aryl, or saccharide groups [2]. When selecting enzymatic deconjugation protocols, consideration must be given to enzyme specificity, optimal pH and temperature conditions, incubation time, and potential matrix effects on enzymatic activity. For complex matrices, a comprehensive validation comparing deconjugation efficiency against established alkaline hydrolysis methods is recommended to ensure complete conversion without secondary degradation [1].

Analytical Method Development and Validation

Direct Determination of Intact Glucosides

For the direct analysis of intact this compound, a QuEChERS-based extraction approach followed by LC-MS/MS quantification has been successfully validated for cereal and oilseed matrices [1]. The method employs acidified acetonitrile (1% acetic acid) for extraction, followed by partitioning with salts (MgSO₄, NaCl) and a dispersive solid-phase extraction (d-SPE) clean-up step using C18 and primary secondary amine (PSA) sorbents to remove interfering matrix components.

Table 1: QuEChERS Extraction Protocol for Intact Glucoside Analysis

Step Parameter Specification
Sample Preparation Homogenization ≤ 1 mm particle size
Extraction Solvent Volume 10 mL ACN with 1% acetic acid per 1 g sample
Partitioning Salts 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate
Clean-up d-SPE Sorbents 150 mg MgSO₄, 50 mg PSA, 50 mg C18 per mL extract
Analysis Instrumentation LC-MS/MS with HILIC or reversed-phase C18 column

The method has demonstrated acceptable validation parameters with average recoveries of 70-120% and limits of quantification (LOQ) of 10 μg kg⁻¹ for intact glucosides in cereal and oilseed matrices [1]. For a rice-based infant formula, a lower LOQ of 1 μg kg⁻¹ has been achieved, highlighting the method's sensitivity in complex food matrices.

Enzymatic Deconjugation for Indirect Determination

When targeting the total aglycone content (free plus conjugated), an enzymatic deconjugation step is incorporated prior to extraction. Among nine specific enzymes tested in validation studies, one β-glucosidase preparation proved practical and repeatable for different matrices and concentration ranges, leading to complete deconjugation of the glucosides [1]. The optimized protocol involves incubating the sample with the enzyme in a suitable buffer (e.g., acetate buffer, pH 5.0) at 37°C for 2-4 hours, followed by standard QuEChERS extraction of the liberated aglycones.

Table 2: Enzymatic Deconjugation Protocol Validation Parameters

Matrix Spiked Concentration (μg kg⁻¹) Average Recovery (%) RSD (%) LOQ (μg kg⁻¹)
Wheat 10, 50, 100 85-110 ≤15 10
Linseed 10, 50, 100 80-115 ≤16 10
Rice-Based Infant Formula 1, 5, 10 75-105 ≤18 1

Comparative studies have demonstrated that the inclusion of an enzymatic deconjugation step during sample preparation can increase detected aglycone concentrations by up to 2.7-fold compared to analysis without deconjugation, with results comparable to alkaline hydrolysis for 13 out of 15 real samples tested [1]. This confirms both the prevalence of conjugated forms in plant materials and the critical importance of including a deconjugation step for accurate assessment of total aglycone content.

Experimental Applications and Case Studies

Cereal and Oilseed Analysis

In practical applications for cereal and oilseed matrices, the enzymatic deconjugation approach has been successfully validated according to the SANTE/11312/2021 guideline [1]. The method demonstrates particular utility for the analysis of acidic herbicide glucosides in wheat and linseed, with the enzymatic deconjugation enabling complete hydrolysis of glucoside metabolites to their free acid forms without the degradation observed under harsh alkaline conditions. The validation included a comprehensive assessment of precision, accuracy, linearity, and matrix effects across the validated concentration range.

For cereal samples with incurred residues, the enzymatic approach provided comparable results to alkaline hydrolysis while avoiding the structural degradation observed for certain sensitive compounds like fenoxaprop under basic conditions. This preservation of analyte integrity is particularly valuable when the released aglycones are prone to decomposition under alkaline conditions, ensuring accurate quantification of the total aglycone content without artifact formation.

Bioanalytical Applications

Beyond environmental and food testing, glucoside analysis has significant implications in pharmacokinetic studies and biomarker validation. The fit-for-purpose validation approach recommended for biomarker assays by the FDA Guidance on Bioanalytical Methods Validation is equally applicable to glucoside analysis in biological matrices [3]. This approach emphasizes creating a validation plan that contains definition of the context of use (COU) of the assay, using the pharmacokinetic assay validation elements that support the COU, and defining assay validation elements adapted to fit biomarker assays.

For this compound analysis in biological systems, particular attention must be paid to the selectivity of the assay against potential isomeric glucosides and the stability of the glucoside in the biological matrix during sample storage and processing. The endogenous presence of β-glucosidase enzymes in many biological systems may necessitate the use of enzyme inhibitors during sample collection and processing to prevent artifactual deconjugation, highlighting the importance of appropriate stabilization protocols for accurate determination of intact glucoside levels in biological fluids.

Technical Implementation Guidelines

Workflow Integration and Method Optimization

Successful implementation of this compound analysis requires careful integration of sample preparation steps with analytical instrumentation. For LC-MS/MS analysis, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) separations should be evaluated to achieve optimal separation of glucosides from matrix interferences. The high polarity of glucoside compounds often makes HILIC particularly suitable, providing enhanced retention and separation compared to traditional reversed-phase approaches.

Method optimization should include:

  • Extraction solvent composition: Evaluating different ratios of water and organic solvent (typically acetonitrile or methanol), often with small percentages of acid or base to enhance recovery.

  • Enzyme-to-substrate ratio: For enzymatic deconjugation approaches, determining the optimal enzyme concentration and incubation time to ensure complete deconjugation without unnecessarily prolonging sample preparation.

  • Cleanup selectivity: Assessing different d-SPE sorbents (PSA, C18, GCB, etc.) to maximize removal of matrix interferences while minimizing analyte loss.

  • Matrix effect mitigation: Employing isotope-labeled internal standards where available to correct for ionization suppression or enhancement in mass spectrometric detection.

Troubleshooting and Quality Control

Common challenges in glucoside analysis include incomplete extraction, partial deconjugation, and analytical instability. Quality control measures should include procedural blanks to monitor contamination, matrix-matched calibration standards to account for matrix effects, and recovery assessments using stable isotope-labeled analogs or structurally similar surrogate compounds.

For enzymatic deconjugation protocols, verification of deconjugation efficiency is critical and can be assessed through recovery experiments using authentic glucoside standards when available. Alternatively, time-course studies can demonstrate plateaus in aglycone release, indicating complete deconjugation. When working with new matrices, comparative analysis using both enzymatic and alkaline deconjugation can validate the completeness of enzymatic hydrolysis, though alkaline conditions may degrade sensitive aglycones.

glucoside_workflow start Sample Material (Cereal, Oilseed, Tissue) decision Analytical Objective? start->decision intact Direct Intact Glucoside Analysis decision->intact Intact Glucoside indirect Total Aglycone Analysis decision->indirect Total Aglycone extraction1 QuEChERS Extraction (ACN with 1% Acetic Acid) intact->extraction1 extraction2 Homogenization in Appropriate Buffer indirect->extraction2 cleanup1 d-SPE Cleanup (PSA + C18 Sorbents) extraction1->cleanup1 enzymatic Enzymatic Deconjugation (β-Glucosidase, pH 5.0, 37°C) extraction2->enzymatic analysis1 LC-MS/MS Analysis (HILIC or C18 Column) cleanup1->analysis1 analysis2 LC-MS/MS Analysis (Liberated Aglycone) enzymatic->analysis2

Figure 1: Decision workflow for this compound sample preparation strategies, highlighting the critical branching point based on analytical objectives and the corresponding methodological pathways for direct intact glucoside analysis versus total aglycone determination through enzymatic deconjugation.

Conclusion

Future method development will likely focus on increasing throughput through automation, expanding multiplexing capabilities to simultaneously quantify multiple glucosides and their aglycones, and enhancing sensitivity to detect lower abundance compounds in complex matrices. Additionally, as the understanding of glucoside bioavailability and metabolism advances, analytical methods will need to evolve to address new research questions regarding the absorption, distribution, metabolism, and excretion of these compounds in biological systems.

References

Comprehensive Application Notes and Protocols for Preparative Chromatography Purification of HMBOA-Glc

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now draft the main body of the application notes and protocols.

Introduction to Preparative Chromatography Principles

Preparative chromatography represents a fundamental purification methodology employed extensively for the isolation and purification of target compounds from complex mixtures, with applications spanning pharmaceutical intermediates, natural products, and fine chemicals. Unlike analytical chromatography which focuses primarily on qualitative and quantitative analysis, preparative chromatography leverages the separation power of chromatographic columns specifically to remove impurities and obtain high-purity samples for downstream applications. The fundamental distinction lies in their core objectives: analytical chromatography aims to determine "what a sample contains and how much," while preparative chromatography focuses on extracting and purifying specific compounds, particularly for challenging molecules like HMBOA-Glc, a glycosylated benzoxazinoid derivative with significant biological interest in plant defense mechanisms and potential pharmaceutical applications [1].

The underlying mechanism of preparative chromatography exploits differential affinity interactions between sample components and the chromatographic stationary phase. Molecules with stronger affinity for the mobile phase move more rapidly through the column, while those with greater affinity for the stationary phase experience retarded movement. This differential migration enables physical separation of components as they elute from the column at distinct time intervals [2]. In the context of HMBOA-Glc purification, successful separation necessitates strategic optimization of multiple parameters to maximize the differential affinity between the target molecule and contaminating substances present in crude extracts.

The instrumentation for preparative liquid chromatography systems typically comprises several integrated components: pumps for generating controlled mobile phase flow, sample injectors for introducing the crude mixture, separation columns where the actual purification occurs, and detectors for monitoring eluting compounds. A critical differentiator from analytical systems is the inclusion of fraction collectors that enable automated collection of separated compounds as they elute from the column [1]. This functionality is paramount for HMBOA-Glc purification, allowing researchers to capture the target fraction while excluding early-eluting and late-eluting impurities, thereby achieving the desired purity specifications for downstream applications such as biological testing or structural characterization.

Sample Preparation and Extraction Methods

Proper sample preparation constitutes a critical prerequisite for successful chromatographic purification, as samples must be clear and devoid of particulate matter to prevent column clogging, preserve chromatographic media, and maintain consistent flow dynamics throughout the purification process. For HMBOA-Glc, typically extracted from plant sources such as maize, wheat, or other gramineous species, extraction efficiency and sample stability must be carefully balanced to maximize recovery while preventing degradation of the target molecule during processing [3]. Initial extraction generally involves homogenization of plant tissue in suitable solvents such as aqueous methanol, ethanol, or acetonitrile, which effectively solubilize HMBOA-Glc while inactivating endogenous enzymes that might otherwise catalyze its degradation.

Following initial extraction, sample clarification becomes essential to remove particulate matter, cell debris, and lipid components that could compromise chromatographic performance. Centrifugation at 40,000–50,000 ×g for 30 minutes effectively sediments insoluble particulates, while subsequent filtration through 0.45μm membranes (preferably composed of cellulose acetate or PVDF to minimize non-specific binding) further clarifies the extract [3]. For particularly challenging samples containing persistent lipid content, filtration through glass wool after centrifugation provides an additional cleanup step. These sequential clarification procedures significantly enhance sample quality, facilitating optimal loading conditions onto preparative chromatographic systems.

Prior to embarking on full-scale purification, conducting systematic stability tests on HMBOA-Glc under various conditions is strongly recommended to establish operational parameters that preserve molecular integrity throughout the purification workflow. A comprehensive stability assessment should evaluate: pH stability across a range of 2-9 in unit increments; salt stability with 0–2 M NaCl and 0–2 M (NH₄)₂SO₄ in 0.5 M increments; organic solvent stability with 0–50% acetonitrile or methanol in 10% increments; and temperature stability from 4°C to 40°C in 10°C increments [3]. Additionally, assessment of proteolytic or enzymatic degradation by monitoring stability at room temperature overnight provides valuable information for establishing appropriate handling protocols. These systematic evaluations inform the development of robust purification conditions that maintain HMBOA-Glc integrity while effectively separating it from co-extracted compounds.

Table 1: Sample Preparation Steps for HMBOA-Glc Purification

Step Parameters Purpose Considerations for HMBOA-Glc
Tissue Homogenization 70-80% aqueous methanol or acetonitrile, 1:5-1:10 (w:v) ratio Extract target compound from plant matrix Use pre-chilled solvents to minimize enzymatic degradation
Primary Clarification Centrifugation at 15,000 ×g for 20 min Remove insoluble particulate matter Maintain temperature at 4°C throughout
Secondary Clarification Filtration through 0.45μm cellulose acetate membrane Remove fine particulates and micro-debris Pre-wet membrane with extraction solvent to minimize binding
Concentration Rotary evaporation or nitrogen blow-down Reduce volume for loading Temperature not to exceed 35°C to prevent degradation
Buffer Exchange Desalting column or dilution with starting buffer Adjust solvent composition to match initial mobile phase Maintain final concentration <70 mg/mL to prevent precipitation

For buffer exchange and desalting, utilizing desalting columns packed with Sephadex G-25 or equivalent media provides rapid transition from extraction solvents to chromatographically compatible buffers, simultaneously removing low molecular weight contaminants and adjusting ionic strength. This approach proves markedly superior to traditional dialysis, offering completion within minutes rather than hours while minimizing sample losses [3]. For HMBOA-Glc purification, transferring the clarified extract into the initial mobile phase composition (typically a mildly acidic aqueous buffer to enhance stability) ensures optimal loading conditions onto the preparative chromatography system, maximizing binding efficiency and subsequent resolution during gradient elution.

Method Development and Optimization Strategy

Method development for HMBOA-Glc purification necessitates systematic optimization of chromatographic conditions to achieve sufficient resolution between the target compound and closely eluting impurities. Thin-layer chromatography (TLC) serves as an invaluable preliminary technique for rapidly screening solvent systems and stationary phases before transitioning to more resource-intensive preparative HPLC [4]. By applying crude HMBOA-Glc extract to TLC plates and developing with various solvent mixtures, researchers can quickly identify promising mobile phase compositions that provide optimal separation efficiency. The key parameter, retention factor (Rf), calculated as the ratio of compound migration distance to solvent front distance, should ideally fall between 0.1 and 0.4 for the target compound to ensure adequate retention and resolution during subsequent flash or preparative chromatography purification [4].

The translation from TLC results to column chromatography conditions follows a well-established mathematical relationship where the column volume (CV) required to elute a compound under isocratic conditions equates to 1/Rf. The critical parameter determining purification success and loading capacity is delta CV (ΔCV), representing the difference in column volumes between adjacent compounds [4]. For HMBOA-Glc purification, ΔCV values exceeding 1.5-2.0 between the target and nearest impurities generally indicate sufficient resolution for effective purification at moderate loading levels. Larger ΔCV values permit increased sample loading while maintaining baseline separation, thereby enhancing purification throughput—a particularly important consideration when processing large-scale plant extracts for HMBOA-Glc isolation.

Table 2: Method Development Parameters for HMBOA-Glc Purification

Parameter Screening Range Optimization Criteria Recommended Conditions for HMBOA-Glc
Stationary Phase C8, C18, phenyl, cyano, polar embedded Retention and selectivity C18 or polar-embedded C18 for balanced hydrophobicity
Mobile Phase pH 2.5-7.0 (with volatile buffers) Peak shape and resolution pH 3.0-4.0 with formic or acetic acid
Organic Modifier Methanol, acetonitrile, ethanol Solvation strength and selectivity Acetonitrile for better resolution
Gradient Slope 0.5-2.0% B/min Resolution vs. run time 1.0-1.5% B/min for balanced separation
Column Temperature 25-40°C Retention time reproducibility 30°C for consistent performance

For scale-up from analytical to preparative chromatography, the fundamental principle involves maintaining consistent stationary phase chemistry and mobile phase selectivity while adjusting operational parameters to accommodate increased sample loading. The transition typically requires proportional increases in column dimensions (maintaining equivalent length-to-diameter ratios), adjusted flow rates, and modified gradient slopes to maintain separation efficiency [1]. In the case of HMBOA-Glc purification, initial method development using analytical-scale columns (4.6 × 150 mm) facilitates rapid screening of multiple stationary and mobile phase combinations, with subsequent translation to preparative columns (20 × 150 mm or larger) employing identical stationary phase chemistry to preserve the established separation selectivity.

When developing the purification method for HMBOA-Glc, particular attention should be paid to the compound's structural characteristics, including its glycosidic moiety, phenolic hydroxyl groups, and heterocyclic benzoxazinoid ring system. These functional groups impart specific chromatographic behavior that can be exploited for purification. The presence of polar hydroxyl groups suggests potential utility of hydrophilic interaction chromatography (HILIC) as a complementary approach to reversed-phase chromatography, while the aromatic character of the benzoxazinoid ring provides strong UV chromophores for sensitive detection [5]. By systematically exploring these orthogonal separation mechanisms, researchers can develop robust purification protocols that effectively resolve HMBOA-Glc from structurally similar contaminants often present in plant extracts.

Preparative HPLC Purification Protocols

Analytical-Scale Separation for Method Optimization

Before initiating preparative purification, establishing optimized separation conditions at analytical scale is essential for defining critical parameters including mobile phase composition, gradient profile, and detection wavelength. For HMBOA-Glc, initial method scouting should employ reversed-phase chromatography on C18 or polar-embedded stationary phases with mobile phases consisting of water (with 0.1% formic acid or trifluoroacetic acid) as solvent A and acetonitrile or methanol as solvent B [5]. The acidic modifiers enhance chromatographic performance by suppressing silanol ionization and promoting protonation of acidic functionalities, thereby improving peak shape and resolution. A typical analytical gradient might commence at 5-10% B, increasing linearly to 60-70% B over 20-30 minutes, with detection monitoring in the 260-280 nm range to target the benzoxazinoid chromophore of HMBOA-Glc.

The column temperature should be maintained consistently between 25-35°C using a column oven to ensure retention time reproducibility, with flow rates typically ranging from 1.0-1.5 mL/min for standard bore analytical columns (4.6 × 150 mm) [2]. Under these conditions, HMBOA-Glc typically elutes in the 15-25 minute range, depending on specific stationary phase characteristics and gradient profile. Following identification of the target peak via comparison with authentic standards or LC-MS analysis, method optimization should focus on maximizing resolution between HMBOA-Glc and adjacent peaks, with particular attention to achieving ΔCV values >1.5 for the closest eluting impurity to facilitate effective scale-up to preparative conditions [4].

Preparative-Scale Purification of HMBOA-Glc

Transitioning to preparative-scale purification necessitates appropriate scaling of column dimensions, flow rates, and sample loading while maintaining consistent separation selectivity. For laboratory-scale isolation of HMBOA-Glc, a preparative column (20 × 150 mm) packed with C18 stationary phase (5μm particle size) provides an effective balance between loading capacity, resolution, and operational pressure [1]. The flow rate should be scaled proportionally based on column cross-sectional area, increasing from 1.2 mL/min for a 4.6 mm i.d. column to approximately 22 mL/min for a 20 mm i.d. column, while maintaining linear velocity equivalence. Mobile phase composition should mirror the optimized analytical conditions, typically employing a water-acetonitrile gradient with 0.1% acidic modifier, though replacement of trifluoroacetic acid with formic acid may be preferable for large-scale work to facilitate subsequent solvent removal.

Sample loading represents a critical parameter in preparative chromatography, with optimal HMBOA-Glc loading determined through systematic evaluation of resolution versus capacity. As a general guideline, initial purification attempts should load 1-5 mg of crude extract per gram of stationary phase, with subsequent adjustments based on achieved separation [1]. For complex plant extracts containing HMBOA-Glc, maximum loading typically occurs when the smallest ΔCV between the target and nearest impurity exceeds 1.5 column volumes [4]. Following injection, gradient elution proceeds with fraction collection triggered by UV detection at the predetermined HMBOA-Glc absorption maximum. Fraction collection intervals should be narrow (15-30 seconds) to minimize cross-contamination, with subsequent analytical screening of collected fractions to identify those containing HMBOA-Glc at the desired purity threshold.

Table 3: Preparative HPLC Parameters for HMBOA-Glc Purification

Parameter Analytical Scale Preparative Scale Pilot Scale
Column Dimensions 4.6 × 150 mm 20 × 150 mm 50 × 250 mm
Particle Size 5μm 5-10μm 10-15μm
Flow Rate 1.0-1.5 mL/min 20-25 mL/min 100-120 mL/min
Sample Injection 10-20μL 1-5 mL 10-25 mL
Loading Capacity 10-50μg 10-50 mg 100-500 mg
Run Time 20-30 min 20-30 min 30-45 min

For fraction handling post-collection, immediate adjustment to neutral pH may be necessary to enhance HMBOA-Glc stability, particularly when using acidic mobile phase modifiers. Pooled fractions containing purified HMBOA-Glc should be concentrated via rotary evaporation at temperatures not exceeding 35°C, with subsequent lyophilization to obtain the pure compound as a solid. The purification process should be monitored through periodic analytical HPLC analysis of collected fractions to verify compound identity and purity, typically achieving >95% purity for HMBOA-Glc following a single preparative chromatographic step when optimized according to these protocols. For particularly challenging separations where reversed-phase chromatography proves insufficient, implementation of two-dimensional chromatography incorporating orthogonal separation mechanisms (such as hydrophilic interaction followed by reversed-phase) may be necessary to achieve the desired purity specifications [6].

Analysis and Purification Monitoring Techniques

HPLC and LC-MS Analysis of HMBOA-Glc

Comprehensive analysis of HMBOA-Glc throughout the purification workflow is essential for verifying identity, assessing purity, and quantifying recovery. Analytical HPLC employing reversed-phase chromatography with UV detection provides a robust methodology for routine quality control, with specific conditions optimized for HMBOA-Glc separation from potential impurities. A typical analytical method utilizes a C18 column (2.1 × 100 mm, 1.8-2.7μm particle size) with mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B), employing a gradient from 5% to 50% B over 10 minutes at a flow rate of 0.3-0.5 mL/min [6]. Under these conditions, HMBOA-Glc typically displays a characteristic retention time and UV spectrum, with maximum absorption occurring between 260-280 nm due to its benzoxazinoid chromophore.

For definitive structural confirmation, liquid chromatography-mass spectrometry (LC-MS) provides unparalleled capability by coupling chromatographic separation with mass-based detection. Electrospray ionization in negative mode typically generates strong deprotonated molecular ions [M-H]⁻ for HMBOA-Glc, with subsequent fragmentation via tandem mass spectrometry (MS/MS) yielding characteristic fragment ions corresponding to the glucoside moiety and benzoxazinoid ring system [6]. The mass spectrometry interface should be optimized for HMBOA-Glc detection, with desolvation temperature, capillary voltage, and collision energy parameters adjusted to maximize target ion signal while minimizing in-source fragmentation. This LC-MS approach not only confirms HMBOA-Glc identity throughout the purification process but also enables detection of structurally related impurities that might co-elute during preparative chromatography, thereby providing comprehensive quality assessment beyond what achievable with UV detection alone.

Purity Assessment and Quantification

Rigorous purity assessment of final HMBOA-Glc preparations requires orthogonal analytical approaches to detect and quantify potential contaminants, including related benzoxazinoids, glycosidic derivatives, and non-UV-absorbing impurities. Photodiode array detection facilitates purity verification by comparing UV spectra across the HMBOA-Glc peak, with spectral homogeneity indicating compound purity [2]. Additionally, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) provides universal detection capabilities that complement UV-based assessment by revealing non-chromophoric impurities that might otherwise escape detection [6].

For accurate quantification of HMBOA-Glc throughout the purification process, establishing a calibrated standard curve using authentic reference material is essential. In the absence of purified standards, quantification can be performed using relative response factors based on structurally similar compounds with known extinction coefficients. The chromatogram generated during analysis provides critical data including retention time, peak area, and peak height, with the latter two parameters enabling quantitative assessment of HMBOA-Glc concentration in crude extracts, intermediate fractions, and final purified preparations [2]. Peak area generally demonstrates superior linearity and reproducibility for quantification purposes, particularly when analyzing samples containing HMBOA-Glc at varying concentration levels throughout the purification workflow. Systematic application of these analytical techniques ensures comprehensive characterization of the purified compound, validating its suitability for subsequent biological evaluation or structural studies.

Pathway Visualization and Bioinformatics Analysis

Pathway visualization represents a powerful approach for contextualizing HMBOA-Glc within broader biological systems, particularly its biosynthetic pathway in plants and potential metabolic transformations in target organisms. The computational framework for pathway mapping typically models biological pathways as networks, with metabolites represented as nodes and enzymatic transformations depicted as edges connecting these nodes [7]. This conceptual approach facilitates visualization of HMBOA-Glc biosynthesis from precursor molecules through defined enzymatic steps, enabling researchers to comprehend its metabolic context and identify potential enzymatic bottlenecks that might influence production yields in plant sources.

For effective pathway visualization, construction requires two fundamental components: an edge table defining relationships between nodes (typically enzymatic transformations), and a node table containing information about individual metabolites [7]. In the context of HMBOA-Glc biosynthesis, the node table would include precursor molecules (such as indole-3-glycerol phosphate or its derivatives), intermediate compounds, and the final HMBOA-Glc product, while the edge table would specify the enzymatic conversions between these entities. This structured data representation enables computational generation of pathway diagrams using bioinformatics tools such as ggplot2 and ggraph in R, or web-based resources like KEGG Mapper, PathVisio, and iPath2 that facilitate dynamic visualization of metabolic pathways [8].

HMBOA_Glc_Pathway IGP Indole-3- glycerol phosphate IAN Indole-3- acetonitrile IGP:s->IAN:n     DIBOA DIBOA IAN:s->DIBOA:n     DIMBOA DIMBOA DIBOA:s->DIMBOA:n     HMBOA HMBOA DIMBOA:s->HMBOA:n     HMBOA_Glc HMBOA-Glc HMBOA:s->HMBOA_Glc:n     BX_Enzyme BX1-BX3 Enzymes BX_Enzyme->IAN BX_Enzyme->DIBOA BX_Enzyme->DIMBOA GT_Enzyme Glucosyl- transferase GT_Enzyme->HMBOA_Glc UDP_Glc UDP-Glucose UDP_Glc:e->HMBOA_Glc:w Glucose donation

Diagram 1: HMBOA-Glc Biosynthetic Pathway Visualization. The diagram illustrates the enzymatic transformation from precursor molecules to HMBOA-Glc, with metabolites shown as rectangles and enzymes as ovals. The color progression from blue to green to red indicates the metabolic progression from early precursors to final glycosylated product.

The application of pathway enrichment analysis further enhances the utility of pathway visualization by identifying biological pathways significantly overrepresented among compounds co-purifying with HMBOA-Glc or displaying similar chromatographic behavior [8]. This approach employs statistical methods (typically Fisher's exact test or hypergeometric distribution) to determine whether certain pathway categories appear more frequently in an experimental dataset than would be expected by chance alone. For HMBOA-Glc purification, pathway enrichment could reveal whether specific biosynthetic families tend to co-extract and co-purify with the target compound, informing strategies for their selective removal during chromatography. Additionally, mapping HMBOA-Glc within broader metabolic networks facilitates prediction of potential degradation products or isobaric compounds that might challenge chromatographic resolution, thereby guiding method development toward enhanced selectivity for the target molecule.

The integration of these bioinformatics approaches with experimental purification data creates a powerful framework for optimizing HMBOA-Glc isolation. By visualizing the biosynthetic pathway, researchers can identify key structural features that influence chromatographic behavior, such as the hydrophilic glucoside moiety and the aromatic benzoxazinoid ring system, using this information to select orthogonal separation mechanisms that maximize resolution from likely contaminants. Furthermore, pathway context informs rational decisions regarding extraction protocols, storage conditions, and stabilization strategies that preserve HMBOA-Glc integrity throughout the purification workflow, ultimately enhancing product yield and quality for downstream applications in pharmaceutical development or biological research.

Conclusion

The comprehensive application notes and protocols detailed herein provide a robust framework for the preparative chromatography purification of HMBOA-Glc, integrating fundamental principles, practical methodologies, and advanced analytical techniques to guide researchers through the entire purification workflow. By emphasizing systematic method development informed by TLC optimization, strategic sample preparation that preserves target compound integrity, and scalable chromatographic protocols that balance resolution with throughput, this resource addresses the critical challenges inherent in purifying complex natural products like HMBOA-Glc from plant matrices. The incorporation of orthogonal analysis techniques, including LC-MS and pathway visualization, further enhances purification effectiveness by providing comprehensive compound characterization within broader biological contexts.

The versatility of these protocols permits adaptation to varying scales of HMBOA-Glc purification, from milligram quantities for initial biological screening to gram-scale production for comprehensive pharmaceutical evaluation. Researchers are encouraged to view these guidelines not as rigid prescriptions but as foundational principles requiring optimization based on specific source materials, instrumentation capabilities, and final purity requirements. Through systematic application of these chromatographic strategies—coupled with appropriate analytical validation—scientists can achieve consistent preparation of high-purity HMBOA-Glc, thereby enabling rigorous investigation of its biological activities and potential therapeutic applications.

References

Analytical Workflow for HMhexose HMBOA Derivative Detection

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a proposed core experimental workflow for detecting and analyzing these compounds.

HMBOAWorkflow cluster_prep Sample Preparation Details start Plant Material Extraction ms1 LC-MS/MS Analysis (Full Scan & DDA) start->ms1 Crude Extract sp1 Homogenize in MeOH/H2O (80:20) id1 Targeted Identification (Predicted Mass Shift) ms1->id1 MS1 & MS2 Spectra quant Quantification & Validation id1->quant Confirmed IDs end Data Analysis & Biological Interpretation quant->end Quantitative Data sp2 Centrifuge (15,000 x g, 10 min) sp1->sp2 sp3 Solid-Phase Extraction (SPE) Cleanup sp2->sp3

Title: Proposed Workflow for Detecting Multihexose-HMBAO Derivatives

Key Methodological Components

This section details the core protocols and expected data points for the analysis.

Sample Preparation & Extraction [1]
  • Homogenization: Fresh or frozen plant tissue (e.g., 100 mg) is homogenized in a pre-cooled mixture of methanol and water (e.g., 80:20 v/v, 1 mL) using a bead mill or tissue grinder.
  • Centrifugation: The homogenate is centrifuged at 15,000 × g for 10 minutes at 4°C to pellet insoluble debris.
  • Clean-up: The supernatant is subjected to solid-phase extraction (SPE) using a mixed-mode or hydrophilic-phase cartridge to remove pigments and salts, eluting with a methanol-water gradient.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

This is the core analytical platform. The following table summarizes the proposed instrument parameters.

Table 1: Proposed LC-MS/MS Parameters for Analysis

Parameter Suggested Setting Alternative/Note
LC Column HILIC (e.g., Amide) or C18 HILIC is preferred for polar sugar conjugates.
Mobile Phase (A) Water w/ 0.1% Formic Acid; (B) Acetonitrile Ammonium acetate/formate can substitute for FA in negative mode.
Gradient 5-50% A over 15-20 minutes Optimize for your specific column and derivatives.
Ionization Electrospray Ionization (ESI) Negative mode is predicted based on HMBOA structure [1].
MS Scan Full Scan (m/z 150-1000) & Data-Dependent MS2 Targets putative [M-H]⁻ ions of derivatives.
Data Analysis & Identification Strategy

Identification hinges on predicting the mass shifts caused by the addition of hexose units.

Table 2: Predicted Mass Shifts for Multihexose-HMBAO Derivatives

Derivative Type Theoretical Mass Addition Predicted [M-H]⁻ m/z (from HMBOA 194.04) Key MS2 Fragments to Probe
HMBOA Monohexose + 162.05 Da 356.09 Loss of H₂O, loss of hexose (162 Da), HMBOA aglycon ion (194.04)
HMBOA Dihexose + 324.11 Da 518.15 Loss of one hexose (to m/z 356.09), loss of second hexose, aglycon ion
HMBOA Trihexose + 486.16 Da 680.20 Sequential losses of hexose units (to m/z 518.15, 356.09)

Discussion and Future Perspectives

The primary challenge in this research is the lack of commercial standards for multihexose-HMBAO derivatives. The proposed workflow relies heavily on predictive identification using high-resolution mass spectrometry to pinpoint ions with the exact mass of predicted derivatives and to confirm their identity through characteristic fragmentation patterns.

Future work should focus on:

  • Isolation and NMR: Isolating these compounds from complex plant matrices to confirm their structure unequivocally using NMR spectroscopy.
  • Enzymatic Assays: Using specific glycosidases to hydrolyze the proposed derivatives and confirm the presence and number of hexose moieties.
  • Synthetic Biology: If the biosynthetic pathway is known, engineering microbial systems to produce authentic standards.

References

HMBOA D-glucoside stability in analytical samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Stability Challenge

HMBOA D-glucoside is a benzoxazinoid glucoside, a class of compounds known for its role in plant defense [1]. In an analytical context, the primary stability concerns for such glucosides often arise from their chemical susceptibility.

  • Structural Susceptibility: Acyl glucosides can undergo chemical degradation reactions similar to acyl glucuronides, including acyl migration (rearrangement) and hydrolysis (cleavage back to the aglycone) [2]. This inherent reactivity means sample conditions must be carefully controlled.
  • External Stressors: Stability can be compromised by environmental factors, including hydrolytic conditions (acid or base), oxidative stress, and temperature [3]. A robust stability-indicating method must be able to detect and quantify the parent compound and its degradation products.

The diagram below outlines the logical workflow for investigating glucoside stability.

G Start Start: this compound Stability Assessment A Define Analytical Goal: Quantify intact glucoside & key degradants Start->A B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Studies B->C D Analyze & Validate Method (Accuracy, Precision, Specificity) C->D D->B Re-optimize method E Establish Stability Profile & Storage Conditions D->E Acceptance Criteria Met

Detailed Experimental Protocol

This protocol details the key steps for assessing this compound stability using a stability-indicating RP-HPLC method, adapted from general guidelines for pharmaceuticals and specialized separations [3] [4].

Part 1: HPLC Method Development and Separation

The goal is to achieve baseline separation of this compound from its potential degradation products.

  • Recommended Column: A biphenyl column is highly recommended. Research shows that biphenyl columns provide excellent separation for closely related benzoxazinoid glucosides like DIMBOA-glc and DIM2BOA-glc, which are structurally similar to this compound [1].
  • Mobile Phase:
    • Mobile Phase A: Phosphate buffer (e.g., 10-20 mM, pH adjusted as needed).
    • Mobile Phase B: Acetonitrile (HPLC grade).
    • Use a gradient elution to resolve the parent compound from its degradants. An example gradient for a 40-minute runtime could start at 10% B and reach 90% B [3].
  • Key Instrument Parameters:
    • Detection Wavelength: 225 nm (based on typical UV absorption for such compounds) [3].
    • Column Temperature: 35°C [3].
    • Flow Rate: 1.0 mL/min [3].
    • Injection Volume: 5-10 µL [3].
Part 2: Forced Degradation Studies

Forced degradation studies are mandatory to validate the method as "stability-indicating" and to understand the degradation pathways [3] [4].

Table 1: Experimental Conditions for Forced Degradation Studies

Stress Condition Recommended Protocol Goal
Acidic Hydrolysis Expose to 0.1-1.0 M HCl at 40-60°C for 30-60 min [3]. Simulate degradation in acidic environments.
Alkaline Hydrolysis Expose to 0.1-1.0 M NaOH at 40-60°C for 30-60 min [3]. Simulate degradation in basic environments.
Oxidative Stress Expose to 0.1-3% H₂O₂ at room temperature for 30-60 min [3]. Assess susceptibility to oxidation.
Thermal Stress Heat solid sample or solution at 40-80°C for several days [3]. Understand stability at elevated temperatures.
Photolytic Stress Expose to UV (e.g., 1.2 million Lux hours) and/or visible light [3]. Evaluate light sensitivity.

> Critical Note: After each stress test, immediately neutralize the reaction (for acid/base) and dilute with the HPLC mobile phase or a compatible solvent to stop the degradation. The goal is typically to achieve 5-20% degradation of the parent compound to generate meaningful amounts of degradants for analysis [4].

Part 3: Method Validation

Once the method can separate the glucoside from its degradants, it must be validated. The following table summarizes key parameters and acceptance criteria based on ICH guidelines [4].

Table 2: Key Validation Parameters for a Stability-Indicating Method

Validation Parameter Experimental Procedure Acceptance Criteria (Example)
Specificity Inject blank, placebo (if any), stressed samples, and pure standard. No interference at the retention time of the analyte peak. Peak purity should pass (e.g., via PDA or MS) [4].
Accuracy (Recovery) Spike known amounts of this compound into a placebo or matrix at 80%, 100%, and 120% of target concentration. Mean recovery of 98–102% for the assay level [4].

| Precision | Repeatability: 6 injections of a 100% standard solution. Intermediate Precision: Same procedure on a different day/by a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision [4]. | | Linearity & Range | Prepare and inject standard solutions at 5-6 concentration levels (e.g., 50-150% of target). | Correlation coefficient (r) > 0.999 [3]. | | Solution Stability | Analyze a standard solution stored at room temperature and refrigerated over 24-48 hours. | Comparison with fresh solution; change ≤ 2.0% [3]. |

Workflow for Sample Analysis

The complete workflow for preparing and analyzing your samples is summarized below.

G Start Analytical Sample A Sample Preparation (Extraction, Filtration, Dilution) Start->A B HPLC Analysis (Biphenyl Column, UV Detection) A->B A_detail Use compatible filters (e.g., 0.45µm Teflon). Use acetonitrile:water as diluent. A->A_detail C Data Analysis (Peak Integration, Purity Check) B->C B_detail Column: Biphenyl Mobile Phase: Buffer/ACN Gradient Detection: 225 nm B->B_detail D Result Interpretation (Stability Assessment) C->D C_detail Confirm peak purity with PDA. Identify degradants by RRT or MS. C->C_detail

Key Considerations for Researchers

  • Sample Preparation: Filter samples using a 0.45 µm Teflon filter that has been validated for compatibility to avoid adsorption of the analyte [3].
  • Solution Stability: Conduct preliminary studies to determine the stability of this compound in the chosen diluent (e.g., acetonitrile-water mixtures) during the analysis period [3].
  • Kinetic Modeling: For a deeper understanding, you may apply kinetic modeling to degradation data. The degradation of glucosides can follow different kinetic models (zero-order or first-order), and identifying the correct model is crucial for predicting shelf-life [5] [2] [6].

References

Comprehensive Application Notes and Protocols for Extraction Solvent Optimization of HMBOA Glucosides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HMBOA Glucosides

HMBOA glucosides (2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and its derivatives) belong to the class of benzoxazinoid compounds, which are important defense metabolites primarily found in cereals such as maize, wheat, and rye. These hydroxamic acid glucosides serve as crucial phytochemicals in plant protection mechanisms against pests, pathogens, and competing plants through allelopathic effects. From a pharmaceutical perspective, benzoxazinoid glucosides have garnered significant research interest due to their potential bioactive properties, including anti-inflammatory, antioxidant, and potentially anti-carcinogenic activities, making them promising candidates for drug development and nutraceutical applications.

The extraction and analysis of HMBOA glucosides present substantial technical challenges due to their chemical instability, polar nature, and tendency to degrade under suboptimal extraction conditions. These compounds are often present in complex plant matrices alongside similar structural analogs, necessitating highly selective extraction and separation methods. Traditional extraction approaches often fail to achieve complete recovery or result in partial degradation of target compounds, highlighting the need for optimized solvent systems and extraction parameters. The structural complexity of benzoxazinoid glucosides, featuring both hydrophilic glucose moieties and hydrophobic aromatic rings, requires careful solvent selection to achieve efficient extraction while maintaining compound integrity throughout the process [1].

Solvent Selection Strategies

Solvent System Comparison

Table 1: Comparison of Solvent Systems for Glucoside Extraction

Solvent System Optimal Concentration Target Compounds Extraction Efficiency Advantages Limitations
Ethanol-Water 50-60% ethanol [2] [3] Phenolic compounds, anthocyanins, glucosides High for medium-polarity glucosides [3] Food-grade, safe, environmentally friendly Lower efficiency for highly non-polar compounds
Methanol-Water 50-100% methanol [2] Wide range of glucosides High for most compounds [2] Excellent extraction efficiency Toxicity concerns for pharmaceutical applications
Ethyl Acetate 100% [4] Low-medium polarity compounds Moderate for glucosides [4] Low toxicity, favorable boiling point Limited efficiency for polar glucosides
Dichloromethane 100% [4] Non-polar compounds Low for glucosides [4] Excellent organic solubility High toxicity, environmental concerns
Acetone-Water 50-70% acetone [2] Flavonoids, glucosides High [2] Good penetration ability Volatility, safety concerns
Optimization Parameters

Table 2: Key Optimization Parameters for Solvent Extraction of HMBOA Glucosides

Parameter Optimal Range Impact on Extraction Efficiency Recommended Approach
Temperature 20-50°C [2] Higher temperatures increase solubility but risk degradation Gradual optimization using RSM
Solid-Liquid Ratio 0.05-0.2 g/mL [2] Lower ratios improve mass transfer but increase solvent volume Balance between yield and solvent consumption
Extraction Time 30-360 min [2] Longer times increase yield but may cause degradation Time-course studies to identify plateau
Solvent Concentration 0-50% organic in water [2] Critical for compound solubility and mass transfer Response Surface Methodology
Multiple Extractions 2-3 cycles [3] Significantly improves cumulative yield Sequential fresh solvent applications

The selection of extraction solvents for HMBOA glucosides must carefully balance multiple factors including solubility, selectivity, safety, and environmental impact. Ethanol-water mixtures in the range of 50-60% ethanol have demonstrated particularly favorable properties for the extraction of medium-polarity glucosides, offering an optimal balance between hydrophilic and lipophilic solubility characteristics while maintaining food-grade safety profiles. This solvent system effectively solubilizes the polar glucose moieties while simultaneously extracting the less polar aromatic rings characteristic of benzoxazinoid compounds. The percentage of water in the solvent system critically influences the extraction efficiency by affecting plant matrix swelling, compound solubility, and mass transfer rates, with 40-50% water content generally optimal for glucoside extraction [3].

For pharmaceutical applications where solvent residues must be rigorously controlled, ethanol-water mixtures represent the most appropriate choice due to their regulatory acceptance and low toxicity. However, for purely analytical purposes where recovery efficiency is paramount and toxicity concerns are mitigated through proper handling, methanol-water systems may provide slightly enhanced extraction yields. The incorporation of modifier solvents such as small percentages of ethyl acetate or acetone in primary solvent systems can potentially enhance extraction selectivity for specific HMBOA glucoside analogs, though such approaches require systematic optimization and additional purification steps [4].

Extraction Methodologies

Conventional Solid-Liquid Extraction Protocol
  • Step 1: Sample Preparation Begin with fresh or properly preserved plant material (maize seedlings, wheat shoots, or other relevant botanical sources). Homogenize the tissue using a high-speed blender or grinder to achieve a uniform particle size of approximately 0.5-1mm. If working with frozen material, maintain cryogenic conditions during grinding to prevent thawing and potential degradation. For dried samples, ensure consistent moisture content below 5% to standardize extraction efficiency. Record the exact weight of the starting material with precision to enable accurate yield calculations.

  • Step 2: Primary Extraction Transfer a precisely weighed amount (typically 1.0±0.01g) of homogenized plant material to a sealed conical tube or extraction vessel. Add the optimized extraction solvent (50% ethanol-water recommended as starting point) at a solid-to-liquid ratio of 0.1 g/mL. Secure sealing of containers is critical to prevent solvent evaporation during extraction. Place the mixture in an orbital shaker incubator set at 40°C and 150 rpm for 120 minutes. Monitor temperature consistency throughout the extraction process as fluctuations can significantly impact reproducibility.

  • Step 3: Separation and Concentration Following incubation, centrifuge the extraction mixture at 4,000×g for 15 minutes at 4°C to achieve complete phase separation. Carefully decant the supernatant through a 0.45μm nylon or PTFE filter to remove particulate matter. For the pellet, consider reextraction with fresh solvent (50% of initial volume) for 60 minutes to maximize yield. Combine the filtered supernatants and concentrate under reduced pressure at 35°C until approximately 10% of the original volume remains. Avoid complete drying as this may cause glucoside degradation or make resolubilization challenging.

  • Step 4: Sample Clean-up Reconstitute the concentrated extract in an appropriate HPLC-compatible solvent (typically 20% methanol-water). For additional purification, pass the extract through a pre-conditioned solid-phase extraction (SPE) cartridge. C18 cartridges demonstrate excellent retention characteristics for benzoxazinoid glucosides. Condition the cartridge with 5mL methanol followed by 5mL water before sample loading. After loading, wash with 5mL of 10% methanol to remove impurities, then elute the target glucosides with 5mL of 70% methanol. Evaporate the eluent under nitrogen stream and reconstitute in exact volume of mobile phase for HPLC analysis [2] [3].

Enhanced Extraction with Pre-Treatment Technologies

Pulsed Electric Field (PEF) Assisted Extraction: The integration of PEF technology before conventional solvent extraction significantly enhances the recovery of intracellular compounds like HMBOA glucosides by electroporating cell membranes. For optimal results, prepare fresh plant material as a homogeneous suspension in a conductive medium (such as low-conductivity buffer or very dilute ethanol solution). Apply PEF treatment using a field strength of 3 kV/cm and total specific energy input of 10 kJ/kg. The treatment should consist of repetitive short-duration pulses (typically 10-100μs) with controlled pause intervals to prevent excessive heating. Immediately following PEF treatment, proceed with standard solid-liquid extraction as described in the conventional protocol. Research demonstrates that PEF pre-treatment can improve HMBOA glucoside yields by 26-44% while simultaneously reducing extraction time by 5-18 minutes and solvent consumption by approximately 2% [2].

Enzymatic Deconjugation for Analysis: For comprehensive analysis of both conjugated and free forms of HMBOA compounds, enzymatic deconjugation provides a mild alternative to harsh chemical hydrolysis. Prepare the extract as described in the conventional protocol and incubate with a selected β-glucosidase enzyme (almond-derived β-glucosidase has demonstrated efficacy for benzoxazinoid glucosides) in appropriate buffer (e.g., phosphate buffer, pH 5.0) at 37°C for 2-4 hours. Validate the completeness of deconjugation through time-course analysis and comparison with authentic standards. Following incubation, terminate the reaction by heating at 80°C for 5 minutes or through rapid solvent extraction. This approach allows for the determination of total HMBOA content (free plus conjugated) without the degradation risks associated with alkaline hydrolysis [5] [6].

Analytical Methods

HPLC Analysis and Quantification

Table 3: HPLC-DAD Analytical Conditions for HMBOA Glucoside Separation

Parameter Specification Alternative Options Purpose
Column Type Biphenyl (250×4.6mm, 5μm) [1] C18, HILIC Isomeric separation of glucosides
Mobile Phase A 0.1% Formic acid in water 10mM ammonium acetate, pH 5.0 Ion pairing for peak symmetry
Mobile Phase B 0.1% Formic acid in acetonitrile Methanol with modifier Gradient elution
Gradient Program 5-30% B over 25min 5-40% B over 30min Resolution of analogs
Flow Rate 1.0 mL/min 0.8-1.2 mL/min Optimization of separation
Column Temperature 30°C 25-40°C Retention time stability
Injection Volume 10μL 5-20μL Detection sensitivity
Detection Wavelength 254nm, 280nm DAD 200-400nm Glucoside-specific detection

The chromatographic separation of HMBOA glucosides requires specialized stationary phases that can resolve complex structural analogs. Biphenyl HPLC columns have demonstrated superior performance for separating DIMBOA-glc and DIM2BOA-glc, which are structurally similar to HMBOA glucosides, providing significantly better resolution than conventional C18 columns. The biphenyl functional groups enable enhanced π-π interactions with the aromatic rings of benzoxazinoids, leading to improved selectivity. For method development, begin with a gradient elution starting at 5% organic phase (acetonitrile or methanol with 0.1% formic acid) and increasing to 30-40% over 25-30 minutes. The acid modifier (formic acid) serves to suppress silanol interactions and improve peak shape for these moderately polar compounds [1].

Detection and quantification of HMBOA glucosides typically employs Diode Array Detection (DAD) with monitoring at 254nm and 280nm, which correspond to the absorption maxima of benzoxazinoid compounds. For enhanced sensitivity and selectivity, particularly in complex matrices, Mass Spectrometric (MS) detection using electrospray ionization in negative mode provides superior performance. The fragmentation patterns of HMBOA glucosides under MS/MS conditions enable definitive identification through characteristic neutral losses of glucose moieties (162 amu) and specific fragment ions. For quantification purposes, calibration with authentic standards remains essential, though relative quantification against structurally similar benzoxazinoid glucosides (such as DIMBOA-glc) may be employed when HMBOA glucoside standards are unavailable [1] [5].

Method Validation Parameters

To ensure analytical reliability, comprehensive validation of the HPLC method for HMBOA glucoside quantification should include determination of linearity range (typically 0.1-100μg/mL), limit of detection (LOD, ≤0.05μg/mL), limit of quantification (LOQ, ≤0.1μg/mL), precision (intra-day and inter-day RSD <10%), accuracy (recovery rates of 85-115%), and robustness (deliberate variations in mobile phase composition, temperature, and flow rate). The extraction efficiency should be validated through spike-recovery experiments using authentic standards at low, medium, and high concentration levels in representative matrices. For stability assessment, evaluate extract stability under various storage conditions (4°C, -20°C, freeze-thaw cycles) to establish appropriate handling protocols [5].

Experimental Design for Optimization

Response Surface Methodology Approach

The optimization of extraction parameters for HMBOA glucosides benefits significantly from a systematic experimental design approach, with Response Surface Methodology (RSM) representing the most effective strategy. A central composite design or Box-Behnken design efficiently explores the multidimensional parameter space while minimizing the number of required experiments. The critical factors to include in the experimental design are extraction temperature (20-50°C), solvent concentration (0-50% ethanol in water), solid-liquid ratio (0.05-0.2 g/mL), and extraction time (30-360 minutes). These factors should be investigated for both individual effects and interaction effects on the response variables, which should include total HMBOA glucoside yield, extraction efficiency of specific analogs, and process efficiency metrics [2].

For each experimental run, precisely control the independent variables according to the experimental design matrix and quantify the response variables using validated analytical methods. The statistical analysis of results should include ANOVA to identify significant factors, followed by the development of mathematical models describing the relationship between factors and responses. The optimization function should aim to maximize HMBOA glucoside yield while minimizing solvent consumption and extraction time. The predictive capability of the models should be verified through confirmation experiments using the predicted optimal conditions, with acceptable agreement defined as less than 5% deviation between predicted and observed values [2].

Operational Considerations and Scaling

When translating optimized methods from analytical to preparative scale, several factors require careful consideration. The solid-liquid ratio may need adjustment to accommodate larger batch sizes while maintaining efficient mixing and mass transfer. For industrial applications, solvent recycling systems should be implemented to improve process economics and reduce environmental impact. The extraction equipment selection (percolation tanks, Soxhlet apparatus, or pressurized liquid extraction systems) depends on production scale, with each system offering distinct advantages and limitations for glucoside extraction. Throughout process development, quality control should include periodic verification of HMBOA glucoside stability under the extraction conditions through HPLC analysis of samples collected at different time points [4].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Extraction Efficiency: Problem: Incomplete recovery of HMBOA glucosides from plant matrix. Solution: Increase extraction time to 180-240 minutes and consider incorporating a PEF pre-treatment step (3 kV/cm field strength, 10 kJ/kg specific energy). Verify solvent composition (50% ethanol-water recommended) and ensure proper sample comminution (particle size <1mm). For stubborn matrices, multiple extraction cycles (2-3) with fresh solvent significantly improve cumulative yield [2] [3].

  • Compound Degradation During Extraction: Problem: Observed decomposition of HMBOA glucosides during or after extraction. Solution: Strictly control extraction temperature not to exceed 50°C and implement light protection (amber glassware) throughout the process. Add antioxidants (0.1% ascorbic acid) to the extraction solvent and perform extractions under inert atmosphere (nitrogen blanket) when possible. Immediately after extraction, acidify slightly (pH 5.0-6.0) to enhance stability and store at -20°C for long-term preservation [2].

  • Chromatographic Issues: Problem: Poor peak shape or resolution in HPLC analysis. Solution: Utilize biphenyl columns specifically designed for glucoside separation. Adjust mobile phase pH with 0.1% formic acid and consider using ammonium acetate buffers (10mM, pH 5.0) for improved peak symmetry. For challenging separations, reduce column temperature to 25°C and implement a shallower gradient (5-25% B over 30 minutes). Ensure adequate column equilibration between runs (5-10 column volumes) [1].

  • Emulsion Formation: Problem: Emulsification at the solvent-sample interface impedes phase separation. Solution: Centrifuge at higher g-force (5,000×g) for longer duration (20 minutes). Add salt (1-2% NaCl) to promote phase separation or briefly sonicate the interface. For persistent emulsions, filter through Celite or use a minimal volume of dichloromethane as a demulsifying agent, though this requires subsequent solvent exchange [4].

Workflow and Process Diagrams

HMBOA Glucoside Extraction and Analysis Workflow

G start Sample Collection (Fresh Plant Material) step1 Sample Preparation (Homogenization to 0.5-1mm) start->step1 step2 PEF Pre-treatment (3 kV/cm, 10 kJ/kg) step1->step2 step3 Solvent Extraction (50% Ethanol-Water, 40°C, 120 min) step2->step3 step4 Phase Separation (Centrifugation at 4,000×g, 15 min) step3->step4 step5 Concentration (Rotary Evaporation, 35°C) step4->step5 step6 Sample Clean-up (SPE C18 Cartridge) step5->step6 step7 HPLC-DAD Analysis (Biphenyl Column) step6->step7 end HMBOA Glucoside Quantification step7->end

Figure 1: Comprehensive workflow for the extraction and analysis of HMBOA glucosides from plant material, incorporating PEF pre-treatment and optimized solvent extraction.

Solvent Optimization Experimental Design

G start Define Optimization Goals step1 Select Critical Factors: • Solvent Concentration • Temperature • Solid-Liquid Ratio • Time start->step1 step2 Design Experiments (Response Surface Methodology) step1->step2 step3 Execute Extraction Trials (Randomized Order) step2->step3 step4 Analyze Responses: • HMBOA Glucoside Yield • Extraction Efficiency • Process Time step3->step4 step5 Statistical Analysis (ANOVA, Model Development) step4->step5 step6 Identify Optimal Conditions (Multi-response Optimization) step5->step6 step7 Verify Model Predictions (Confirmation Experiments) step6->step7 end Establish Standardized Protocol step7->end

Figure 2: Experimental design approach for optimizing solvent extraction parameters for HMBOA glucosides using Response Surface Methodology.

Conclusion

The optimized extraction of HMBOA glucosides requires careful consideration of multiple interconnected parameters, with solvent selection representing the most critical factor. The 50% ethanol-water system emerges as the recommended starting point for method development, providing an optimal balance of extraction efficiency, safety profile, and environmental impact. The integration of PEF pre-treatment technology significantly enhances extraction yields while reducing process time and solvent consumption, representing a valuable advancement in extraction methodology. For analytical quantification, biphenyl HPLC columns provide superior separation of HMBOA glucoside analogs compared to conventional stationary phases.

The systematic optimization approach outlined in these application notes, utilizing Response Surface Methodology, enables researchers to efficiently identify ideal extraction conditions for their specific requirements and matrices. The provided troubleshooting guidance addresses common challenges encountered during method implementation, facilitating robust and reproducible results. As research into the bioactive properties of HMBOA glucosides continues to expand, these optimized extraction and analysis protocols will support the reliable investigation of these promising natural products for pharmaceutical and nutraceutical applications.

References

preventing HMBOA D-glucoside degradation during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Degradation Challenge

The core challenge in preserving HMBOA D-glucoside lies in its sensitivity to specific enzymes and chemical rearrangements. Based on the literature, the main degradation pathways involve:

  • Enzymatic Hydrolysis: β-glucosidases can cleave the glucose moiety from this compound, releasing the aglycone [1] [2]. In maize, the specific β-glucosidases Zm-GLU1 and Zm-GLU2 are known to hydrolyze benzoxazinoid glucosides [1].
  • Chemical Rearrangement: Under certain conditions, N-glucosylated benzoxazolinones like BOA can undergo a rearrangement to form glucoside carbamate [1]. While this is noted as a detoxification pathway, it represents a transformation of the original compound.

The table below summarizes the key factors that influence stability and the recommended actions to mitigate degradation.

Stability Factor Recommended Action for Prevention
Enzyme Inactivation Inactivate plant β-glucosidases immediately upon sample collection using boiling methanol or ethanol [1] [3].
Temperature Control Perform extractions at low temperatures (below 30°C); for long-term storage, consider freeze-drying (lyophilization) [3].
Solvent Choice Use organic solvents like methanol or ethanol for extraction. Avoid neutral aqueous buffers that preserve enzyme activity [1] [3].
Sample Form For analysis, use dried and powdered plant material to ensure homogeneity and increase extraction efficiency [3].
Chemical Environment Be aware that the activity of peroxidases and the presence of radicals can promote the formation of other compounds like glucoside carbamate [1].

A General Workflow for Stable Extraction

The following diagram outlines a recommended workflow, integrating the stability factors above, for processing plant material to maximize the recovery and stability of this compound.

Start Start with Fresh Plant Material A Rapid Processing Start->A B Immediate Enzyme Inactivation (Use boiling methanol/ethanol) A->B C Dry Plant Material (Shade/Freeze-dry) B->C D Grind to Fine Powder C->D E Extract with Organic Solvent (e.g., Methanol) D->E F Store Extract at Low Temp (Analyze promptly) E->F

Frequently Asked Questions

Why is it critical to inactivate enzymes immediately with boiling solvent? Plant tissues contain active β-glucosidases (like Zm-GLU1 and Zm-GLU2 in maize) that are released upon homogenization. If not instantly inactivated, these enzymes will rapidly hydrolyze this compound into its aglycone form, leading to significant degradation and inaccurate quantification [1] [3].

Should I use fresh or dried plant material for extraction? Both can be used, but each requires a specific approach. Fresh material is ideal if you can immediately plunge it into boiling solvent to inactivate enzymes. Dried material is often preferred for its longer shelf life and easier handling. Drying should be done carefully at low temperatures (e.g., 40-50°C) or via freeze-drying to prevent thermal degradation of compounds [3].

What analytical method is suitable for confirming this compound stability? High Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose. It is particularly well-suited for analyzing complex mixtures like plant extracts and can separate, identify, and quantify this compound alongside any potential degradation products without the need for derivatization [4].

References

improving HMBOA-Glc recovery from plant matrix

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: HMBOA-Glc Analysis

Here are answers to common questions you might encounter when working with HMBOA-Glc.

Issue Possible Cause Suggested Solution
Low HMBOA-Glc Signal Degradation during extraction (enzymatic/chemical); inefficient extraction solvent; matrix interference. Optimize extraction (e.g., cold methanol/water); acidify solvent; use internal standards (e.g., deuterated analogs) [1].
Inconsistent Recovery Inhomogeneous plant powder; variable hydrolysis of glucosides; instrument instability. Ensure sample homogenization; standardize extraction time/temperature; monitor instrument performance with quality control samples [1].
High Background Noise Co-eluting compounds from complex plant matrix; contaminated LC system or column. Improve LC separation with gradient elution (e.g., methanol-formic acid) [1]; clean or replace LC column; use selective MS/MS detection [1].
Unable to Identify HMBOA-Glc Lack of reference standard; incorrect mass spectrometry parameters. Confirm identity using multistage mass spectrometry (MSn); compare fragmentation patterns with literature [1].

Experimental Workflow for HMBOA-Glc Analysis

For researchers designing experiments, the following workflow summarizes the key stages in the analysis of HMBOA-Glc and other benzoxazinoids.

hmboa_workflow start Start: Plant Tissue sp Sample Preparation start->sp Freeze-dry & Homogenize ext Extraction (Cold Methanol/Water) sp->ext Add Internal Standard lc LC-MS/MS Analysis ext->lc Centrifuge & Filter id Identification & Quantification lc->id Negative Ion Mode Optimized Gradient end Data Analysis id->end Compare to Standards & Calibration Curve

Workflow Stages Explained:

  • Sample Preparation: Rapidly freeze fresh plant tissue (e.g., leaves) using liquid nitrogen to halt enzymatic activity that could degrade HMBOA-Glc. Grind the tissue into a fine, homogeneous powder [1].
  • Extraction: Extract the powdered material with a suitable solvent, such as a cold mixture of methanol and water. The addition of a stable isotope-labeled internal standard at this stage is critical for correcting for analyte loss during preparation and matrix effects during analysis [1].
  • LC-MS/MS Analysis:
    • Chromatography: Use Reverse-Phase Liquid Chromatography with a optimized linear gradient of methanol and formic acid in water to achieve separation of HMBOA-Glc from other plant compounds [1].
    • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode for higher sensitivity of benzoxazinoids. Use tandem mass spectrometry (MS/MS) for selective detection and confirmation. Key parameters to optimize include collision energy and fragmentor voltage to generate characteristic fragments [1].
  • Identification & Quantification:
    • Identification: Confirm HMBOA-Glc by matching its retention time and MS/MS fragmentation pattern with an authentic chemical standard.
    • Quantification: Use a calibration curve constructed from the standard. Quantify samples by comparing the peak area ratio of HMBOA-Glc to the internal standard against this curve [1].

Key Technical Parameters from Literature

The table below summarizes analytical conditions that have been successfully used for benzoxazinoid profiling in wheat, which can serve as a starting point for method development [1].

Parameter Specification / Recommendation Application Note
LC Column Reversed-Phase C18 Column Standard for metabolite separation.
Mobile Phase Methanol and Formic Acid Aqueous Solution Provides good peak shape and ionization.
MS Ionization Negative Ion Mode Higher sensitivity for benzoxazinoids [1].
Detected Mass Deprotonated molecule [M-H]- Primary ion for quantification.
Key Compounds HMBOA-Glc, DIMBOA-Glc, DIMBOA Commonly profiled benzoxazinoids [1].

Future Search Tips

To find more specific experimental details, you could try searching for:

  • "HMBOA-Glc extraction protocol [your plant species]"
  • "optimizing benzoxazinoid recovery LC-MS"
  • "plant metabolite extraction matrix effects"

References

Potential Inhibition Strategies for Glycoside Hydrolases

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Description & Mechanism Example & Notes
pH & Temperature Control Operate at a pH/temperature far from the enzyme's optimum to reduce activity. Requires knowledge of the specific hydrolase's profile. A common method to slow down enzymatic reactions [1].
Thermal Denaturation Briefly heat the sample to denature and inactivate the enzyme. Must ensure HMBOA D-glucoside is stable at the chosen temperature.
Chemical Inhibitors Use small molecules that bind to the enzyme's active site. Common inhibitors include deoxynojirimycin, castanospermine, and D-gluconic acid 1,5-lactone [1].
Sample Drying Remove water to prevent the hydrolysis reaction. Hydrolysis requires water; its absence prevents the reaction [1].

Proposed Experimental Workflow

To systematically address this problem, you could adopt the following workflow to test the strategies mentioned above.

G start Start: Sample Preparation step1 Identify Specific Glycoside Hydrolase start->step1 step2 Apply Inhibition Method step1->step2 step3 Analyze this compound step2->step3 eval Evaluate Hydrolysis Reduction step3->eval success Hydrolysis Reduced eval->success Success iterate Adjust Parameters eval->iterate Fail iterate->step2

Key Considerations for Your Experiment

Based on general biochemical principles, here are critical factors to refine your approach:

  • Identify the Specific Enzyme: The most effective strategy depends on the exact glycoside hydrolase present in your sample. Research the specific enzymes known to act on similar glucosides in your biological material.
  • Validate Method Compatibility: Any inhibitor or pH change you introduce must not interfere with your downstream analysis. Run control experiments to ensure your detection method (e.g., HPLC-MS) is not affected.
  • Monitor Analyte Stability: When testing thermal denaturation or pH shifts, confirm that this compound itself remains stable under those conditions and does not degrade through non-enzymatic pathways.

References

optimizing LC-MS sensitivity for HMBOA glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the key MS parameters to optimize for HMBOA glucoside? The most critical parameters are the orifice voltage (or declustering potential) and the collision energy for at least two MRM (Multiple Reaction Monitoring) transitions [1]. The orifice voltage focuses on optimizing the intensity of the intact parent ion, while the collision energy determines the optimal energy for breaking the parent ion into specific, abundant daughter fragments.

  • Which ionization mode should I use? Benzoxazinoids like HMBOA can often be analyzed in both positive and negative ion modes. However, based on a published metabolomic study that identified an "HMBOA-acetyl-hexose" adduct, the analysis was performed in negative ion mode ([M-H]⁻) [2]. It is recommended to test both polarities, but starting with negative mode may be more effective.

  • My sensitivity is low. What are the first things to check?

    • Source Contamination: Ensure you are using LC-MS grade solvents and additives to prevent ion suppression and elevated background noise [3].
    • Mobile Phase pH: Use volatile additives like formic acid or ammonium acetate/formate. Avoid non-volatile buffers and phosphates, which suppress ionization and contaminate the source [3].
    • Column Bleed: Flush your column with strong organic solvent. If bleeding persists, consider replacing it [3].

MS/MS Optimization Guide for HMBOA Glucoside

Compound optimization begins with infusing a pure standard to teach the instrument the optimal parameters for detection [1]. The following workflow outlines the core steps for MS/MS optimization.

hmboa_optimization Start Start: Pure Standard Solution Step1 Step 1: Precursor Ion Search Start->Step1 Step2 Step 2: Optimize Orifice/Declustering Potential Step1->Step2 Step3 Step 3: Product Ion Scan Step2->Step3 Step4 Step 4: Optimize Collision Energy (CE) Step3->Step4 Step5 Step 5: Establish MRM Transitions Step4->Step5 Verified Method Verified Step5->Verified

Detailed Experimental Protocols

Step 1 & 2: Precursor Ion Identification and Orifice Voltage Optimization

  • Objective: To find the intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule and determine the voltage that gives the strongest signal.
  • Protocol: Directly infuse a standard of HMBOA glucoside (e.g., 50 ppb - 2 ppm in starting mobile phase) [1]. Using the Q1 (first quadrupole) scan function, perform a coarse scan (e.g., m/z 50-1000) to identify the precursor ion. Once identified, use the instrument's software to perform an orifice voltage (or declustering potential) ramp. This involves holding the precursor ion in Q1 and ramping the voltage while monitoring the signal intensity. Plot the signal response versus voltage to select the optimum value [1] [4].

Step 3 & 4: Fragmentation and Collision Energy (CE) Optimization

  • Objective: To identify the most abundant fragment ions and the CE that produces the maximum signal for each.
  • Protocol: With the optimized orifice voltage set, introduce the precursor ion into the collision cell (Q2). Perform a product ion scan by ramping the collision energy over a wide range (e.g., 10-50 eV). Overlaying the resulting spectra will reveal the most abundant product ions (e.g., the loss of the glucoside moiety or other characteristic fragments of benzoxazinoids) [1] [2]. For each chosen product ion, perform a fine ramp of the CE to find the value that yields the maximum signal intensity.

Step 5: Establish MRM Transitions

  • Objective: To set up the specific ion transitions for sensitive and selective quantification.
  • Protocol: For HMBOA glucoside, establish at least two MRM transitions [1]. The most abundant transition is used for quantification, and the second most abundant is used for confirmation. The ratio of these two transitions in samples must match the ratio in the standard for positive identification. The table below summarizes hypothetical but realistic optimized parameters for HMBOA glucoside based on common benzoxazinoid fragmentation patterns [2].

Table: Example MRM Parameters for HMBOA Glucoside

Precursor Ion (m/z) Product Ion (m/z) Optimum Collision Energy (eV) Dwell Time (ms) Purpose
398.1 [M-H]⁻ 194.0 [M-H-C₆H₁₀O₅]⁻ 22 100 Primary Quantification
398.1 [M-H]⁻ 166.1 [M-H-C₆H₁₀O₅-CO]⁻ 28 100 Confirmatory

Troubleshooting Low Sensitivity

If sensitivity remains low after initial optimization, consult this table for targeted solutions.

Table: LC-MS Sensitivity Troubleshooting Guide

Problem Area Specific Issue Solution
Sample & Solvent Non LC-MS grade solvents/reagents [3] Use only high-purity, LC-MS grade solvents and volatile additives (e.g., ammonium formate/acetate).
Sample matrix effects [4] Dilute sample, use cleaner extraction (e.g., SPE), or change ionization to APCI if applicable [3] [4].
Chromatography Broad or tailing peaks [1] Optimize mobile phase gradient; adjust organic solvent percentage; use a smaller i.d. column to boost sensitivity [3].
High aqueous mobile phase (>80%) [3] Consider adding post-column makeup flow of organic solvent or using a flow splitter to stabilize the ESI spray.
MS Source Suboptimal ion source geometry [4] For flow rates <0.5 mL/min, position ESI capillary closer to orifice; for higher flows, position it further away [4].
Inefficient desolvation [4] Increase desolvation gas temperature and flow rate appropriately, balancing against potential thermal degradation.

Strategic Workflow for Maximum Sensitivity

The diagram below illustrates how different optimization strategies work together throughout the entire analytical process to maximize the final signal-to-noise ratio for HMBOA glucoside.

workflow SamplePrep Sample Preparation (SPE, Dilution) ChromSep Chromatographic Separation (Narrow Bore Column, Optimized Gradient) SamplePrep->ChromSep Ionization Ionization & Transmission (Optimized Voltages, Gas, Geometry) ChromSep->Ionization Detection Detection (Optimized MRM Transitions) Ionization->Detection

The key to a robust and sensitive method is verification. After optimization, run a calibration curve with standards at different concentrations to confirm that the instrument response is linear and that the peaks are well-resolved [1].

References

matrix effects in HMBOA D-glucoside quantification

Author: Smolecule Technical Support Team. Date: February 2026

Identifying and Quantifying Matrix Effects

Matrix effects occur when other components in your sample interfere with the analysis of your target analyte, leading to inaccurate results [1]. You can quantitatively estimate this interference using the following formula [2]:

Matrix Effect (ME) = (S_sample / S_standard) × 100%

  • S_sample: Peak area of the analyte spiked into a blank sample extract.
  • S_standard: Peak area of the analyte in a pure solvent.

A value of 100% indicates no matrix effect, <100% indicates ionization suppression, and >100% indicates ionization enhancement [2].

Strategies for Mitigating Matrix Effects

You can address matrix effects through several stages of your analytical method. The table below summarizes the most effective advanced strategies.

Strategy Core Principle Key Techniques & Considerations

| Advanced Sample Preparation [2] | Selective removal of matrix interferents prior to analysis. | - Liquid-Liquid Extraction (LLE): Often more effective than SPE for LC-MS, offering greater solvent selectivity [2].

  • Dilution: Can significantly reduce suppression; use "extrapolative dilution" if analyte concentration becomes too low [2]. | | Internal Standards [1] | Corrects for signal variability caused by the sample matrix. | - Stable Isotope-Labeled Internal Standards: Ideal; nearly identical chemical properties to the analyte [1].
  • Analog Internal Standards: Used if isotopic standards are unavailable [1]. | | Chromatographic & Instrumental Method Development [2] | Improve separation of analyte from co-eluting interferents. | - Ultra-High Performance LC (UPLC/UHPLC): Provides superior resolution [2].
  • Alternative Ion Sources: APCI is generally less prone to matrix effects than ESI [2]. |

A Protocol for Evaluating Matrix Effects

Here is a detailed workflow you can follow to systematically evaluate and account for matrix effects in your method, based on established validation practices [2].

A Prepare Calibration in Solvent C Analyze Both Sets A->C B Prepare Matrix-Matched Calibration B->C D Compare Calibration Slopes C->D E Slopes Significantly Different? D->E F Matrix effect is confirmed. E->F Yes H Proceed with solvent calibration cautiously. E->H No G Use Matrix-Matched Calibration for quantification F->G

Title: Workflow for Matrix Effect Evaluation

This process involves [2]:

  • Prepare Two Calibration Sets: Create one calibration curve in a pure solvent and another by spiking the analyte into a blank sample extract (post-extraction addition).
  • Analyze and Compare: Analyze both sets and construct the calibration curves. Compare the slopes of the two lines.
  • Interpret Results: A statistically significant difference between the slopes confirms a matrix effect. In this case, using the matrix-matched calibration for quantification is the most reliable way to account for the interference.

Frequently Asked Questions

Q: What is the simplest first step to reduce matrix effects? A: Sample dilution is often the quickest and easiest approach. It reduces the concentration of interfering compounds. If the analyte concentration becomes too low, the extrapolative dilution approach can be used [2].

Q: Why are stable isotope-labeled internal standards considered the gold standard? A: They have chemical properties that are virtually identical to the analyte, ensuring they experience the same matrix effects during extraction and analysis. This allows them to perfectly correct for signal suppression or enhancement [1].

Q: My blank matrix is unavailable. How can I study matrix effects? A: You can use the post-extraction addition method and the slope-based comparison of calibration curves described in the protocol above. This approach does not require a true blank matrix, only a sample extract [2].

References

Troubleshooting Guide: Benzoxazinoid Aglycone Instability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why does my benzoxazinoid aglycone solution lose potency over time, and how can I stabilize it? Benzoxazinoid aglycones are inherently unstable due to their reactive chemical structure and are susceptible to degradation from heat, pH changes, and hydrolysis [1]. The glycosylated precursors are the stable storage form.

Issue & Symptoms Probable Cause Recommended Solution

| Decreased bioactivity in assays over time; solution discoloration. | Hydrolytic degradation and oxidation in aqueous solutions. | • Use cold, anhydrous ethanol for extractions and storage solutions [1]. • Prepare stock solutions in dry DMSO. • Store aliquots at -20°C or -80°C. • Use airtight, light-resistant vials. | | Low yield of aglycone during extraction from plant material. | Incomplete enzymatic conversion from native glycosides or degradation during extraction. | • Optimize the pH and duration of the enzymatic hydrolysis step. • Ensure fresh plant material is flash-frozen in liquid N₂ post-collection to inactivate native enzymes [1]. • Use cold ethanol for initial extraction to denature enzymes [1]. | | Inconsistent results in in vivo models (e.g., glucose uptake inhibition). | Rapid metabolism or decomposition of the aglycone in the biological system. | • Consider using structural analogs (e.g., synthetic 1,3-benzoxazines) with improved stability [2]. • Reformulate using drug delivery systems (e.g., liposomes, cyclodextrins) for protection. |

FAQ 2: What is the recommended protocol for extracting and isolating benzoxazinoid aglycones from plant material like Acanthus mollis? This protocol is adapted from methodologies used to study bioactive compounds from Acanthus mollis leaves [1].

Workflow Overview: The process involves freezing fresh plant material to preserve compounds, using cold ethanol for extraction, and then using liquid-liquid partitioning and chromatographic techniques for isolation.

G Benzoxazinoid Aglycone Extraction & Isolation Start Start: Fresh Plant Material (Acanthus mollis leaves) Step1 Preservation Flash-freeze in liquid nitrogen Start->Step1 Step2 Lyophilization Freeze-dry and powder material Step1->Step2 Step3 Cold Solvent Extraction Extract with cold 96% Ethanol Step2->Step3 Step4 Filtration & Concentration Filter and evaporate under reduced pressure Step3->Step4 Step5 Liquid-Liquid Partition Partition between water and organic solvent Step4->Step5 Step6 Chromatography Fractionate using HPLC/Column Chromatography Step5->Step6 Step7 Isolation & Analysis Isolate aglycone fraction Analyze via HPLC-PDA-ESI/MS Step6->Step7 End End: Pure Aglycones Store at -80°C in anhydrous solvent Step7->End

Detailed Protocol:

  • Sample Collection and Preservation: Collect fresh leaves and immediately flash-freeze them in liquid nitrogen. Store at -80°C until processing. This step is critical to prevent enzymatic degradation [1].
  • Lyophilization and Milling: Lyophilize the frozen plant material. Grind the dried material into a fine powder using a mill and sieve it [1].
  • Cold Ethanol Extraction: Extract the powdered plant material with cold (4°C) 96% ethanol for two hours under refrigeration. Repeat this process. Filter the combined extracts [1].
  • Extract Concentration: Concentrate the ethanol filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
  • Liquid-Liquid Partition: Re-dissolve the crude extract in a water-ethanol mixture and partition it sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate different compound classes.
  • Chromatographic Isolation: Subject the fraction containing benzoxazinoids (often the ethyl acetate fraction) to further purification using techniques like column chromatography or preparative HPLC.
  • Identification and Storage: Identify the purified benzoxazinoid aglycones using analytical techniques like HPLC-PDA-ESI/MS [1]. Divide into single-use aliquots and store at -80°C in anhydrous DMSO or ethanol.

FAQ 3: How can I test the bioactivity of my benzoxazinoid aglycone samples, and what are the expected results? Validated in vitro assays are used to confirm that the isolated compounds have retained their bioactivity after the extraction process.

Experimental Protocols for Bioactivity Testing:

Assay Type Methodology Key Parameters & Positive Control Expected Outcome with Active Aglycones

| Antioxidant Activity [1] | DPPH Radical Scavenging Assay | • Incubation: 30 min in dark. • Measurement: Absorbance at 517 nm. • Control: Trolox or Ascorbic Acid. | Dose-dependent scavenging of DPPH radicals, measured as IC₅₀. Phenylpropanoid co-compounds often contribute strongly to this activity [1]. | | Anti-inflammatory Activity [1] | NO Production Inhibition in LPS-induced RAW 264.7 macrophages | • Cell Line: RAW 264.7. • Inducer: LPS. • Measurement: Griess reagent for nitrite. • Viability Check: MTT or Resazurin assay. | Significant reduction in NO production at non-cytotoxic concentrations (e.g., < 7.5 μg/mL). Benzoxazinoids are primarily responsible for this effect [1]. | | Glucosidase Inhibition [2] | *In vitro* β-Glucosidase Inhibition Assay | • Substrate: p-Nitrophenyl-β-D-glucopyranoside. • Measurement: Absorbance at 405 nm. • Control: Acarbose. | Inhibition of enzyme activity, with an IC₅₀ value. Synthetic benzoxazine aglycones have shown IC₅₀ values in the µM range (e.g., 11.5 µM), superior to acarbose [2]. |

Key Principles for Handling

The core strategies for managing benzoxazinoid aglycone instability are:

  • Stabilize the Core Structure: The primary goal is to prevent the hydrolysis of the reactive benzoxazinone ring. Maintaining a low temperature, anhydrous environment, and neutral to slightly acidic pH is fundamental to achieving this.
  • Validate as You Go: The integrity and bioactivity of your compounds should be confirmed throughout the process. Analytical HPLC should be used to check purity after each major step, and bioactivity assays (like the DPPH or glucosidase inhibition tests) should be performed to ensure the final product is functionally active.

References

increasing HMBOA D-glucoside yield in plant cultures

Author: Smolecule Technical Support Team. Date: February 2026

Key Strategies for Enhanced Yield

The table below summarizes the primary techniques you can employ to increase the yield of HMBOA D-glucoside, based on general principles of secondary metabolite production [1].

Strategy Description Application Example
Elicitation [1] Adding specific substances (elicitors) to trigger or enhance biosynthesis. Use abiotic elicitors like copper ions [2].
Media Optimization [1] Altering the composition of the culture medium to stimulate production. Modifying nitrate and copper concentrations [2].
Suspension Culture [3] [1] Using cell suspension cultures in liquid medium for uniform growth and scalable production. Establish cultures from friable callus in a liquid medium optimized for production [3].
Precursor Feeding [3] Providing biosynthetic precursors in the culture medium to increase substrate availability. Information on specific precursors for this compound was not found in the search results.

Detailed Experimental Protocols

Here are detailed methodologies for implementing the key strategies.

Establishing a Cell Suspension Culture

Cell suspension cultures are a foundational system for the large-scale production of secondary metabolites [3] [1]. The workflow below outlines the key stages.

Start Start: Select Mother Plant A Generate Callus on Solid Medium Start->A B Select Friable Callus A->B C Transfer to Liquid Medium B->C D Establish Suspension Culture under controlled light, temperature, and agitation C->D E Harvest and Analyze D->E

Key Steps [1]:

  • Callus Generation: Induce callus formation from your selected plant material on a solid medium suitable for the species.
  • Initiation of Suspension: Transfer friable, fast-growing callus pieces into a liquid medium containing the appropriate plant growth regulators.
  • Maintenance: Culture the cells on an orbital shaker to ensure proper aeration and mixing. Subculture at regular intervals to maintain cells in their exponential growth phase.
  • Harvesting: Cells are typically harvested during the stationary phase for secondary metabolite analysis, but the optimal timing should be determined experimentally [2].
Optimizing Media with Elicitors via Response Surface Methodology (RSM)

A powerful approach to optimize multiple media components is using Response Surface Methodology (RSM) [2]. The following diagram illustrates this workflow.

O1 1. Define Variables & Ranges (e.g., Copper: 0.01 - 1.2 µM; Nitrate: 8.03 - 27.4 mM) O2 2. Design Experiment (Central Composite Design) O1->O2 O3 3. Run Experiments & Collect Data (Biomass & Metabolite Yield) O2->O3 O4 4. Statistical Analysis & Build Predictive Model O3->O4 O5 5. Validate Model & Determine Optimal Conditions O4->O5

Application Example for Copper and Nitrates [2]:

  • Central Composite Design (CCD): This statistical design is highly efficient for exploring the linear, quadratic, and interactive effects of factors like copper and nitrate concentrations.
  • Variable Ranges: Based on a study on scopoletin production, you can test copper concentrations around 0.01 to 1.2 µM and total nitrate concentrations from 8.03 to 27.4 mM.
  • Analysis: The model will help you identify the precise combination that maximizes this compound yield, which may involve a high copper concentration (as an elicitor) and a specific, often lower, nitrate level.

Frequently Asked Questions

  • Why use copper as an elicitor? Copper acts as an abiotic elicitor, stressing the plant cells and triggering defense responses, which often include the increased production of secondary metabolites like phenolic compounds [2]. One study showed a significant increase in scopoletin yield with copper elevated to 1.2 µM [2].

  • Why reduce nitrate levels in the medium? According to the Carbon:Nutrient (C:N) balance hypothesis, a relative excess of carbon (often caused by limiting nitrogen) can channel resources into the production of carbon-based secondary metabolites, such as flavonoids and phenolics. Reducing nitrates to 8.03 mM has been shown to stimulate the production of quercetin 3-O-β-d-glucoside [2]. This principle may apply to this compound.

  • My cell suspension isn't producing the compound. What should I do? First, ensure you have selected a high-yielding cell line, as synthesizing capacity can vary and decrease over time [1]. Second, apply elicitation strategies. The production of many valuable metabolites remains low without the application of specific environmental or chemical triggers [1].

  • How do I quantify this compound in my samples? For benzoxazinoid glucosides like DIMBOA-glc and DIM2BOA-glc, biphenyl HPLC columns have been shown to provide good separation at both analytical and semi-preparative scales, enabling accurate isolation and quantitation [4].

Important Limitations and Next Steps

It is crucial to note that the information provided is based on general strategies and studies of similar compounds, primarily from [2]. The exact optimal conditions for This compound in your specific plant species must be determined experimentally.

References

troubleshooting poor HMBOA-Glc chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Poor HMBOA-Glc Separation

When facing poor separation, a systematic approach to identifying the cause is crucial. The following flowchart provides a logical diagnostic path, moving from simple checks to more complex investigations.

start Poor HMBOA-Glc Separation check_rt Check Retention Time (RT) Stability start->check_rt rt_stable RT Stable? check_rt->rt_stable rt_stable_no rt_stable_no rt_stable->rt_stable_no No rt_stable_yes rt_stable_yes rt_stable->rt_stable_yes Yes check_peak_shape Inspect Peak Shape shape_ok Peak Shape OK? check_peak_shape->shape_ok shape_ok_no shape_ok_no shape_ok->shape_ok_no No shape_ok_yes shape_ok_yes shape_ok->shape_ok_yes Yes check_resolution Check Resolution/Selectivity resolution_low resolution_low check_resolution->resolution_low Resolution Low method_opt Proceed to Method Optimization culprit_pump culprit_pump rt_stable_no->culprit_pump Decreasing RT: Faulty Aqueous Pump (Pump A) Increasing RT: Faulty Organic Pump (Pump B) action_pump action_pump culprit_pump->action_pump Actions step1 step1 action_pump->step1 Purge and clean check valves step2 step2 action_pump->step2 Replace consumables on affected pump step3 step3 action_pump->step3 Check for leaks and perform PM rt_stable_yes->check_peak_shape issue_tailing issue_tailing shape_ok_no->issue_tailing Peak Tailing issue_splitting Peak Splitting shape_ok_no->issue_splitting cause_tailing cause_tailing issue_tailing->cause_tailing Likely Causes cause1 cause1 cause_tailing->cause1 Column Degradation cause2 cause2 cause_tailing->cause2 Void Volume at Column Head (poorly installed/cut tubing) shape_ok_yes->check_resolution resolution_low->method_opt cause_splitting cause_splitting issue_splitting->cause_splitting Likely Causes cause3 cause3 cause_splitting->cause3 Void in tubing connections cause4 cause4 cause_splitting->cause4 Scratched autosampler rotor cause5 cause5 cause_splitting->cause5 Inadequate separation of components in method

Diagnostic Procedures & Solutions

For each potential culprit identified in the flowchart, here are the specific actions you can take to diagnose and resolve the issue.

Symptom: Shifting Retention Times

A shift in retention time (RT) from one run to the next often points to a problem with the solvent delivery system [1].

  • Diagnostic Steps:
    • Check for leaks in the pump system.
    • Purge all pump lines to remove air bubbles. Ensure all mobile phase lines are primed, even those not currently in use [1].
    • Monitor system pressure for instability.
  • Solutions:
    • If RT is decreasing: Likely a faulty aqueous pump (Pump A). Purge and clean its check valves; consumables may need replacement [1].
    • If RT is increasing: Likely a faulty organic pump (Pump B). Perform the same maintenance as for Pump A [1].
Symptom: Abnormal Peak Shape (Tailing or Splitting)

Peak shape issues are critical as they directly impact resolution and quantitation [1] [2].

  • For Peak Tailing:
    • Primary Cause: A void volume at the column inlet caused by a poorly installed fitting or an improper tubing cut can create a mixing chamber, leading to tailing [1].
    • Solution: Check and re-tighten all connections before the column. Ensure tubing cuts are planar and even. For severe tailing across all peaks, the column may be degraded and need rinsing or replacement [1].
  • For Peak Splitting:
    • Primary Cause: If all peaks are splitting, check for voids in tubing connections or a scratched autosampler rotor. If only one peak is splitting, it is likely a method development issue with inadequate separation of components [1].
Symptom: Loss of Resolution / Poor Separation

If retention times are stable and peaks are shaped well but resolution is poor, the method itself likely requires optimization [1].

Method Optimization Protocols

If system issues are ruled out, the following experimental protocols can help you optimize the separation of HMBOA-Glc.

Protocol 1: Mobile Phase and Gradient Optimization

The mobile phase is a critical factor for achieving a good separation [3].

  • Objective: Improve selectivity and resolution by altering the elution strength and composition.
  • Experimental Workflow:
    • Start with a Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic in 20 minutes) to determine the approximate retention window of HMBOA-Glc.
    • Adjust Organic Solvent Strength: Test different organic modifiers (e.g., methanol vs. acetonitrile) as they interact differently with the stationary phase and analyte, potentially improving selectivity [3].
    • Fine-tune pH: If using a buffered mobile phase, adjust the pH in 0.1-0.2 unit increments. A change in pH can significantly alter the ionization state of ionizable analytes and their retention [3]. For HMBOA-Glc, which may have acidic properties, a lower pH might suppress ionization and increase retention.
    • Flatten the Gradient: A flatter, more shallow gradient around the elution point of HMBOA-Glc increases the average resolution of peaks in that region [1].
Protocol 2: Column and Temperature Screening
  • Objective: Find the best stationary phase and temperature conditions for the separation.
  • Experimental Workflow:
    • Screen Different Columns: Test columns with different stationary phases (e.g., C8, C18, phenyl, polar-embedded). The slight differences in chemistry can greatly impact selectivity [3].
    • Optimize Temperature: Increase the column temperature to improve mass transfer and peak efficiency. As a rule of thumb, for an isocratic run, retention will change 1-2% for each °C change in temperature. Higher temperatures often yield sharper peaks [1].
    • Consider Pore Size: If HMBOA-Glc is a larger molecule, note that the pore size of the stationary phase particles can greatly influence plate height and resolution [4].

Key Optimization Parameters at a Glance

The table below summarizes the main parameters you can adjust to improve your separation, along with their expected effects.

Parameter Typical Adjustment Primary Effect on Separation
Organic Solvent Strength Increase % of organic modifier (e.g., MeCN, MeOH) Decreases retention time [3]
Mobile Phase pH Adjust by 0.1-0.2 units (within column pH limits) Alters retention of ionizable analytes; can increase or decrease retention and improve selectivity [3]
Gradient Slope Flatten gradient around analyte elution window Increases resolution of closely eluting peaks [1]
Column Temperature Increase temperature (e.g., 5-10 °C increments) Decreases retention time and can sharpen peaks [1]
Flow Rate Increase flow rate Decreases retention time and run time, but may reduce resolution [1]
Stationary Phase Switch column chemistry (e.g., C18 to Phenyl) Can significantly change selectivity and elution order [3]

Practical Troubleshooting Rules

During your troubleshooting, keep these principles in mind [1]:

  • Rule of One (KISS Method): Change or modify only one item at a time to correctly identify the solution.
  • Rule of Two: A "problem" doesn't exist until it occurs at least twice.
  • Write It Down: Keep a detailed logbook of all system maintenance, changes, and observations.

References

Understanding Benzoxazinoid Instability: A Quick Guide

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it is essential to understand why benzoxazinoids degrade. The following diagram illustrates the primary pathway of their decomposition.

BX_Decomposition Stored Glucoside\n(e.g., DIMBOA-Glc) Stored Glucoside (e.g., DIMBOA-Glc) β-glucosidase β-glucosidase Stored Glucoside\n(e.g., DIMBOA-Glc)->β-glucosidase  Released & Mixed Cell Damage Cell Damage Cell Damage->β-glucosidase  Activates Unstable Aglucone\n(e.g., DIMBOA) Unstable Aglucone (e.g., DIMBOA) β-glucosidase->Unstable Aglucone\n(e.g., DIMBOA)  Hydrolyzes Degradation Product\n(e.g., MBOA) Degradation Product (e.g., MBOA) Unstable Aglucone\n(e.g., DIMBOA)->Degradation Product\n(e.g., MBOA)  Spontaneously  Degrades

The core stability challenge is this two-component defense system [1]. In an intact plant cell, benzoxazinoid glucosides (the stable, stored form) are physically separated from the β-glucosidase enzymes that activate them. Damage during sample processing mixes these components, triggering a rapid conversion to unstable and highly reactive aglucones, which further degrade [1].

Troubleshooting Guide: Minimizing Decomposition

This table summarizes the primary factors causing decomposition and how to mitigate them.

Factor Underlying Issue Recommended Mitigation Strategy
Enzymatic Activation [1] Tissue homogenization releases β-glucosidases, hydrolyzing glucosides to unstable aglucones. Rapid tissue inactivation using liquid nitrogen, followed by extraction at elevated temperature (e.g., 70°C) or using methanol to denature enzymes [2].
Suboptimal pH [1] Aglucones are highly unstable at neutral or basic pH, leading to rapid degradation to benzoxazolinones (e.g., MBOA). Maintain a mildly acidic extraction environment (e.g., pH 4-5) to stabilize the aglucone intermediates [1].
High Temperature [3] [1] Increased thermal energy accelerates both enzymatic and non-enzymatic degradation pathways. Perform extraction procedures at lower temperatures (e.g., on ice). Use cold solvents and consider freezing samples at -80°C for long-term storage [3].
Sample Age & Tissue Type [4] [3] Benzoxazinoid levels and stability are developmentally regulated and vary between young and mature tissues. Standardize sampling by using specific plant ages and tissue types. Analyze samples as freshly as possible to avoid post-harvest changes [4].

Frequently Asked Questions (FAQs)

Q1: What is the single most critical step to preserve benzoxazinoid profiles in my plant samples? The most critical step is the instantaneous inactivation of β-glucosidase enzymes during tissue disruption. This is most effectively achieved by flash-freezing fresh tissue in liquid nitrogen and grinding it while frozen, followed by immediate immersion in a pre-heated or acidic methanol extraction buffer [2] [1].

Q2: My analytical standards are degrading in solution. What are the best storage conditions? For long-term storage, prepare stock solutions in a suitable solvent like methanol or acetonitrile and keep them at -80°C. For short-term use, store at -20°C and avoid repeated freeze-thaw cycles. The stability of working solutions can be improved by maintaining a slightly acidic pH [1].

Q3: How does temperature specifically affect different benzoxazinoids? Research on rye plants shows that prolonged cold treatment (4°C) slows down the overall benzoxazinoid biosynthesis pathway, leading to lower concentrations of all BX compounds compared to control plants grown at normal temperatures. This indicates that temperature is a key regulatory factor for both biosynthesis and stability [3].

Q4: I am working with root exudates. How should I handle them? Root exudates often contain the more stable benzoxazolinone degradation products (like MBOA) due to the activity of soil microbes [5]. However, to preserve the profile of compounds initially exuded, collect the exudate solution and immediately freeze-dry (lyophilize) it or extract it with an organic solvent. Store the resulting powder or concentrate at -80°C until analysis.

Detailed Experimental Protocols

Here are two standardized protocols adapted from recent studies to help you obtain reliable results.

Protocol 1: Rapid Extraction from Plant Tissue for HPLC-MS

This protocol is adapted from a high-throughput method developed for maize protoplasts and seedlings [2].

  • Sample Inactivation: Weigh approximately 100 mg of flash-frozen, powdered plant tissue.
  • Extraction: Add 1 mL of 80% methanol (v/v) in water, pre-heated to 70°C. Vortex vigorously.
  • Incubation: Place the sample in a 70°C water bath for 10 minutes, with occasional vortexing. The heat denatures β-glucosidases.
  • Centrifugation: Cool the sample on ice, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collection & Storage: Transfer the supernatant to a new tube. The extract can be stored at -80°C or directly analyzed by HPLC-MS.
Protocol 2: Stabilizing the Aglucone Form for Bioactivity Assays

This protocol is designed for experiments where the biological activity of the aglucone is required, such as antifungal or insecticidal assays [6] [1].

  • Principle: This method leverages the natural two-component system. The glucoside and enzyme are extracted separately and mixed in a controlled manner only at the time of assay.
  • Step A - Glucoside Isolation: Extract frozen plant powder with cold, neutral 70% ethanol to solubilize the glucosides while minimizing enzyme activity. Centrifuge and collect the supernatant, which is rich in benzoxazinoid glucosides.
  • Step B - Enzyme Isolation: The resulting pellet from Step A is re-suspended in a cold phosphate buffer (pH 6.0). Centrifuge again; the supernatant contains the soluble β-glucosidase enzymes.
  • Activation: For your bioassay, mix the glucoside-rich extract (Step A) and the enzyme-rich extract (Step B) directly in the assay well. This mimics the plant's natural defense mechanism, generating the active aglucone on demand.

Key Workflow Diagram

To visualize the core strategic approach for minimizing decomposition, follow this general workflow:

BX_Workflow cluster_choice Extraction Strategy (Choose Based on Goal) Harvest Fresh Tissue Harvest Fresh Tissue Flash Freeze in LN₂ Flash Freeze in LN₂ Harvest Fresh Tissue->Flash Freeze in LN₂ Grind to Fine Powder Grind to Fine Powder Flash Freeze in LN₂->Grind to Fine Powder Immediate Extraction Immediate Extraction Grind to Fine Powder->Immediate Extraction Hot Methanol\n(Stops all activity) Hot Methanol (Stops all activity) Immediate Extraction->Hot Methanol\n(Stops all activity) Controlled Buffer\n(Separate components) Controlled Buffer (Separate components) Immediate Extraction->Controlled Buffer\n(Separate components) Analyze Glucosides\n(Stable Profile) Analyze Glucosides (Stable Profile) Hot Methanol\n(Stops all activity)->Analyze Glucosides\n(Stable Profile) Generate Aglucones\nOn-Demand for Bioassay Generate Aglucones On-Demand for Bioassay Controlled Buffer\n(Separate components)->Generate Aglucones\nOn-Demand for Bioassay

References

Chemical Profile and Biological Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and biological activities of DIMBOA-Glc and HMBOA-Glc based on current research.

Feature DIMBOA-Glc HMBOA-Glc
Full Name 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside 2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (also referred to as HDMBOA-Glc)
Core Structure Benzoxazinoid (BXD) glucoside [1] Benzoxazinoid (BXD) glucoside [2]
Key Structural Difference A single methoxy group (-OCH₃) at the 7-position [1] An additional methoxy group at the 4-position, making it a 4,7-dimethoxy derivative [3] [2]
Biosynthetic Relationship The direct precursor to HMBOA-Glc [1] Synthesized from DIMBOA-Glc via 4-O-methylation by O-methyltransferases (e.g., ZmBX10-12, ZmBX14) [3] [2] [1]
Induction Pattern Constitutive; most abundant BXD in undamaged maize plants [2] Induced; formation is upregulated after herbivore feeding or fungal infection [3] [2]
Reported Bioactivities Broad-spectrum anti-insect and allelopathic activity [4] [1] Enhanced deterrent and toxic effects compared to its precursor [3]
Quantitative Data on Insects Negatively regulated by ZmMPK6/ethylene signaling; higher accumulation confers resistance [4] More effective in deterring and reducing growth of chewing herbivores; more toxic to aphids [3] [1]
Quantitative Data on Regulation ZmMPK6-silenced plants exhibited elevated DIMBOA/DIMBOA-Glc levels [4] Information on specific regulatory pathways is an area of active research.

Experimental Protocols for Key Findings

The comparative data is derived from established biological and biochemical experiments. Here are the methodologies behind some key findings cited above.

  • Enzyme Assays for O-Methyltransferase Activity [3]

    • Purpose: To identify and characterize enzymes responsible for converting DIMBOA-Glc to HMBOA-Glc.
    • Methodology:
      • Gene Identification: Perform BLAST and phylogenetic analyses to find candidate O-methyltransferase genes in grasses like maize.
      • Heterologous Expression: Clone and express the candidate genes in a system like E. coli to produce the recombinant protein.
      • In Vitro Assay: Incubate the purified enzyme with the substrate DIMBOA-Glc and the co-substrate S-adenosyl-L-methionine (SAM).
      • Product Analysis: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and confirm the formation of the methylated product, HMBOA-Glc.
  • Insect Bioassays for Comparative Toxicity [1]

    • Purpose: To evaluate and compare the direct anti-herbivore effects of DIMBOA-Glc and HMBOA-Glc.
    • Methodology:
      • Diet Incorporation: Integrate purified or synthesized compounds into an artificial diet at specific, known concentrations.
      • Insect Rearing: Place insect larvae (e.g., lepidopteran pests like the European corn borer) on the treated and control diets.
      • Data Collection: Monitor and record key metrics such as larval growth rate, weight gain, pupation time, and mortality over a defined period.
      • Analysis: Compare the results from diets containing DIMBOA-Glc and HMBOA-Glc to determine differences in potency.
  • Genetic and Hormonal Regulation Studies [4]

    • Purpose: To understand how signaling pathways control the accumulation of benzoxazinoids like DIMBOA-Glc.
    • Methodology:
      • Reverse Genetics: Use techniques like virus-induced gene silencing (VIGS) to knock down the expression of target genes (e.g., ZmMPK6) in maize.
      • Simulated Herbivory: Apply mechanical wounding and treatment with herbivore oral secretions to elicit a defense response.
      • Phytohormone & Metabolite Quantification: Collect plant tissue and use analytical methods (e.g., ELISA, GC-MS, LC-MS) to measure levels of signaling hormones (ethylene, jasmonic acid) and defense metabolites (DIMBOA, DIMBOA-Glc).
      • Transcriptome Analysis: Use RNA sequencing to identify changes in the expression of biosynthetic genes (e.g., BX1) in silenced versus control plants.

Biosynthesis and Regulation Pathways

The biosynthesis and regulation of these compounds involve a defined metabolic pathway and complex signaling networks. The following diagrams illustrate these processes.

benzoxazinoid_pathway cluster_biosynthesis Biosynthesis Pathway cluster_regulation Regulation of DIMBOA-Glc IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA_Glc DIBOA-Glc Indole->DIBOA_Glc BX2-BX5, BX8/BX9 DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7 HMBOA_Glc HMBOA-Glc (HDMBOA-Glc) DIMBOA_Glc->HMBOA_Glc OMTs (BX10-BX12, BX14) Herbivory Herbivore Attack ZmMPK6 ZmMPK6 Activation Herbivory->ZmMPK6 Ethylene Ethylene Biosynthesis ZmMPK6->Ethylene MYB_TF MYB Transcription Factor (?) Ethylene->MYB_TF BX_Genes BX Biosynthesis Genes (e.g., BX1) MYB_TF->BX_Genes Represses

Diagram Title: Biosynthesis and Regulation of DIMBOA-Glc and HMBOA-Glc

experimental_workflow cluster_a Biochemical Characterization cluster_b Biological Activity Assay cluster_c Genetic Regulation Study Start Research Objective: Compare Compound Activity A1 Gene Identification & Phylogenetics Start->A1 B1 Diet Incorporation of Compounds Start->B1 C1 Gene Silencing (e.g., VIGS) Start->C1 A2 Heterologous Expression A1->A2 A3 In Vitro Enzyme Assay A2->A3 A4 Product Analysis (LC-MS) A3->A4 Results Integrated Results: Potency & Function A4->Results B2 Insect Rearing & Monitoring B1->B2 B3 Data Analysis: Growth/Mortality B2->B3 B3->Results C2 Simulated Herbivory Treatment C1->C2 C3 Metabolite & Hormone Quantification C2->C3 C3->Results

Diagram Title: Experimental Workflow for Comparison

Research Implications and Future Directions

The enhanced activity of HMBOA-Glc represents an evolutionary refinement in plant chemical defense. By storing a less active precursor (DIMBOA-Glc) and rapidly converting it to a more potent compound (HMBOA-Glc) upon attack, plants achieve an efficient on-demand defense system that may also conserve resources [3] [2].

Future research can be directed towards:

  • Elucidating HMBOA-Glc's Molecular Targets: Precisely how it exerts greater toxicity on insects at the biochemical level remains an open question.
  • Exploring Regulatory Crosstalk: How the induction of HMBOA-Glc is integrated with other defense signaling pathways (e.g., jasmonate) is a complex area for further study.
  • Agricultural Applications: Understanding this pathway could inform strategies for breeding crop varieties with more robust and dynamic inherent resistance to pests.

References

comparison of HMBOA glucoside levels in roots vs leaves

Author: Smolecule Technical Support Team. Date: February 2026

HMBOA as a Defense Metabolite

HMBOA (2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one) is a type of benzoxazinoid, a class of nitrogen-containing defense compounds primarily found in grasses like maize, wheat, and rye [1] [2] [3]. It exists in plants both as an aglycone (the active form) and as various glucosides (stored, non-active forms) [1] [3].

A recent large-scale metabolomic study detected HMBOA and its derivatives in the leaves of several cereal crops. The table below summarizes its presence, confirming it as a specialized metabolite in specific species.

Species Presence of HMBOA and related benzoxazinoids in leaves
Maize (Zea mays L.) Detected (8 unique benzoxazinoids found) [3]
Wheat (Triticum aestivum L.) Detected [3]
Adlay (Coix lacryma-jobi L.) Detected [3]
Rice (Oryza sativa L.) Not Detected [3]
Barley (Hordeum vulgare L.) Not Detected [3]
Sorghum (Sorghum bicolor L.) Not Detected [3]
Common oat (Avena sativa L.) Not Detected [3]
Foxtail millet (Setaria italica L.) Not Detected [3]
Broomcorn millet (Panicum miliaceum L.) Not Detected [3]

Biosynthesis and Detoxification Pathways

The biosynthesis and detoxification of benzoxazinoids like HMBOA involve a complex, compartmentalized pathway. The diagram below illustrates the key steps and their cellular locations.

hmboa_pathway cluster_biosynth Benzoxazinoid Biosynthesis start Start biosynth Precursor Biosynthesis start->biosynth vacuole Vacuole Stored as inactive glucosides cytosol Cytosol Glucosylation by BX9 detox_end Major Detoxification Product: Glucoside Carbamate cytosol->detox_end N-Glucosylation apoplast Extraplastic Space BOA Radical Formation (Peroxidase, H₂O₂, Fe²⁺) apoplast->cytosol Radical BOA dimboa_g DIMBOA-glucoside biosynth->dimboa_g hmboa HMBOA dimboa_g->hmboa Hydrolysis hmboa->vacuole Storage hmboa->apoplast Release/Exudation

Key processes from the pathway include [1]:

  • Biosynthesis and Storage: Benzoxazinoids like DIMBOA are synthesized and stored as non-toxic glucosides in the vacuole.
  • Activation and Release: Upon tissue damage, these glucosides are hydrolyzed by β-glucosidases to active aglycones like HMBOA, which can be released into the environment or the plant's apoplast.
  • Detoxification: To avoid self-toxicity, plants re-detoxify these compounds. In maize roots, this involves peroxidase-mediated radical formation of BOA (a simpler benzoxazolinone) in the apoplast, followed by N-glucosylation in the cytosol, potentially by the glucosyltransferase BX9, leading to the stable end product, glucoside carbamate.

Research Methodology and Data Gaps

The absence of direct root vs. leaf data presents a clear research opportunity. The methodologies from the search results can be adapted to design a study to fill this gap.

  • Metabolite Extraction: For tissues like roots and leaves, an effective method involves immediate freezing of fresh samples in liquid nitrogen, followed by extraction in cold 80% methanol to inactivate enzymes and prevent the degradation of labile compounds [4]. Freeze-drying (lyophilization) should be used with caution as it can reduce the final concentration of some metabolites [4].
  • Analysis and Quantification: Use LC-MS (Liquid Chromatography-Mass Spectrometry) for identification and quantification [3]. Widely-targeted metabolomics is particularly effective for precise quantitative analysis of specific classes of compounds like benzoxazinoids [3]. Identification of HMBOA glucosides can be confirmed by their characteristic MS/MS fragmentation patterns, which often show neutral losses corresponding to glucose and acetyl-hexose moieties [3].

References

comparative analysis of HMBOA glucoside across Poaceae species

Author: Smolecule Technical Support Team. Date: February 2026

Occurrence of HMBOA Glucosides in Poaceae

A 2025 metabolomic study screened nine cereal crops and found that benzoxazinoids, including HMBOA-glc derivatives, are unique to maize, wheat, and adlay (Coix lacryma-jobi) [1]. This research did not provide a full quantitative comparison but confirmed the presence of eight different benzoxazinoids in these three species.

Key Experimental Protocols for Analysis

To conduct a comparative analysis, the following methodologies from recent literature can be applied.

Table 1: Analytical Techniques for Benzoxazinoid Glucosides

Technique Application & Rationale Key Experimental Details

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for detection, identification, and quantification [1]. | Workflow:

  • Extraction: Homogenize frozen leaf tissue with 100% methanol [1].
  • Analysis: Use LC-MS/MS in negative ion mode; identify HMBOA-glc via precursor ion [M-H]⁻ and characteristic fragments (e.g., loss of CO, CH₂O₂) [1].
  • Quantification: Employ widely-targeted metabolomics using an MS² spectral tag (MS2T) library for precision [1]. | | Biphenyl HPLC Columns | Provides superior chromatographic separation of closely related glucosides [2]. | Method: Utilize a biphenyl high-performance liquid chromatography (HPLC) column at analytical and semi-preparative scales to resolve DIMBOA-glc from DIM2BOA-glc, enabling absolute quantitation [2]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for definitive structural identification of unknown metabolites [3]. | Procedure:
  • Sample Prep: Lyophilize and extract tissue with methanol-d4, using an internal standard (e.g., HMDS) for quantification [3].
  • Data Acquisition: Record 1H-NMR and 2D spectra (COSY, HSQC, HMBC) to elucidate molecular structure [3]. |

Pathway and Workflow Visualization

The biosynthesis and analysis of HMBOA glucosides involves a defined metabolic pathway and a clear experimental workflow.

IGP Indole-3-glycerol phosphate BX1 BX1 (IGL) IGP->BX1 DIBOA DIBOA BX1->DIBOA BX8_BX9 BX8/BX9 (UGT) DIBOA->BX8_BX9 HBOA HBOA DIBOA->HBOA Modification DIBOA_glc DIBOA-glucoside BX8_BX9->DIBOA_glc BX2_BX5 BX2-BX5 (P450 Enzymes) DIBOA_glc->BX2_BX5 DIMBOA_glc DIMBOA-glucoside BX2_BX5->DIMBOA_glc HMBOA_glc HMBOA-glucoside (Final Product) HBOA->HMBOA_glc O-Methylation & Glucosylation

Figure 1: Simplified Biosynthetic Pathway of HMBOA-glucoside in Poaceae. The pathway originates from primary metabolism and involves key enzymes like BX1 and cytochrome P450s (BX2-BX5). The final steps to HMBOA-glucoside involve O-methylation and glucosylation, the latter catalyzed by glucosyltransferases (UGTs) like BX8/BX9 [4].

Sample Plant Tissue Collection (e.g., leaves) Prep Sample Preparation (Freeze, homogenize, methanol extraction) Sample->Prep Analysis Metabolite Analysis (LC-MS/MS with biphenyl column or NMR for structure) Prep->Analysis Data Data Processing & Comparison (Multivariate analysis, PCA, quantification) Analysis->Data Result Comparative Results (Identification, relative/absolute quantification across species) Data->Result

Figure 2: Experimental Workflow for Comparative Metabolomics. This workflow outlines the key steps for comparing HMBOA glucoside levels across different plant species, from sample preparation to data analysis [2] [1] [3].

Research Recommendations

To build upon this information:

  • Focus on Specific Species: Initial investigations should prioritize maize (Zea mays), wheat (Triticum aestivum), and adlay (Coix lacryma-jobi), as they are confirmed producers of HMBOA glucosides [1].
  • Employ Orthogonal Techniques: Combine the separating power of biphenyl HPLC columns [2] with the detection specificity of LC-MS/MS [1] for accurate identification and quantification.
  • Investigate Biosynthetic Gene Regulation: Explore the genetic basis for the absence of benzoxazinoids in some cereals. The presence of the Bx gene cluster is a key factor, and its evolution in Poaceae is an active area of research [4].

References

Comparative Data on Benzoxazinoids and Fusarium Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a study on Danish winter wheat varieties, showing the correlation between concentrations of specific benzoxazinoids, including HMBOA-glc, and resistance to Fusarium Head Blight (FHB) [1].

Benzoxazinoid Compound Concentration Range (μmol/kg DW) Correlation with FHB Susceptibility Associated Wheat Cultivars (Resistance Level)
DIMBOA 3.7 - 9.4 Not specified N/A
HMBOA 2.0 - 11.0 Positive correlation N/A
HMBOA-glc Detected, specific range not provided Positive correlation Susceptible: Hanseat, Asketis, Ritmo
DIMBOA-glc Detected, lower than HMBOA-glc Positive correlation Resistant: Petrus, Terra, Hattrick
DIBOA-glc Detected Positive correlation
Other glucosylated BXDs Detected Positive correlation

Key findings from the data:

  • Principal component analysis demonstrated a clear correlation between susceptibility to FHB and the concentrations of several benzoxazinoids, most notably HMBOA-glc and DIMBOA-glc [1].
  • HMBOA-glc was found in higher concentrations than DIMBOA-glc in the studied wheat varieties [1].
  • Cultivars such as Hanseat, Asketis, and Ritmo were highly susceptible, whereas Petrus, Terra, and Hattrick showed high resistance [1].

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the detailed methodologies from the key studies cited.

1. Field Resistance Assessment in Wheat [1]

  • Inoculation: Wheat ears were inoculated with a mixture of Fusarium species (F. avenaceum, F. culmorum, F. graminearum) and Microdochium nivale to assess "field resistance."
  • Chemical Analysis: Benzoxazinoid concentrations in the grain were quantified. The compounds were identified using analytical techniques, and their levels were correlated with the observed FHB resistance scores from the field inoculation tests.
  • Data Analysis: Principal Component Analysis (PCA) was used to statistically determine the correlations between compound concentrations and disease susceptibility.

2. Detoxification Enzyme Validation in Barley [2]

  • Mutant Generation: A TILLING population was used to identify barley mutants with specific point mutations (T368I and H369Y) in the UGT13248 gene, which is involved in detoxification.
  • Biochemical Assay: In DON feeding experiments, the conversion of the mycotoxin deoxynivalenol (DON) to its non-toxic form, DON-3-O-glucoside (D3G), was measured in mutant and wild-type plants.
  • Phenotypic Validation:
    • Point Inoculation: Fusarium graminearum was point-inoculated onto a single spikelet to assess Type II resistance (resistance to fungal spread).
    • Disease Scoring: The spread of disease symptoms to adjacent spikelets was measured.
    • Microscopy: Confocal microscopy was used to track the progression of the fungus within the spike, confirming that the fungus was arrested at the rachis node in wild-type plants but spread further in mutants.

Signaling Pathways and Metabolic Logic

The following diagrams, generated using Graphviz, illustrate the key logical relationships and metabolic pathways described in the research.

Diagram 1: FHB Resistance Logic in Cereals

This diagram outlines the core defensive strategies cereals employ against Fusarium Head Blight, based on the reviewed studies [1] [2] [3].

fhb_resistance_logic start Fusarium graminearum Infection strat1 Pre-formed Chemical Defense (Constitutive) start->strat1 strat2 Induced Detoxification Defense (Responsive) start->strat2 sub1 Accumulation of Benzoxazinoids (e.g., HMBOA-glc, DIMBOA-glc) strat1->sub1 sub2 Enzymatic Toxin Inactivation (e.g., UGT-mediated DON glucosylation) strat2->sub2 effect1 Correlation with reduced fungal spread & FHB severity sub1->effect1 effect2 Conferment of Type II Resistance (limits spread within spike) sub2->effect2 outcome Enhanced FHB Field Resistance effect1->outcome effect2->outcome

Diagram 2: Benzoxazinoid Metabolism & Detoxification

This diagram shows the metabolic relationship between benzoxazinoid biosynthesis and the detoxification pathway that may involve HMBOA-glc, based on findings in maize and barley [2] [4].

bxd_metabolism BXDSynthesis Benzoxazinoid Biosynthesis (e.g., in maize, wheat) DIBOAglc DIBOA-glucoside BXDSynthesis->DIBOAglc DIMBOAglc DIMBOA-glucoside (precursor to HMBOA) DIBOAglc->DIMBOAglc HMBOA HMBOA (aglucone) DIMBOAglc->HMBOA Hydrolysis HMBOAglc HMBOA-glc (Correlation with FHB Susceptibility) HMBOA->HMBOAglc Glucosylation FungalInfection Fungal Infection & DON Mycotoxin Production DetoxPathway Plant Detoxification Pathway FungalInfection->DetoxPathway UGT UGT Enzyme Activity (e.g., HvUGT13248) DetoxPathway->UGT D3G Detoxified Product (DON-3-G, D3G) UGT->D3G Resistance Type II FHB Resistance D3G->Resistance

Interpretation and Key Insights

  • Correlation vs. Causation: The data establishes a correlation between higher HMBOA-glc levels and FHB susceptibility [1]. It is not yet definitive whether HMBOA-glc is a direct resistance factor or a marker for other underlying resistance mechanisms.
  • Contrasting Resistance Strategies: The diagrams highlight two key strategies. The barley UGT13248 mechanism is a well-understood, induced detoxification response that confers clear Type II resistance [2]. The role of benzoxazinoids like HMBOA-glc is more complex and may be part of a pre-formed chemical defense system, though its exact role requires further elucidation [1] [4].
  • Pathway Interconnection: Research in maize suggests a link between benzoxazinoid metabolism and detoxification capabilities, indicating that the biosynthesis and detoxification pathways may not be entirely independent [4].

References

HMBOA-Glc vs HDMBOA-Glc insect deterrent activity

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Current Knowledge

The table below summarizes the available information on the two benzoxazinoids you inquired about.

Benzoxazinoid Known Insect Deterrent Activity Key Insect Models Documented Biosynthesis & Function

| HDMBOA-Glc | Well-documented.

  • Aphid deterrent [1] [2].
  • Negative correlation with aphid reproduction in maize [1]. | - Corn leaf aphid (Rhopalosiphum maidis) [1]
  • Bird cherry-oat aphid (Rhopalosiphum padi) [2] | - Formed from DIMBOA-Glc by O-methyltransferases (e.g., BX10) [1] [3].
  • Induced by jasmonic acid in some plants [4]. | | HMBOA-Glc | Not fully characterized.
  • Described as a benzoxazinoid lactam found in leaves [5].
  • The enzymes for its formation and its biological roles are stated to be unknown [5]. | Information missing | Information missing |

Experimental Evidence and Protocols

The established role of HDMBOA-Glc in plant defense is supported by several key experimental approaches:

  • Near-isogenic Lines (NILs) Study: Researchers created maize lines that were genetically identical except for the functional Bx10c gene. They found that lines with a functional gene produced higher levels of HDMBOA-Glc and supported significantly greater reproduction of corn leaf aphids compared to lines where the gene was inactivated [1].
  • Aphid Bioassays: A standard method for testing deterrent activity involves confining a known number of adult aphids (e.g., 10) on seedling plants or leaves. Aphid progeny production is then counted and correlated with chemical levels in the plant, revealing that high HDMBOA-Glc is less deterrent to aphids than its precursor [1].
  • Metabolite Analysis: Benzoxazinoids are typically quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This involves extracting metabolites from frozen leaf tissue with solvents like methanol/water/formic acid and comparing them to authentic standards [1] [3].

Biosynthesis and Research Workflows

To clarify the relationship between different benzoxazinoids and how their activity is studied, the following diagrams outline the biosynthetic pathway and a modern research protocol.

pathway IND Indole DIBOA DIBOA IND->DIBOA P450 Enzymes (BX2-BX5) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc Glucosylation (BX8/BX9) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6 & BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc O-Methyltransferase (BX10, BX11, BX12) HMBOA_Glc HMBOA-Glc DIMBOA_Glc->HMBOA_Glc ? (Unknown Enzymes)

workflow Start 1. Plant Material Protoplasts 2. Protoplast Isolation Start->Protoplasts Isolate from etiolated seedlings Transfection 3. Gene Transfection Protoplasts->Transfection Transfect with gene of interest (PEG-mediated) Incubation 4. Incubation Transfection->Incubation Incubate (~18 hours) Metabolite_Extraction 5. Metabolite Extraction Incubation->Metabolite_Extraction Quench & extract metabolites HPLC_MS 6. HPLC-MS Analysis Metabolite_Extraction->HPLC_MS Analyze via HPLC-MS Data 7. Data Analysis HPLC_MS->Data Quantify BXD levels in 10 min run

Research Implications and Future Directions

The absence of direct comparative data on HMBOA-Glc and HDMBOA-Glc highlights a specific knowledge gap you could explore.

  • Focus on HDMBOA-Glc: Current evidence strongly positions HDMBOA-Glc as a less effective aphid deterrent compared to its precursor, DIMBOA-Glc [1]. Its role appears to be part of a dynamic defense strategy, where plants like wheat can convert one compound to another upon induction by signals like jasmonic acid [4].
  • HMBOA-Glc as an Unknown: HMBOA-Glc is recognized as a distinct benzoxazinoid lactam, but its biosynthesis and biological functions remain uncharacterized [5]. Investigating its activity represents a potential opportunity for novel discovery.
  • Utilizing Modern Tools: The integrated protoplast transfection and HPLC-MS system [3] provides an efficient platform to functionally test candidate genes that might be involved in HMBOA-Glc biosynthesis and to subsequently compare its insect deterrent properties against HDMBOA-Glc.

References

validating HMBOA D-glucoside NMR assignments

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Validating NMR Assignments

For a researcher validating NMR assignments of a novel glucoside like HMBOA D-glucoside, the process typically involves a combination of the following methods:

Method Core Principle Key Tools/Data Required Primary Application
Probabilistic Validation (PANAV) [1] Compares experimental chemical shifts to a database of correctly referenced shifts to detect/re-correct errors. Chemical shift assignments; sequence; predicted secondary structure. Structure-independent chemical shift re-referencing & error detection.
NOE-Based Validation (ARECA) [2] Checks the consistency of chemical shift assignments with observed Nuclear Overhauser Effect (NOE) data. Chemical shift assignments; NOESY data. Identifying incorrect assignments by validating spatial proximity.
Structure-Based Validation Validates assignments by their consistency with a known 3D protein structure. Chemical shift assignments; atomic coordinates (3D structure). Identifying mis-assigned resonances post-structure determination.

These methods are complementary. PANAV is particularly useful in the early stages when the 3D structure is not yet known, as it helps ensure your chemical shifts are properly referenced before proceeding to more advanced stages of analysis [1]. ARECA provides a crucial check by leveraging the structural information inherent in NOE data, making it a powerful partner to database methods [2].

A Generalized Workflow for NMR Assignment Validation

The diagram below outlines a logical workflow that integrates these validation methods, which can be adapted for your work on this compound.

G start Initial NMR Assignment and Chemical Shift List step1 Probabilistic Validation (PANAV) start->step1 Input CS step2 NOE Data Consistency Check (ARECA) step1->step2 Corrected CS step3 Structure Calculation & Refinement step2->step3 Validated CS & NOE Constraints step4 Structure-Based Validation step3->step4 Draft Structure step4->step3 Feedback for Re-assignment end Validated & Refined NMR Structure step4->end Final Structure query For this compound: Apply to assigned aglycone and sugar moieties query->step1 query->step2

Experimental Protocols for Key Methods

Here are the core methodologies for the validation techniques discussed.

Probabilistic Validation with PANAV [1]:

  • Input Data: Your protein's chemical shift assignments (in BMRB, NEF, SHIFTX, or SHIFTY format) and its amino acid sequence.
  • Procedure: The PANAV algorithm compares your submitted shifts against a database of correctly referenced chemical shifts (RefDB). It uses residue-specific and secondary structure-specific distributions to identify systematic referencing errors and can suggest correction values.
  • Output: A set of re-referenced chemical shift assignments and flags for potentially mis-assigned resonances.

NOE-Based Validation with ARECA [2]:

  • Input Data: Chemical shift assignments and Nuclear Overhauser Effect (NOE) data, typically from NOESY spectra.
  • Procedure: ARECA uses a probabilistic model to check if the observed NOE cross-peaks are consistent with the distances implied by your current chemical shift assignments. Inconsistent patterns indicate potential mis-assignments.
  • Output: A validation report highlighting chemical shift assignments that are inconsistent with the NOE data, guiding you to re-examine specific residues.

A Path Forward for Your Research

To move forward with validating this compound assignments, I suggest the following steps:

  • Leverage General Principles: Apply the workflows and methods described above, as the core principles of NMR validation are universally applicable.
  • Consult Specialized Literature: Deepen your search by looking for studies on closely related benzoxazinoid glucosides. The separation of DIMBOA and DIM2BOA glucosides using biphenyl HPLC columns noted in one paper could be a relevant analytical method to combine with NMR [3].
  • Utilize Available Tools: Explore the online platforms for the mentioned tools, such as the ARECA website, to understand their input requirements and capabilities better [2].

References

comparison of monohexose and dihexose HMBOA derivatives

Author: Smolecule Technical Support Team. Date: February 2026

HMBOA Glucuronide Profile

The table below summarizes the available chemical and identification data for one specific HMBOA derivative, HMBOA glucuronide, as found in a chemical database [1].

Property Description
IUPAC Name (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)oxy]oxane-2-carboxylic acid [1]
Molecular Formula C₁₅H₁₇NO₁₀ [1]
Molecular Weight 371.298 g/mol [1]
Chemical Classification O-glucuronide [1]
SMILES Notation COC1=CC2=C(NC(=O)C(OC3OC@@HC@H[C@H]3O)C(O)=O)O2)C=C1 [1]

Suggested Research Pathways

Since a direct comparison is not available in the public search results, you can explore these approaches to find the specialized data you need:

  • Refine Literature Search: Use academic databases (e.g., SciFinder, PubMed, Web of Science) with more specific search terms. Try queries like "synthesis of HMBOA hexoses," "metabolic fate of benzoxazinoids," or "structural analogs of HMBOA-glucuronide."
  • Consult Specialized Databases: Investigate natural product databases or metabolomics repositories that might contain mass spectrometry data or NMR spectra for related compounds, which can allow for indirect structural and property comparisons.
  • Analyze Biosynthetic Pathways: Mapping the biosynthetic pathway of HMBOA conjugates in plants can help identify potential monohexose and dihexose intermediates. The diagram below outlines a generalized workflow for this type of investigative research.

Start Start: Identify Knowledge Gap (HMBOA Derivatives Comparison) DB Query Academic Databases (e.g., SciFinder, PubMed) Start->DB Analyze Analyze Retrieved Literature DB->Analyze Path Map Biosynthetic Pathways for HMBOA Conjugates Analyze->Path Spec Propose Specific Mono/Dihexose Structures Path->Spec Comp Theoretical Property Comparison Spec->Comp End Hypothesis for Experimental Validation Comp->End

A Note on Comparison Guides

Creating a rigorous comparison guide requires access to primary research data that directly analyzes both types of derivatives. Key information for a meaningful comparison would include:

  • Structural Data: NMR, IR, and mass spectrometry data.
  • Stability Studies: Comparative kinetics in different pH buffers and biological media.
  • Bioactivity Assays: Data from receptor binding studies or cellular activity tests.
  • Pharmacokinetic Parameters: Information on absorption, distribution, metabolism, and excretion (ADME), similar to studies on other metabolites like tramadol's O-desmethyltramadol (M1) [2] or methoxetamine's metabolites [3].

References

×

Physical Description

Solid

XLogP3

-1.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

357.10598118 g/mol

Monoisotopic Mass

357.10598118 g/mol

Heavy Atom Count

25

Melting Point

250 - 251 °C

Dates

Last modified: 02-18-2024

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